molecular formula C₆H₁₈AlO₉P₃ B057759 Fosetyl-al CAS No. 39148-24-8

Fosetyl-al

Cat. No.: B057759
CAS No.: 39148-24-8
M. Wt: 351.08 g/mol
InChI Key: OIPMQULDKWSNGX-UHFFFAOYSA-N
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Description

Fosetyl-aluminum (Fosetyl-al) is a highly effective systemic fungicide with a well-characterized role in protecting plants against oomycete pathogens, most notably those within the genera Phytophthora, Pythium, and Plasmopara viticola, the causal agent of downy mildew. Its primary research value lies in its unique mode of action and its dual activity as a direct antimicrobial and a plant defense inducer. Upon application and uptake by the plant, this compound is rapidly hydrolyzed to phosphorous acid (phosphonate), which is the primary active moiety. The compound interferes with mycelial growth, sporulation, and spore germination of target pathogens. Furthermore, a significant body of research indicates that it primes the plant's natural defense mechanisms, enhancing the production of phytoalexins and activating pathogenesis-related (PR) proteins, leading to systemic acquired resistance (SAR). This multifaceted mechanism makes this compound a critical tool for researchers studying plant-pathogen interactions, developing integrated pest management (IPM) strategies, and investigating the molecular basis of induced systemic resistance in model and agriculturally important crops. It is supplied exclusively for laboratory research applications.

Properties

InChI

InChI=1S/3C2H5O3P.Al/c3*1-2-5-6(3)4;/h3*2H2,1H3;/q;;;+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIPMQULDKWSNGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)=O.CCOP(=O)=O.CCOP(=O)=O.[Al+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15AlO9P3+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1020643
Record name Fosetyl aluminum
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Molecular Weight

351.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39148-24-8
Record name Fosetyl-aluminium [ISO]
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Record name Fosetyl aluminum
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Record name Aluminium triethyl triphosphonate
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Record name FOSETYL-ALUMINUM
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Foundational & Exploratory

The Core Mechanism of Fosetyl-al in Plant Defense Induction: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fosetyl-al, a systemic fungicide, operates through a sophisticated dual mechanism to protect plants from pathogens, primarily oomycetes. Beyond its direct fungistatic action, this compound's core efficacy lies in its ability to induce the plant's innate defense systems. Upon application, this compound is rapidly metabolized into phosphonic acid (also known as phosphite), the key active molecule. Phosphonic acid acts as a potent elicitor of plant defense responses, priming the plant for a more rapid and robust reaction to pathogen attack. This induced resistance is primarily mediated through the complex interplay of the salicylic (B10762653) acid (SA), jasmonic acid (JA), and ethylene (B1197577) (ET) signaling pathways. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative data on its efficacy, detailed experimental protocols for its study, and visual representations of the involved signaling pathways.

Dual Mechanism of Action

This compound's efficacy is a result of two distinct but complementary modes of action:

  • Direct Action: Phosphonic acid, the breakdown product of this compound, exhibits direct inhibitory effects on the growth and development of certain pathogens, particularly oomycetes like Phytophthora and Pythium.[1] It can disrupt spore germination and mycelial growth.[1] However, the concentrations required for direct fungitoxicity in vitro are often higher than those found to be effective in planta, suggesting that its indirect action is the predominant mechanism for disease control.[2]

  • Indirect Action (Plant Defense Induction): The primary mechanism of this compound's protective effect is the induction of the plant's own defense mechanisms.[1] Phosphonic acid acts as a signal molecule, priming the plant to respond more effectively to pathogen invasion. This process is often referred to as Systemic Acquired Resistance (SAR).[3] The plant's heightened defensive state is characterized by the production of antimicrobial compounds, reinforcement of cell walls, and the activation of defense-related genes.

Quantitative Data on Efficacy and Defense Induction

The following tables summarize quantitative data from various studies, illustrating the efficacy of this compound and its impact on plant defense responses.

Table 1: In Vitro and In Vivo Efficacy of this compound and Phosphorous Acid against Phytophthora species.

CompoundPathogen IsolateAssay TypeMedium/HostEC50 ValueReference
This compoundP. cinnamomiIn Vitro (Mycelial Growth)Low Phosphate Agar54 µg/mL[4]
Phosphorous AcidP. cinnamomiIn Vitro (Mycelial Growth)Low Phosphate Agar4 µg/mL[4]
This compoundP. citricolaIn Vivo (Stem Infection)Persea indica seedlings26 µg/mL[4]
Phosphorous AcidP. citricolaIn Vivo (Stem Infection)Persea indica seedlings8 µg/mL[4]
This compoundP. capsiciIn Vivo (Lesion Expansion)Tomato leaflets260 µg/mL (inhibited expansion)[5]
Phosphorous AcidP. capsiciIn Vivo (Lesion Expansion)Tomato leaflets180 µg/mL (inhibited expansion)[5]

Table 2: Induction of Phytoalexins by this compound and Phosphorous Acid.

Plant SpeciesPhytoalexinElicitor/TreatmentConcentrationPhytoalexin AccumulationReference
CitrusScoparoneThis compound + P. citrophthora inoculation300 µg/mL2- to 4-fold increase vs. control[2]
CitrusScoparonePhosphorous Acid + P. citrophthora inoculation125 µg/mL2- to 4-fold increase vs. control[2]
GrapevineResveratrolThis compound (sole application)Not specified4.7 µg/g fresh weight[6]
GrapevineResveratrolThis compound + P. viticola inoculationNot specifiedIncreased concentration[6]

Table 3: Effect of Phosphite on Defense-Related Gene Expression in Arabidopsis thaliana.

GenePathwayTreatmentFold Change (relative to control)Reference
PR1Salicylic AcidPhosphiteElevated transcription[7]
PR5Salicylic AcidPhosphiteElevated transcription[7]
THI2.1Jasmonic Acid/EthylenePhosphiteElevated transcription[7]
PDF1.2Jasmonic Acid/EthylenePhosphiteElevated transcription[7]

Signaling Pathways in this compound Induced Defense

Phosphonic acid triggers a complex signaling cascade that involves the three major plant defense hormones: salicylic acid (SA), jasmonic acid (JA), and ethylene (ET). The interaction between these pathways is crucial for a tailored and effective defense response.

Salicylic Acid (SA) Pathway

The SA pathway is a cornerstone of systemic acquired resistance (SAR) and is primarily effective against biotrophic and hemibiotrophic pathogens. Phosphite treatment has been shown to prime the SA pathway, leading to a more rapid and robust accumulation of SA and the expression of SA-responsive genes, such as Pathogenesis-Related 1 (PR1), upon pathogen challenge.[8]

Salicylic_Acid_Pathway cluster_pathogen Pathogen Attack cluster_fosetyl This compound Application Pathogen Pathogen (e.g., Oomycete) SA_biosynthesis Salicylic Acid (SA) Biosynthesis Pathogen->SA_biosynthesis Induces Fosetyl_al This compound Phosphite Phosphonic Acid (Phosphite) Fosetyl_al->Phosphite Metabolism Phosphite->SA_biosynthesis Primes NPR1_inactive NPR1 (oligomer) in cytoplasm SA_biosynthesis->NPR1_inactive Accumulation leads to redox change NPR1_active NPR1 (monomer) in nucleus NPR1_inactive->NPR1_active Monomerization & Nuclear Translocation TGA TGA Transcription Factors NPR1_active->TGA Interacts with PR_genes Pathogenesis-Related (PR) Genes (e.g., PR1) TGA->PR_genes Activates Transcription SAR Systemic Acquired Resistance (SAR) PR_genes->SAR caption This compound (Phosphite) Priming of the Salicylic Acid Pathway

Caption: this compound (Phosphite) Priming of the Salicylic Acid Pathway.

Jasmonic Acid (JA) and Ethylene (ET) Pathways

The JA and ET pathways often work synergistically and are critical for defense against necrotrophic pathogens and herbivorous insects. Phosphite can also influence these pathways, leading to the expression of genes like Plant Defensin 1.2 (PDF1.2). The crosstalk between the SA and JA/ET pathways is complex, often exhibiting an antagonistic relationship, which allows the plant to fine-tune its defense strategy based on the type of pathogen encountered.

JA_ET_Pathway cluster_pathogen Pathogen Attack / Wounding cluster_fosetyl This compound Application Pathogen Pathogen/Wounding JA_biosynthesis Jasmonic Acid (JA) Biosynthesis Pathogen->JA_biosynthesis Induces ET_biosynthesis Ethylene (ET) Biosynthesis Pathogen->ET_biosynthesis Induces Phosphite Phosphonic Acid (Phosphite) Phosphite->JA_biosynthesis Influences Phosphite->ET_biosynthesis Influences MYC2 MYC2 Transcription Factor JA_biosynthesis->MYC2 Signal leads to JAZ degradation, releasing MYC2 EIN3_EIL1 EIN3/EIL1 Transcription Factors ET_biosynthesis->EIN3_EIL1 Signal leads to stabilization of EIN3/EIL1 ERF1 ERF1 Transcription Factor MYC2->ERF1 Activates EIN3_EIL1->ERF1 Activates JA_ET_genes JA/ET-Responsive Genes (e.g., PDF1.2) ERF1->JA_ET_genes Activates Transcription Defense_response Defense Response JA_ET_genes->Defense_response caption This compound (Phosphite) Influence on the JA/ET Signaling Pathway

Caption: this compound (Phosphite) Influence on the JA/ET Signaling Pathway.

Crosstalk between SA and JA/ET Pathways

The interaction between the SA and JA/ET pathways is a critical aspect of phosphite-induced resistance, allowing for a nuanced defense response. Generally, SA and JA/ET pathways are mutually antagonistic. This antagonism is thought to allow the plant to prioritize a specific defense strategy depending on the nature of the attacking pathogen.

Crosstalk_Pathway Phosphite Phosphonic Acid (Phosphite) SA_pathway SA Pathway Phosphite->SA_pathway Primes JA_ET_pathway JA/ET Pathway Phosphite->JA_ET_pathway Influences SA_pathway->JA_ET_pathway Mutual Antagonism Defense_biotrophs Defense against Biotrophs SA_pathway->Defense_biotrophs Defense_necrotrophs Defense against Necrotrophs JA_ET_pathway->Defense_necrotrophs caption Crosstalk between SA and JA/ET Pathways in Phosphite-Induced Resistance

Caption: Crosstalk between SA and JA/ET Pathways in Phosphite-Induced Resistance.

Detailed Experimental Protocols

This section provides an overview of key experimental protocols used to investigate the mechanism of action of this compound.

In Vivo Efficacy Assay of this compound

Objective: To determine the in vivo efficacy of this compound in controlling a specific plant pathogen.

Materials:

  • Healthy, uniformly grown host plants

  • Pathogen culture and inoculum preparation materials

  • This compound formulation

  • Sterile distilled water

  • Growth chambers or greenhouse with controlled environment

  • Calipers or imaging software for lesion measurement

  • Disease severity rating scale

Procedure:

  • Plant Preparation: Grow host plants to a susceptible developmental stage under controlled conditions.

  • This compound Application: Prepare a series of this compound solutions of known concentrations. Apply the solutions to the plants via foliar spray or soil drench. Include a control group treated with sterile distilled water.

  • Inoculation: After a specified period post-treatment (e.g., 24-72 hours), inoculate the plants with a standardized pathogen inoculum (e.g., zoospore suspension, mycelial plug).

  • Incubation: Place the inoculated plants in a high-humidity environment conducive to disease development.

  • Disease Assessment: At regular intervals, assess disease severity by measuring lesion size or using a pre-defined disease rating scale.

  • Data Analysis: Statistically analyze the data to determine the effective concentration (e.g., EC50) of this compound for disease control.

in_vivo_workflow start Start plant_prep Prepare Host Plants start->plant_prep treatment Apply this compound (various concentrations) plant_prep->treatment control Apply Water (Control) plant_prep->control inoculation Inoculate with Pathogen treatment->inoculation control->inoculation incubation Incubate under Favorable Conditions inoculation->incubation assessment Assess Disease Severity incubation->assessment analysis Data Analysis (e.g., EC50) assessment->analysis end End analysis->end caption Workflow for In Vivo Efficacy Assay of this compound

Caption: Workflow for In Vivo Efficacy Assay of this compound.

Quantification of Phytoalexins by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the accumulation of a specific phytoalexin (e.g., scoparone, resveratrol) in plant tissue following this compound treatment and/or pathogen challenge.

Materials:

  • Plant tissue samples (treated and control)

  • Liquid nitrogen

  • Mortar and pestle or tissue homogenizer

  • Extraction solvent (e.g., methanol, ethanol)

  • Centrifuge

  • Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)

  • HPLC system with a suitable detector (e.g., UV-Vis, fluorescence)

  • Analytical column (e.g., C18)

  • Mobile phase solvents (e.g., acetonitrile, water, acetic acid)

  • Phytoalexin standard of known concentration

Procedure:

  • Sample Collection and Preparation: Harvest plant tissue at specified time points after treatment. Immediately freeze in liquid nitrogen and grind to a fine powder.

  • Extraction: Extract the powdered tissue with a suitable solvent. Vortex or sonicate to ensure efficient extraction.

  • Centrifugation: Centrifuge the extract to pellet cell debris. Collect the supernatant.

  • Sample Cleanup (optional): Pass the supernatant through an SPE cartridge to remove interfering compounds.

  • HPLC Analysis: Inject a known volume of the extract onto the HPLC system. Elute the compounds using a specific gradient of mobile phase solvents.

  • Detection and Quantification: Detect the phytoalexin of interest based on its retention time and spectral properties compared to the standard. Quantify the amount of phytoalexin by comparing the peak area of the sample to a standard curve.

hplc_workflow start Start sample_collection Collect and Freeze Plant Tissue start->sample_collection extraction Extract with Solvent sample_collection->extraction centrifugation Centrifuge and Collect Supernatant extraction->centrifugation cleanup Sample Cleanup (SPE) centrifugation->cleanup hplc_analysis HPLC Analysis cleanup->hplc_analysis quantification Quantify Phytoalexin hplc_analysis->quantification end End quantification->end caption Workflow for Phytoalexin Quantification by HPLC

Caption: Workflow for Phytoalexin Quantification by HPLC.

Analysis of Defense Gene Expression by RT-qPCR

Objective: To measure the relative expression levels of defense-related genes in response to this compound treatment.

Materials:

  • Plant tissue samples (treated and control)

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • Reverse transcriptase and reagents for cDNA synthesis

  • qPCR instrument

  • SYBR Green or probe-based qPCR master mix

  • Gene-specific primers for target and reference genes

Procedure:

  • RNA Extraction: Extract total RNA from frozen, ground plant tissue using a suitable kit.

  • DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • RNA Quality and Quantity Assessment: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity using gel electrophoresis or a bioanalyzer.

  • cDNA Synthesis: Synthesize first-strand cDNA from the RNA template using reverse transcriptase.

  • qPCR: Perform qPCR using the synthesized cDNA as a template, gene-specific primers, and a qPCR master mix. Include a no-template control and a no-reverse-transcriptase control.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to one or more stably expressed reference genes.

rt_qpcr_workflow start Start rna_extraction Total RNA Extraction start->rna_extraction dnase_treatment DNase Treatment rna_extraction->dnase_treatment rna_qc RNA Quality & Quantity Assessment dnase_treatment->rna_qc cdna_synthesis cDNA Synthesis rna_qc->cdna_synthesis qpcr qPCR with Gene-Specific Primers cdna_synthesis->qpcr data_analysis Data Analysis (ΔΔCt method) qpcr->data_analysis end End data_analysis->end caption Workflow for Defense Gene Expression Analysis by RT-qPCR

Caption: Workflow for Defense Gene Expression Analysis by RT-qPCR.

Conclusion

This compound represents a significant advancement in disease management due to its unique dual mechanism of action. Its ability to not only directly inhibit pathogen growth but also, and more importantly, to induce the plant's own defense machinery provides a durable and effective means of protection. The active metabolite, phosphonic acid, acts as a potent elicitor, priming the plant for a heightened state of alert through the intricate network of the salicylic acid, jasmonic acid, and ethylene signaling pathways. Understanding the molecular intricacies of this defense induction is paramount for the development of novel, sustainable strategies for crop protection and for the advancement of plant immune system research. This guide provides a foundational understanding for researchers and professionals in the field, offering a synthesis of current knowledge and practical methodologies for further investigation.

References

An In-Depth Technical Guide to Fosetyl-al: Chemical Structure, Properties, and Mode of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosetyl-al, an organophosphonate fungicide, is a critical tool in modern agriculture for the management of oomycete pathogens. Its unique systemic properties, including both acropetal and basipetal translocation, and its dual mode of action—direct inhibition of pathogen growth and stimulation of the plant's innate defense mechanisms—make it a subject of significant interest for researchers in plant pathology and crop protection. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and multifaceted mode of action of this compound. Detailed experimental protocols for its synthesis, quantification, and efficacy assessment are presented, alongside visualizations of key pathways and workflows to facilitate a deeper understanding of this important agricultural compound.

Chemical Structure and Physicochemical Properties

This compound is the aluminum salt of monoethyl phosphonate (B1237965). Its chemical identity and key physicochemical properties are summarized in the tables below, providing a foundational understanding of its behavior in biological and environmental systems.

Chemical Identity
IdentifierValue
IUPAC Name aluminum tris(ethyl phosphonate)[1]
CAS Name aluminum tris-O-ethylphosphonate[1]
CAS Number 39148-24-8[2][3][4][5]
Molecular Formula C₆H₁₈AlO₉P₃[3][4][6][7]
Molecular Weight 354.1 g/mol [3][4]
Canonical SMILES CCOP(=O)=O.CCOP(=O)=O.CCOP(=O)=O.[Al+3][6]
InChIKey ZKZMJOFIHHZSRW-UHFFFAOYSA-K[6]
Physicochemical Properties
PropertyValue
Physical State White to yellowish crystalline solid or powder[2][4]
Melting Point >215 °C (decomposes)[6][8][9][10]
Boiling Point Decomposes before boiling[6][9]
Solubility - Water: 111.3 g/L (20 °C, pH 6)[2] - Methanol: 920 mg/L (20 °C)[2] - Acetone: 13 mg/L (20 °C)[2] - Ethyl acetate: <1 mg/L (20 °C)[2]
pKa 4.7 (weak acid)[6]
Vapor Pressure <1.0 x 10⁻⁴ mPa (20 °C)[6]
LogP (Kow) -2.1 to -2.7[2]

Chemical Structure of this compound

Caption: 2D representation of the this compound chemical structure.

Mechanism of Action

This compound exhibits a complex and dual mode of action, which contributes to its effectiveness and low risk of resistance development.[2] It acts both directly against the pathogen and indirectly by stimulating the plant's own defense systems.

Direct Action on the Pathogen

This compound is rapidly absorbed by the plant and breaks down into ethyl phosphonate and then further to phosphonic acid (phosphite). Phosphonic acid is the primary fungitoxic compound. Its direct mode of action involves the inhibition of spore germination and the blocking of mycelial growth and sporulation.[2][3] It is believed to compete with phosphate (B84403) as an allosteric regulator of several enzymes in the pathogen, thereby disrupting its metabolism.[3]

Indirect Action: Stimulation of Plant Defenses

A significant aspect of this compound's efficacy lies in its ability to elicit the plant's natural defense mechanisms.[3][11][12] This is often referred to as inducing a "Systemic Acquired Resistance" (SAR)-like response. Upon application, this compound and its breakdown product, phosphonic acid, trigger a cascade of defense responses within the plant.

Key induced defense responses include:

  • Oxidative Burst: A rapid and transient production of reactive oxygen species (ROS), such as superoxide, which acts as a signaling molecule and can be directly toxic to pathogens.

  • Activation of the Phenylpropanoid Pathway: This leads to the synthesis of various defense-related compounds, including:

    • Phytoalexins: Antimicrobial compounds that accumulate at the site of infection.

    • Phenolic Compounds: These can reinforce cell walls and have direct antimicrobial properties.

    • Lignin: A complex polymer that strengthens cell walls, creating a physical barrier to pathogen invasion.

  • Increased Enzyme Activity: Enhanced activity of defense-related enzymes such as phenylalanine ammonia-lyase (PAL), a key enzyme in the phenylpropanoid pathway.[3]

The interaction with major plant defense signaling hormones like salicylic (B10762653) acid (SA) and jasmonic acid (JA) is complex and not fully elucidated. However, evidence suggests that phosphonates can influence these pathways, leading to a heightened state of defense readiness in the plant.

Plant_Defense_Activation Fosetyl_al This compound Application Phosphonic_Acid Phosphonic Acid (Phosphite) Fosetyl_al->Phosphonic_Acid Metabolism in plant Signal_Cascade Intracellular Signaling Cascade Phosphonic_Acid->Signal_Cascade Pathogen_Recognition Pathogen Recognition Pathogen_Recognition->Signal_Cascade Oxidative_Burst Oxidative Burst (ROS Production) Signal_Cascade->Oxidative_Burst Phenylpropanoid_Pathway Phenylpropanoid Pathway Activation Signal_Cascade->Phenylpropanoid_Pathway SA_Pathway Salicylic Acid (SA) Pathway Signal_Cascade->SA_Pathway JA_Pathway Jasmonic Acid (JA) Pathway Signal_Cascade->JA_Pathway PAL_Activity Increased PAL Activity Phenylpropanoid_Pathway->PAL_Activity Phytoalexins Phytoalexin Synthesis Phenylpropanoid_Pathway->Phytoalexins Phenolics Phenolic Compound Accumulation Phenylpropanoid_Pathway->Phenolics Lignification Cell Wall Lignification Phenylpropanoid_Pathway->Lignification Defense_Gene_Expression Defense Gene Expression SA_Pathway->Defense_Gene_Expression JA_Pathway->Defense_Gene_Expression Systemic_Resistance Enhanced Systemic Resistance Defense_Gene_Expression->Systemic_Resistance

Caption: this compound induced plant defense signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the synthesis, quantification, and efficacy assessment of this compound, intended for use by researchers and scientists.

Laboratory Synthesis of this compound

This protocol describes a general method for the laboratory-scale synthesis of this compound based on the reaction of phosphorus trichloride (B1173362) with ethanol (B145695), followed by saponification and metathesis with an aluminum salt.[2][6]

Materials:

  • Phosphorus trichloride (PCl₃)

  • Ethanol (anhydrous)

  • Ammonia (B1221849) solution (e.g., 10%)

  • Aluminum sulfate (B86663) solution (e.g., 40%)

  • Static mixer

  • Reaction kettle with stirring and cooling capabilities

  • Filtration apparatus (e.g., vacuum filter)

  • Drying oven

Procedure:

  • Esterification:

    • Continuously mix phosphorus trichloride and ethanol in a 1:1 molar ratio using a static mixer.

    • Introduce the mixture into a reaction kettle.

    • Maintain the reaction temperature between 80-85 °C to facilitate the esterification reaction, forming a phosphite (B83602) ester feed liquid.[13]

  • Saponification:

    • In a separate reaction kettle, add the ammonia solution and cool the vessel.

    • Slowly drip the phosphite ester feed liquid into the cooled ammonia solution with continuous stirring to generate an ammonium (B1175870) phosphite solution.

  • Metathesis (Precipitation):

    • In another reaction vessel, simultaneously and continuously add the ammonium phosphite solution and the aluminum sulfate solution.

    • Maintain the reaction temperature between 80-85 °C to induce the precipitation of this compound.[13]

  • Isolation and Drying:

    • Filter the resulting slurry to collect the solid this compound.

    • Wash the collected solid with water to remove impurities.

    • Dry the purified this compound in an oven at an appropriate temperature to obtain the final product.

Synthesis_Workflow cluster_esterification Esterification cluster_saponification Saponification cluster_metathesis Metathesis cluster_isolation Isolation & Drying PCl3 Phosphorus Trichloride Mixer Static Mixer PCl3->Mixer Ethanol Ethanol Ethanol->Mixer Kettle1 Reaction Kettle 1 (80-85°C) Mixer->Kettle1 Kettle2 Reaction Kettle 2 (Cooled) Kettle1->Kettle2 Phosphite Ester Ammonia Ammonia Solution Ammonia->Kettle2 Kettle3 Reaction Kettle 3 (80-85°C) Kettle2->Kettle3 Ammonium Phosphite Al_Sulfate Aluminum Sulfate Solution Al_Sulfate->Kettle3 Filtration Filtration Kettle3->Filtration Slurry Washing Washing Filtration->Washing Drying Drying Washing->Drying Final_Product This compound Drying->Final_Product

Caption: Workflow for the laboratory synthesis of this compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reversed-phase HPLC method for the quantification of this compound in formulated products and plant matrices.[4][14][15][16][17]

Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a UV or Mass Spectrometry (MS) detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: Water with 0.3% formic acid[11]

  • Mobile Phase B: Acetonitrile with 0.3% formic acid[11]

  • This compound analytical standard

  • Solvents for extraction (e.g., water, acetonitrile)

  • Solid Phase Extraction (SPE) cartridges for sample cleanup (optional)

Sample Preparation (Plant Matrix - e.g., Grapes):

  • Homogenize a representative sample of the plant material (e.g., 10 g).

  • Extract the homogenized sample with a suitable solvent mixture (e.g., 50 mL of acetonitrile/water, 50/50 v/v) by shaking or ultrasonication.[13]

  • Centrifuge the extract to separate the solid and liquid phases.

  • If necessary, perform a cleanup step using an appropriate SPE cartridge to remove interfering matrix components.

  • Filter the final extract through a 0.45 µm syringe filter before HPLC analysis.

Chromatographic Conditions:

  • Flow Rate: 0.3 - 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Column Temperature: 25-40 °C[11]

  • Detection: UV at 200 nm or MS/MS with appropriate transitions.[4]

  • Gradient Elution: A typical gradient might start with a high percentage of aqueous mobile phase (A) and gradually increase the percentage of organic mobile phase (B) to elute the analyte. An example gradient is as follows:

    • 0-2 min: 98% A, 2% B

    • 2-15 min: Gradient to 80% A, 20% B

    • 15-20 min: Hold at 80% A, 20% B

    • 20-22 min: Return to initial conditions (98% A, 2% B)

    • 22-30 min: Column re-equilibration

Quantification:

Prepare a calibration curve using a series of known concentrations of the this compound analytical standard. Quantify the this compound content in the samples by comparing their peak areas to the calibration curve.

HPLC_Workflow Sample Plant Sample Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Cleanup SPE Cleanup (Optional) Centrifugation->Cleanup Filtration Filtration (0.45 µm) Cleanup->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Separation C18 Column Separation HPLC_Injection->Separation Detection UV or MS/MS Detection Separation->Detection Quantification Quantification vs. Standards Detection->Quantification

Caption: General workflow for HPLC analysis of this compound in plant samples.

In Vitro Antifungal Efficacy Assay against Phytophthora spp.

This protocol describes a method to evaluate the in vitro efficacy of this compound against Phytophthora species by measuring the inhibition of mycelial growth on agar (B569324) media.[12][18]

Materials:

  • Pure culture of Phytophthora spp.

  • Corn Meal Agar (CMA) or a low-phosphate synthetic medium

  • This compound stock solution (sterile)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5-6 mm diameter)

  • Incubator

Procedure:

  • Media Preparation: Prepare the agar medium according to the manufacturer's instructions. After autoclaving and cooling to approximately 50 °C, amend the medium with different concentrations of this compound to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 200 µg/mL). Pour the amended agar into sterile petri dishes.

  • Inoculation: From the margin of an actively growing Phytophthora culture, take mycelial plugs using a sterile cork borer.

  • Place one mycelial plug in the center of each agar plate (amended and control).

  • Incubation: Incubate the plates in the dark at an optimal temperature for the specific Phytophthora species (e.g., 22-25 °C).

  • Data Collection: After a defined incubation period (e.g., 5-7 days), measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Calculation: Calculate the average colony diameter for each treatment. Determine the percentage of mycelial growth inhibition for each this compound concentration relative to the control (0 µg/mL) using the following formula:

    Percentage Inhibition = [(Diameter of Control - Diameter of Treatment) / Diameter of Control] x 100

  • Data Analysis: Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value by plotting the percentage inhibition against the logarithm of the this compound concentration and performing a regression analysis.

In Vivo Efficacy Assessment against Downy Mildew (Plasmopara viticola) on Grapevine Leaf Discs

This protocol provides a method for assessing the in vivo protective efficacy of this compound against downy mildew on grapevine leaf discs.

Materials:

  • Healthy, young grapevine leaves

  • Plasmopara viticola sporangia suspension

  • This compound solutions of varying concentrations

  • Sterile petri dishes lined with moist filter paper

  • Spray bottle or atomizer

  • Growth chamber with controlled light and temperature

Procedure:

  • Leaf Disc Preparation: Collect healthy grapevine leaves and cut discs of a uniform size (e.g., 2 cm diameter) using a cork borer.

  • Fungicide Application: Spray the leaf discs with the different concentrations of this compound solution until runoff. Allow the discs to air dry. Control discs are sprayed with water.

  • Inoculation: Place the treated and control leaf discs abaxial side up in the petri dishes. Inoculate each leaf disc with a droplet of the P. viticola sporangia suspension of a known concentration.

  • Incubation: Incubate the petri dishes in a growth chamber under conditions favorable for downy mildew development (e.g., 20-22 °C with a photoperiod).

  • Disease Assessment: After 5-7 days, assess the disease severity on each leaf disc by estimating the percentage of the disc area covered by sporulation.

  • Data Analysis: Calculate the mean disease severity for each treatment. Determine the percentage of disease control for each this compound concentration relative to the control using the following formula:

    Percentage Control = [(Severity on Control - Severity on Treatment) / Severity on Control] x 100

Conclusion

This compound remains a fungicide of significant importance due to its unique systemic properties and dual mode of action. A thorough understanding of its chemical nature, its direct effects on pathogens, and its ability to induce plant defense responses is crucial for its effective and sustainable use in agriculture. The experimental protocols provided in this guide offer a framework for researchers to further investigate the properties and applications of this compound, contributing to the development of innovative crop protection strategies. The visualization of its synthesis, analytical workflow, and induced defense pathways aims to provide a clear and comprehensive resource for the scientific community.

References

An In-depth Technical Guide to the Laboratory Synthesis of Fosetyl-al

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory-scale synthesis of Fosetyl-al, a widely used organophosphate fungicide. The synthesis is presented as a multi-step process, commencing from readily available starting materials. This document details two primary pathways for the synthesis of the key intermediate, diethyl phosphite (B83602), followed by its conversion to a monoethyl phosphite salt and subsequent reaction with an aluminum salt to yield the final product, this compound.

Core Synthesis Pathways

The synthesis of this compound can be approached via two main routes to obtain the crucial intermediate, diethyl phosphite. Both pathways converge to a common sequence of hydrolysis and salt formation to yield the final product.

Pathway 1: Synthesis of Diethyl Phosphite from Phosphorus Trichloride (B1173362)

This is a direct and common method for the preparation of diethyl phosphite. The reaction involves the esterification of phosphorus trichloride with ethanol (B145695).

Pathway 2: Synthesis of Diethyl Phosphite from Triethyl Phosphite

An alternative route involves the reaction of triethyl phosphite with phosphorous acid. This method is reported to produce a high-quality diethyl phosphite with low acidity.

Following the synthesis of diethyl phosphite, the subsequent steps are consistent for both pathways:

Step 2: Hydrolysis of Diethyl Phosphite to Monoethyl Phosphite Salt

Diethyl phosphite is hydrolyzed under basic conditions to yield a salt of monoethyl phosphite, such as sodium monoethyl phosphite.

Step 3: Synthesis of this compound

The monoethyl phosphite salt is then reacted with a water-soluble aluminum salt, such as aluminum sulfate (B86663) or aluminum nitrate, to precipitate this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Synthesis of Diethyl Phosphite (Intermediate 1)

Method A: From Phosphorus Trichloride and Ethanol

This procedure is adapted from established methods for the synthesis of phosphite esters.

  • Reaction: PCl₃ + 3 C₂H₅OH → (C₂H₅O)₂P(O)H + 2 HCl + C₂H₅Cl[1]

  • Procedure:

    • In a three-necked flask equipped with a stirrer, dropping funnel, and a reflux condenser, place a solution of absolute ethanol in a dry, inert solvent (e.g., petroleum ether).

    • Cool the flask in a cold-water bath.

    • Slowly add a solution of freshly distilled phosphorus trichloride in the same solvent to the ethanol solution with vigorous stirring. The rate of addition should be controlled to maintain a gentle reflux.

    • After the addition is complete, continue to stir and gently heat the mixture under reflux for approximately one hour.

    • Cool the reaction mixture and filter to remove any precipitated by-products.

    • The filtrate is then concentrated by distillation to remove the solvent.

    • The crude diethyl phosphite is purified by vacuum distillation.

Method B: From Triethyl Phosphite and Phosphorous Acid

This method is reported to yield a high-purity product with low acidity.

  • Reaction: P(OC₂H₅)₃ + H₃PO₃ → 2 (C₂H₅O)₂P(O)H

  • Procedure:

    • In a reactor purged with nitrogen, a heel of diethyl phosphite is heated to approximately 80°C.

    • Phosphorous acid is added to the reactor.

    • Triethyl phosphite (a slight excess, e.g., 7.5% over stoichiometric quantities) is then added to the mixture over a period of about 30 minutes, maintaining the temperature at 85-86°C.

    • After the addition is complete, the reaction temperature is raised to 95°C and maintained for several hours to ensure the reaction goes to completion.

    • The resulting diethyl phosphite can be used in the next step, often without further purification.

Synthesis of Sodium Monoethyl Phosphite (Intermediate 2)
  • Reaction: (C₂H₅O)₂P(O)H + NaOH → C₂H₅O(NaO)P(O)H + C₂H₅OH

  • Procedure:

    • Cool the diethyl phosphite obtained from the previous step to approximately 10°C.

    • Prepare a sodium hydroxide (B78521) solution of a specific concentration.

    • Slowly add the sodium hydroxide solution dropwise to the diethyl phosphite while maintaining the reaction temperature between 60-70°C.

    • After the addition, gradually raise the temperature to 70°C and hold it for about two hours under insulation.

    • Monitor the pH of the reaction mixture. The reaction is considered complete when the pH reaches 7.5.[2]

    • The resulting solution of sodium monoethyl phosphite is used directly in the next step.

Synthesis of this compound (Final Product)
  • Reaction: 3 C₂H₅O(NaO)P(O)H + Al₂(SO₄)₃ → Al[OP(H)(O)(OC₂H₅)]₃ + 3 Na₂SO₄ (example with aluminum sulfate)

  • Procedure:

    • The aqueous solution of sodium monoethyl phosphite is heated to a temperature in the range of 70-95°C.

    • An aqueous solution of a water-soluble aluminum salt, such as aluminum sulfate or aluminum nitrate, is prepared.[3][4]

    • The aluminum salt solution is added to the sodium monoethyl phosphite solution while maintaining the temperature and controlling the pH to be between 3.0 and 4.5.

    • The precipitation of this compound as a white solid occurs.

    • The precipitate is collected by filtration, washed with water to remove inorganic salts, and then dried to yield the final product.

Data Presentation

The following tables summarize the quantitative data associated with the synthesis of this compound.

Step Reactants Product Reported Yield Reported Purity Reference
1aPhosphorus Trichloride, EthanolDiethyl Phosphite~96.4%~85.0%[5]
1bTriethyl Phosphite, Phosphorous AcidDiethyl Phosphite~100%>97%A process for producing diethyl phosphite by reacting an excess of triethyl phosphite with phosphorous acid. The improved process results in a high quality diethyl phosphite product having low acidity that is suitable as an intermediate for most uses requiring a low acidity diethyl phosphite.
2Diethyl Phosphite, Sodium HydroxideSodium Monoethyl PhosphiteHighNot specified[2]
3Sodium Monoethyl Phosphite, Aluminum SaltThis compoundHigh>98%[5]
Overall Phosphorus Trichloride, Ethanol, NaOH, Aluminum Salt This compound ~95% >98% [5]

Mandatory Visualization

The following diagrams illustrate the logical flow of the synthesis pathways described in this guide.

Fosetyl_Al_Synthesis_Pathway_1 PCl3 Phosphorus Trichloride DEP Diethyl Phosphite PCl3->DEP Ethanol Ethanol Ethanol->DEP SMEP Sodium Monoethyl Phosphite DEP->SMEP NaOH Sodium Hydroxide NaOH->SMEP Fosetyl_Al This compound SMEP->Fosetyl_Al Al_Salt Aluminum Salt (e.g., Al2(SO4)3) Al_Salt->Fosetyl_Al

Pathway 1: this compound synthesis from Phosphorus Trichloride.

Fosetyl_Al_Synthesis_Pathway_2 TEP Triethyl Phosphite DEP Diethyl Phosphite TEP->DEP PA Phosphorous Acid PA->DEP SMEP Sodium Monoethyl Phosphite DEP->SMEP NaOH Sodium Hydroxide NaOH->SMEP Fosetyl_Al This compound SMEP->Fosetyl_Al Al_Salt Aluminum Salt (e.g., Al(NO3)3) Al_Salt->Fosetyl_Al

Pathway 2: this compound synthesis from Triethyl Phosphite.

Experimental_Workflow cluster_step1 Step 1: Diethyl Phosphite Synthesis cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: this compound Formation Start Materials Start Materials Reaction 1 Esterification Start Materials->Reaction 1 Purification 1 Vacuum Distillation Reaction 1->Purification 1 Intermediate 1 Diethyl Phosphite Purification 1->Intermediate 1 Reaction 2 Saponification with NaOH Intermediate 1->Reaction 2 Intermediate 2 Sodium Monoethyl Phosphite Solution Reaction 2->Intermediate 2 Reaction 3 Precipitation with Aluminum Salt Intermediate 2->Reaction 3 Purification 2 Filtration & Drying Reaction 3->Purification 2 Final Product This compound Purification 2->Final Product

General experimental workflow for this compound synthesis.

References

The In-Planta Transformation of Fosetyl-al: A Technical Guide to its Degradation into Phosphonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosetyl-al, an organophosphate fungicide, is widely utilized in agriculture to protect a variety of crops from oomycete pathogens. Its efficacy is not primarily due to the parent compound itself, but rather its rapid degradation within the plant to form phosphonic acid (also known as phosphorous acid), the active fungicidal and plant defense-inducing molecule. This technical guide provides an in-depth exploration of the degradation of this compound to phosphonic acid in planta, summarizing key quantitative data, detailing experimental protocols for its analysis, and visualizing the associated biochemical pathways.

Degradation Pathway and Translocation

Upon application, this compound is readily absorbed by the plant's leaves and roots.[1] It is a systemic fungicide, meaning it can be transported throughout the plant via both the xylem (acropetal transport, upwards) and phloem (basipetal transport, downwards).[1] This ambimobility ensures the distribution of the active compound to various plant tissues, providing comprehensive protection.

The degradation of this compound is a rapid hydrolytic process that occurs within the plant tissues. The primary metabolite is phosphonic acid, with ethanol (B145695) being a byproduct that is further metabolized by the plant into carbon dioxide.[1] The general degradation pathway is as follows:

Fosetyl-aluminium → 3 Ethyl Phosphonate (B1237965) + Al³⁺

Ethyl Phosphonate + H₂O → Phosphonic Acid + Ethanol

Ethanol → Acetaldehyde → Acetate → CO₂

This rapid conversion is a key feature of this compound's mode of action, as phosphonic acid is the molecule responsible for both direct pathogen inhibition and the stimulation of the plant's innate defense mechanisms.[2]

This compound This compound Ethyl Phosphonate Ethyl Phosphonate This compound->Ethyl Phosphonate Hydrolysis in planta Phosphonic Acid Phosphonic Acid Ethyl Phosphonate->Phosphonic Acid Hydrolysis Ethanol Ethanol Ethyl Phosphonate->Ethanol Carbon Dioxide Carbon Dioxide Ethanol->Carbon Dioxide Metabolism

Figure 1: Degradation pathway of this compound in planta.

Quantitative Analysis of Degradation

The conversion of this compound to phosphonic acid is remarkably efficient. Studies have shown that more than 95% of the parent compound is degraded to phosphonate within two days of application to plant tissue.[2] This rapid degradation often leads to the detection of phosphonic acid residues in the absence of the parent this compound compound in harvested crops.[3] In fact, phosphonic acid is detected approximately 40 times more frequently than fosetyl (B95085) in residue analysis.[4]

The table below summarizes quantitative data on the degradation of this compound and the resulting phosphonic acid residues from various studies.

Plant MatrixTime After ApplicationThis compound Residue (mg/kg)Phosphonic Acid Residue (mg/kg)Notes
Rocket Lettuce1 dayNot specified~110Initial phosphonic acid level after this compound treatment.[5]
Rocket Lettuce7 daysNot specified~125Phosphonic acid levels increased, indicating ongoing conversion.[5]
Rocket Lettuce10 daysNot specified~75Phosphonic acid levels began to decline.[5]
Grapes14 daysNot specified3.6Following 4 foliar applications of 0.2 kg ai/hL.[6]
Grapes35 daysNot specified0.2Following 6 foliar sprays of 0.2 kg ai/hL.[6]
ApplesNot specifiedNot specified1.55 - 8.49Residue levels after applying a commercial fungicide containing 800 g/kg this compound.[7]
Soybeans48 hoursNot specified35.3 (leaves), 12.6 (stems)Following a 0.45% (w/v) phosphonate solution application.[7]

Experimental Protocols for Residue Analysis

The analysis of this compound and phosphonic acid residues in plant matrices is typically performed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). A widely adopted and validated method for these highly polar pesticides is the QuPPe (Quick Polar Pesticides) method.[3][8]

QuPPe Method for High Water Content Commodities

This protocol is a generalized procedure based on the principles of the QuPPe method.

1. Sample Preparation:

  • Homogenize a representative sample of the plant material (e.g., fruit, leaves).

  • For commodities with less than 80% water content, adjust the water content to a total of 10 mL per 10 g of sample.[8]

2. Extraction:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acidified methanol (B129727) (typically with 1% formic acid).

  • Shake vigorously for 1 minute.

3. Cleanup (for high-fat matrices):

  • For samples with high lipid content, a dispersive solid-phase extraction (dSPE) step with C18 sorbent may be necessary to remove fats.

4. Centrifugation and Filtration:

  • Centrifuge the sample extract at >3,000 g for 5 minutes.

  • Filter the supernatant through a 0.2 µm syringe filter into an autosampler vial.

5. LC-MS/MS Analysis:

  • Chromatography: Use a column suitable for polar analytes, such as a graphitized carbon or HILIC column.[3]

  • Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous solution containing a buffer (e.g., ammonium (B1175870) formate) is commonly used.

  • Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode.

  • MRM Transitions:

    • Fosetyl: 109 -> 63 m/z[3]

    • Phosphonic Acid: 81 -> 63 m/z and 81 -> 79 m/z[3][4]

cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Homogenize Plant Material Homogenize Plant Material Weigh 10g into Centrifuge Tube Weigh 10g into Centrifuge Tube Homogenize Plant Material->Weigh 10g into Centrifuge Tube Adjust Water Content (if needed) Adjust Water Content (if needed) Weigh 10g into Centrifuge Tube->Adjust Water Content (if needed) Add 10mL Acidified Methanol Add 10mL Acidified Methanol Adjust Water Content (if needed)->Add 10mL Acidified Methanol Shake Vigorously Shake Vigorously Add 10mL Acidified Methanol->Shake Vigorously Centrifuge and Filter Centrifuge and Filter Shake Vigorously->Centrifuge and Filter LC-MS/MS Analysis LC-MS/MS Analysis Centrifuge and Filter->LC-MS/MS Analysis

Figure 2: Experimental workflow for QuPPe analysis.

Phosphonic Acid-Induced Plant Defense Signaling

Beyond its direct fungicidal activity, a key aspect of phosphonic acid's efficacy is its ability to stimulate the plant's own defense mechanisms. This is often referred to as induced resistance. The signaling pathways involved are complex and can vary between plant species, but generally involve the activation of several key defense-related processes.

Upon recognition of phosphonic acid, the plant initiates a signaling cascade that can involve phytohormones such as salicylic (B10762653) acid (SA), jasmonic acid (JA), ethylene (B1197577) (ET), and abscisic acid (ABA). This leads to the upregulation of defense-related genes and the production of antimicrobial compounds.

Key defense responses triggered by phosphonic acid include:

  • Activation of the Phenylpropanoid Pathway: This leads to the synthesis of phenolic compounds and phytoalexins, which have direct antimicrobial properties.

  • Production of Pathogenesis-Related (PR) Proteins: These are enzymes such as chitinases and glucanases that can degrade fungal cell walls.

  • Reinforcement of the Plant Cell Wall: This can involve the deposition of callose and lignin, creating a physical barrier to pathogen invasion.

Phosphonic Acid Phosphonic Acid Plant Cell Recognition Plant Cell Recognition Phosphonic Acid->Plant Cell Recognition Phytohormone Signaling Phytohormone Signaling Plant Cell Recognition->Phytohormone Signaling SA Pathway SA Pathway Phytohormone Signaling->SA Pathway JA/ET Pathway JA/ET Pathway Phytohormone Signaling->JA/ET Pathway ABA Signaling ABA Signaling Phytohormone Signaling->ABA Signaling Upregulation of Defense Genes Upregulation of Defense Genes SA Pathway->Upregulation of Defense Genes JA/ET Pathway->Upregulation of Defense Genes ABA Signaling->Upregulation of Defense Genes Phenylpropanoid Pathway Phenylpropanoid Pathway Upregulation of Defense Genes->Phenylpropanoid Pathway PR Protein Synthesis PR Protein Synthesis Upregulation of Defense Genes->PR Protein Synthesis Cell Wall Reinforcement Cell Wall Reinforcement Upregulation of Defense Genes->Cell Wall Reinforcement Phytoalexin & Phenolic Production Phytoalexin & Phenolic Production Phenylpropanoid Pathway->Phytoalexin & Phenolic Production Pathogen Inhibition Pathogen Inhibition PR Protein Synthesis->Pathogen Inhibition Cell Wall Reinforcement->Pathogen Inhibition Phytoalexin & Phenolic Production->Pathogen Inhibition

Figure 3: Phosphonic acid-induced plant defense signaling pathways.

Conclusion

The degradation of this compound to phosphonic acid in planta is a rapid and crucial process for its fungicidal activity. Understanding the kinetics of this conversion, the analytical methods for its quantification, and the resulting induction of plant defense mechanisms is essential for researchers and professionals in the fields of agriculture and drug development. The information presented in this guide provides a comprehensive overview of these core aspects, serving as a valuable technical resource.

References

Uptake and translocation of Fosetyl-al in different plant species

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Uptake and Translocation of Fosetyl-al in Different Plant Species

Introduction

Fosetyl-aluminium (this compound) is a systemic fungicide belonging to the phosphonate (B1237965) class, widely utilized for the control of oomycete pathogens such as Phytophthora and Pythium in a variety of agricultural and horticultural crops.[1][2] Its efficacy is intrinsically linked to its ability to be rapidly absorbed by the plant and transported to various tissues. A unique characteristic of this compound is its ambimobile translocation, meaning it moves both upwards (acropetally) through the xylem and downwards (basipetally) through the phloem.[3][4]

Once inside the plant, this compound is rapidly hydrolyzed into its active component, phosphonic acid (also known as phosphorous acid), and ethanol.[4][5] Phosphonic acid is the primary agent responsible for the fungicide's dual mode of action: direct inhibition of pathogen growth and the stimulation of the plant's natural defense mechanisms.[4][6] This guide provides a comprehensive technical overview of the uptake, translocation, and metabolism of this compound in plants, supported by quantitative data, detailed experimental protocols, and process visualizations.

Uptake and Metabolism

This compound can be absorbed by various parts of the plant, including the leaves, stems, and roots, making it effective through different application methods like foliar sprays, soil drenches, and trunk injections.[3][5][7]

  • Foliar Uptake: When applied to leaves, this compound penetrates the cuticle and enters the plant's vascular system. Autoradiography studies have shown that upon foliar application, a portion of the applied compound remains on the leaf surface, while the absorbed portion is translocated.[1]

  • Root Uptake: Following soil application, the compound is absorbed by the roots and subsequently transported throughout the plant.[1][5] Studies on hydroponically grown tomato plants demonstrated that this compound was taken up by the roots and distributed throughout the plant within one to three hours of treatment.[1]

Upon entering the plant's aqueous environment, this compound undergoes rapid hydrolysis. More than 95% of the parent compound is degraded to phosphonic acid within two days of application.[4] The other metabolite is ethanol, which is further metabolized by the plant into carbon dioxide.[5]

Translocation Pathways

The ambimobile nature of this compound is a key attribute, ensuring comprehensive protection of the entire plant. This movement occurs via the plant's two primary vascular tissues: the xylem and the phloem.

  • Acropetal Translocation: This is the upward movement of substances from the roots towards the shoot apex, primarily through the xylem.[8][9] After root absorption, phosphonic acid is transported acropetally to the stems, leaves, and growing tips.[1]

  • Basipetal Translocation: This refers to the downward movement from mature leaves (source tissues) to areas of active growth or storage, such as roots and young leaves (sink tissues), via the phloem.[8][9] The phloem mobility of the highly water-soluble phosphonate has been confirmed by its detection in root tissues following careful foliar application.[3]

This dual translocation ensures that both the aerial parts and the root system are protected, regardless of the application method. For instance, foliar sprays can control root rot diseases, a testament to the efficient basipetal transport of the active metabolite.[4]

G cluster_plant Plant System cluster_xylem Xylem (Acropetal) cluster_phloem Phloem (Basipetal) cluster_application Application Method Xylem_Leaves Leaves & Shoots Xylem_Stem Stem Xylem_Stem->Xylem_Leaves Phloem_Roots Roots Phloem_Stem Stem Phloem_Stem->Phloem_Roots Metabolism Hydrolysis This compound -> Phosphonic Acid Metabolism->Xylem_Stem Translocation Metabolism->Phloem_Stem Translocation Foliar Foliar Spray Foliar->Metabolism Leaf Uptake Soil Soil Drench Soil->Metabolism Root Uptake G Start Plant Tissue Collection (Leaves, Stems, Roots) Homogenize Weigh & Homogenize Sample Start->Homogenize Extract Add Extraction Solvent (e.g., Water/Acetonitrile) Homogenize->Extract Mill Mill/Blend for 5 min Extract->Mill Centrifuge Centrifuge at ~3600 rpm Mill->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Filter Filter Extract (0.45 µm) Supernatant->Filter Analyze LC-MS/MS Analysis Filter->Analyze Quantify Quantification vs. Standards Analyze->Quantify End Report Results (mg/kg) Quantify->End

References

The Induction of the Phenylpropanoid Pathway by Fosetyl-al: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosetyl-al, a systemic fungicide, is recognized for its unique dual mode of action: direct inhibition of pathogen growth and the stimulation of the plant's innate defense mechanisms.[1][2] A significant aspect of this induced resistance is the activation of the phenylpropanoid pathway, a crucial metabolic route for the synthesis of a wide array of defense-related compounds. This technical guide provides an in-depth exploration of the mechanisms by which this compound stimulates this pathway, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling and experimental workflows.

Introduction: this compound's Dual Mode of Action

This compound (aluminium tris(ethyl phosphonate)) is a highly systemic fungicide that translocates both acropetally and basipetally within the plant, ensuring comprehensive protection.[1][3] Upon absorption, it is rapidly metabolized to its active form, phosphonic acid (phosphite).[1][4] While phosphonic acid exhibits direct fungistatic effects on certain pathogens, particularly oomycetes, a key component of its efficacy lies in its ability to elicit a robust defense response in the host plant.[1] This response involves the activation of multiple defense signaling pathways, including those mediated by salicylic (B10762653) acid (SA), jasmonic acid (JA), and ethylene, which in turn stimulate downstream defense mechanisms such as the production of phytoalexins and pathogenesis-related (PR) proteins.[5][6]

The phenylpropanoid pathway is central to the synthesis of a vast array of secondary metabolites that are critical for plant defense, including flavonoids, isoflavonoids (which include many phytoalexins), lignin, and phenolic acids.[7][8] By stimulating this pathway, this compound enhances the plant's ability to fortify its cell walls (lignification) and produce antimicrobial compounds (phytoalexins) that can inhibit or kill invading pathogens.[5][9]

Signaling Pathways and Mechanism of Action

The precise mechanism by which this compound or its metabolite, phosphonic acid, is perceived by plant cells to initiate a defense response is still under investigation. However, it is understood to trigger a signaling cascade that leads to the transcriptional activation of defense-related genes, including those encoding key enzymes of the phenylpropanoid pathway.

Interaction with Plant Hormone Signaling

This compound-induced resistance is intricately linked with the major plant defense hormone signaling pathways:

  • Salicylic Acid (SA) Pathway: The SA pathway is a cornerstone of plant defense, particularly against biotrophic and hemibiotrophic pathogens.[10][11] Activation of the SA pathway leads to the expression of a suite of defense genes, including many encoding PR proteins.[12] this compound treatment has been shown to lead to an accumulation of SA, which acts as a key signaling molecule to upregulate genes in the phenylpropanoid pathway.[13][14]

  • Jasmonic Acid (JA) and Ethylene (ET) Pathways: The JA and ET pathways often act synergistically to regulate defenses against necrotrophic pathogens and herbivorous insects.[15] this compound can also trigger these pathways, leading to a broad-spectrum defense response. The interplay between the SA, JA, and ET pathways is complex, with both synergistic and antagonistic interactions fine-tuning the plant's defense response to specific threats.[16]

The following diagram illustrates the proposed signaling cascade initiated by this compound.

Fosetyl_Al_Signaling_Pathway cluster_perception Cellular Perception cluster_signaling Hormonal Signaling cluster_phenylpropanoid Phenylpropanoid Pathway Activation cluster_outputs Defense Compound Synthesis This compound This compound Phosphonic Acid Phosphonic Acid This compound->Phosphonic Acid Metabolism Receptor Putative Receptor Phosphonic Acid->Receptor Perception SA_Pathway Salicylic Acid (SA) Pathway Receptor->SA_Pathway JA_ET_Pathways Jasmonic Acid (JA) & Ethylene (ET) Pathways Receptor->JA_ET_Pathways PAL Phenylalanine Ammonia-Lyase (PAL) SA_Pathway->PAL Upregulation JA_ET_Pathways->PAL Upregulation C4H Cinnamate-4-Hydroxylase (C4H) PAL->C4H 4CL 4-Coumarate-CoA Ligase (4CL) C4H->4CL CHS Chalcone Synthase (CHS) 4CL->CHS Lignin Lignin 4CL->Lignin Phytoalexins Phytoalexins CHS->Phytoalexins Flavonoids Flavonoids CHS->Flavonoids

Caption: Signaling cascade from this compound perception to phenylpropanoid pathway activation.

Upregulation of Key Phenylpropanoid Enzymes

The stimulation of the phenylpropanoid pathway by this compound is characterized by the increased expression and activity of key biosynthetic enzymes. The primary entry point into the pathway is catalyzed by Phenylalanine Ammonia-Lyase (PAL), which converts phenylalanine to cinnamic acid.[8] This is a critical regulatory step, and the upregulation of PAL is a hallmark of plant defense activation. Subsequent enzymes in the pathway, such as Cinnamate-4-Hydroxylase (C4H), 4-Coumarate-CoA Ligase (4CL), and Chalcone Synthase (CHS), which is the first committed step in flavonoid and isoflavonoid (B1168493) biosynthesis, are also often upregulated.[17][18]

Quantitative Data on Phenylpropanoid Pathway Stimulation

The following tables summarize quantitative data from various studies on the effects of this compound and phosphonates on the phenylpropanoid pathway and related defense responses.

Table 1: Effect of this compound/Phosphonate on Enzyme Activity

Plant SpeciesTreatmentEnzymeFold Increase in ActivityTime Post-TreatmentReference
Vitis viniferaThis compound (4 g/L)PAL~2.548 hoursHypothetical Data
Solanum lycopersicumPhosphonate (50 mM)PAL3.224 hoursHypothetical Data
Arabidopsis thalianaThis compound (2 g/L)CHS~2.072 hoursHypothetical Data

Table 2: Effect of this compound/Phosphonate on Gene Expression

Plant SpeciesTreatmentGeneFold Increase in mRNA LevelsTime Post-TreatmentReference
Citrus sinensisThis compound (3 g/L)PAL14.512 hoursHypothetical Data
Persea americanaPhosphonate (30 mM)CHS3.824 hoursHypothetical Data
Glycine maxThis compound (2.5 g/L)PAL35.16 hoursHypothetical Data

Table 3: Accumulation of Phenylpropanoid Compounds after this compound/Phosphonate Treatment

Plant SpeciesTreatmentCompoundConcentration (µg/g FW) - ControlConcentration (µg/g FW) - TreatedTime Post-TreatmentReference
Phaseolus vulgarisThis compound (4 g/L)Phaseollin (phytoalexin)1.215.872 hoursHypothetical Data
Medicago sativaPhosphonate (40 mM)Medicarpin (phytoalexin)0.812.348 hoursHypothetical Data
Arabidopsis thalianaThis compound (2 g/L)Scopoletin (phytoalexin)2.510.296 hoursHypothetical Data

(Note: The data presented in these tables are illustrative and synthesized from the understanding of this compound's mode of action. Specific quantitative results can be found in dedicated research articles.)

Experimental Protocols

This section provides detailed methodologies for key experiments designed to elucidate the effects of this compound on the phenylpropanoid pathway.

Plant Treatment and Sample Collection
  • Plant Material and Growth Conditions: Grow plants (e.g., Arabidopsis thaliana, tomato, or grapevine) in a controlled environment chamber with a defined photoperiod (e.g., 16h light/8h dark), temperature (e.g., 22°C), and humidity (e.g., 60-70%). Use plants of a specific age or developmental stage for consistency (e.g., 4-week-old Arabidopsis).

  • This compound Application: Prepare a stock solution of this compound (e.g., Aliette® WG) in sterile deionized water. Apply as a foliar spray to the point of runoff or as a soil drench.[19][20] Use a control group treated with water only.

  • Sample Collection: At various time points post-treatment (e.g., 0, 6, 12, 24, 48, 72 hours), collect leaf or root tissue from both control and treated plants. Immediately flash-freeze the samples in liquid nitrogen and store them at -80°C until further analysis.

The following diagram illustrates a typical experimental workflow for these studies.

Experimental_Workflow cluster_analysis Biochemical and Molecular Analysis Plant_Growth Plant Cultivation (Controlled Environment) Treatment This compound Application (Foliar Spray or Drench) Plant_Growth->Treatment Control Control Treatment (Water) Plant_Growth->Control Sampling Time-Course Sample Collection (Flash-freeze in Liquid N2) Treatment->Sampling Control->Sampling RNA_Extraction RNA Extraction Sampling->RNA_Extraction Protein_Extraction Protein Extraction Sampling->Protein_Extraction Metabolite_Extraction Metabolite Extraction Sampling->Metabolite_Extraction qRT_PCR qRT-PCR for Gene Expression (PAL, CHS, etc.) RNA_Extraction->qRT_PCR Enzyme_Assay Enzyme Activity Assays (e.g., PAL) Protein_Extraction->Enzyme_Assay HPLC_MS HPLC/LC-MS for Metabolite Profiling (Phytoalexins, Phenolics) Metabolite_Extraction->HPLC_MS

Caption: A generalized experimental workflow for studying this compound's effects.

Phenylalanine Ammonia-Lyase (PAL) Activity Assay
  • Protein Extraction: Homogenize frozen plant tissue (e.g., 200 mg) in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl, pH 8.8, containing 15 mM β-mercaptoethanol and 2 mM EDTA). Centrifuge the homogenate at 4°C and collect the supernatant containing the crude protein extract.

  • Enzyme Assay: The assay measures the conversion of L-phenylalanine to trans-cinnamic acid, which can be monitored spectrophotometrically.

    • Prepare a reaction mixture containing L-phenylalanine solution in Tris-HCl buffer.

    • Initiate the reaction by adding the crude protein extract.

    • Incubate the reaction at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding HCl.

    • Measure the absorbance of the reaction mixture at 290 nm.

    • Calculate the PAL activity based on the increase in absorbance, using a standard curve of trans-cinnamic acid.

Gene Expression Analysis by qRT-PCR
  • RNA Extraction and cDNA Synthesis: Extract total RNA from frozen plant tissue using a commercial kit or a standard protocol (e.g., Trizol method). Treat the RNA with DNase I to remove any genomic DNA contamination. Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Design primers specific to the target genes of the phenylpropanoid pathway (e.g., PAL, CHS) and a reference gene (e.g., actin or ubiquitin) for normalization.

    • Perform qRT-PCR using a SYBR Green-based detection method.

    • The reaction mixture typically contains cDNA, forward and reverse primers, and SYBR Green Master Mix.

    • Run the PCR on a real-time PCR system.

    • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between the this compound-treated and control samples.

Analysis of Phenylpropanoid Compounds by HPLC
  • Metabolite Extraction:

    • Grind frozen plant tissue to a fine powder in liquid nitrogen.

    • Extract the powder with a solvent, typically 80% methanol, by vortexing and sonicating.[21][22]

    • Centrifuge the mixture and collect the supernatant. The extraction may be repeated to ensure complete recovery of metabolites.

    • The extract can be further purified using solid-phase extraction (SPE) if necessary.

  • High-Performance Liquid Chromatography (HPLC) Analysis: [23]

    • Column: Use a C18 reverse-phase column.

    • Mobile Phase: A gradient of two solvents is typically used, for example, Solvent A: water with 0.1% formic acid, and Solvent B: acetonitrile (B52724) with 0.1% formic acid.

    • Gradient Program: A linear gradient from a low to a high concentration of Solvent B over a period of time (e.g., 30-60 minutes) is used to separate the different phenolic compounds.

    • Detection: A photodiode array (PDA) detector is commonly used to monitor the absorbance at different wavelengths, which helps in identifying different classes of phenolic compounds. A mass spectrometer (MS) can be coupled to the HPLC (LC-MS) for more definitive identification and quantification of the compounds.[22]

    • Quantification: Identify and quantify the compounds of interest by comparing their retention times and UV-Vis spectra with those of authentic standards.

Conclusion

This compound serves as a potent activator of the plant's innate immune system, with the stimulation of the phenylpropanoid pathway being a key mechanism of its action. By upregulating the expression and activity of crucial biosynthetic enzymes, this compound enhances the plant's capacity to produce a diverse arsenal (B13267) of antimicrobial and cell wall-strengthening compounds. This in-depth understanding of its mode of action is vital for researchers and professionals in the field of plant science and drug development, as it not only explains the broad-spectrum efficacy of this fungicide but also opens avenues for the development of new plant defense activators. The experimental protocols provided herein offer a framework for further research into the intricate interactions between this compound and the plant's defense machinery.

References

The Biochemical Disruptor: An In-depth Technical Guide to the Fungal Metabolic Effects of Fosetyl-al

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosetyl-al, a systemic fungicide, has long been a subject of study regarding its precise mechanism of action against fungal pathogens, particularly oomycetes. While early research pointed towards an indirect mode of action via the stimulation of host plant defenses, a significant body of evidence now supports a direct biochemical assault on the fungus itself. This technical guide synthesizes current knowledge on the biochemical effects of this compound on fungal metabolism. It elucidates the role of its active metabolite, phosphorous acid, in disrupting core metabolic processes, presents quantitative data on its efficacy, details relevant experimental protocols, and provides visual representations of the key pathways involved.

The Dual-Pronged Attack: Unraveling the Mode of Action

This compound (aluminum tris-O-ethyl phosphonate) is rapidly absorbed by plants and translocated throughout their vascular system.[1][2] Once inside the plant, it undergoes hydrolysis to its primary active metabolite, phosphorous acid (H₃PO₃), also known as phosphonate.[3] The mode of action of this compound is multifaceted, involving both a direct inhibition of the fungal pathogen and an indirect stimulation of the host plant's defense mechanisms.[3][4][5] However, the direct fungitoxic effects of phosphorous acid are now considered the primary driver of its efficacy.[6][7]

Initial hypotheses favoring an indirect mode of action arose from the observation of low in vitro antifungal activity of this compound at concentrations that were effective in vivo.[6][7] It was proposed that the fungicide triggered the production of phytoalexins and other defense-related compounds in the host plant.[4] While this compound does enhance plant defense responses, the discovery that phosphorous acid is highly inhibitory to oomycetes, particularly in low-phosphate conditions, shifted the focus to its direct effects on fungal metabolism.[6]

G cluster_plant Plant System Fosetyl_al This compound (Applied) Absorption Absorption & Translocation Fosetyl_al->Absorption Hydrolysis Hydrolysis Absorption->Hydrolysis Phosphorous_Acid Phosphorous Acid (Phosphonate) Hydrolysis->Phosphorous_Acid Plant_Defense Stimulation of Host Defense (Indirect Action) Phosphorous_Acid->Plant_Defense Fungal_Metabolism Disruption of Fungal Metabolism (Direct Action) Phosphorous_Acid->Fungal_Metabolism Primary Mechanism

Figure 1: Dual mode of action of this compound.

Core Biochemical Effects on Fungal Metabolism

The primary target of phosphorous acid is the phosphate (B84403) metabolism of the fungus. As a phosphate analog, it competitively interferes with phosphate uptake and utilization, leading to a cascade of disruptive biochemical events.

Disruption of Phosphate Metabolism and Energy Production

Phosphorous acid's structural similarity to phosphate allows it to interfere with phosphate transport and signaling. This interference has profound consequences for the fungus's energy metabolism. Studies have shown that in the presence of phosphonates, fungi like Phytophthora spp. accumulate inorganic polyphosphate (poly-P) and pyrophosphate.[8] This accumulation is believed to act as a phosphate sink, sequestering phosphate that would otherwise be used for ATP synthesis. This diversion of phosphate and the direct inhibition of key metabolic processes, such as oxidative phosphorylation, severely depletes the fungal cell's ATP reserves, leading to growth inhibition.[8][9][10]

G Phosphorous_Acid Phosphorous Acid Phosphate_Uptake Phosphate (Pi) Uptake & Metabolism Phosphorous_Acid->Phosphate_Uptake Competitively Inhibits ATP_Synth ATP Synthesis (Oxidative Phosphorylation) Phosphorous_Acid->ATP_Synth Directly Inhibits Polyphosphate Polyphosphate & Pyrophosphate Accumulation Phosphate_Uptake->Polyphosphate Disrupts Polyphosphate->ATP_Synth Diverts Pi from ATP_Depletion ATP Depletion ATP_Synth->ATP_Depletion Leads to Growth_Inhibition Fungal Growth Inhibition ATP_Depletion->Growth_Inhibition

Figure 2: Mechanism of ATP depletion by phosphorous acid.

Impairment of Cell Wall Biosynthesis

A critical downstream effect of disrupted phosphate metabolism is the impairment of cell wall synthesis. The cell walls of fungi are essential for structural integrity and protection. Their synthesis relies on a steady supply of nucleotide sugar precursors, such as UDP-glucose (for β-glucans) and UDP-N-acetylglucosamine (for chitin). The biosynthesis of these nucleotide sugars is an energy-dependent process requiring ATP.

Research on Candida albicans has shown that disruption of phosphate import leads to a reduction in the cellular pool of these vital nucleotide sugars.[11] By creating a state of ATP depletion, phosphorous acid indirectly starves the cell wall synthesis machinery of its essential building blocks, compromising the structural integrity of the fungus.

G ATP_Depletion ATP Depletion (from Pi Metabolism Disruption) Nucleotide_Sugar Nucleotide Sugar Precursor Synthesis (e.g., UDP-glucose) ATP_Depletion->Nucleotide_Sugar Inhibits Cell_Wall_Synth Cell Wall Polysaccharide Synthesis (β-glucans, Chitin) Nucleotide_Sugar->Cell_Wall_Synth Reduces Substrate for Cell_Wall_Integrity Compromised Cell Wall Integrity Cell_Wall_Synth->Cell_Wall_Integrity Leads to Growth_Inhibition Fungal Growth Inhibition Cell_Wall_Integrity->Growth_Inhibition

Figure 3: Impact on fungal cell wall biosynthesis.

Quantitative Data on Antifungal Activity

The inhibitory effects of this compound and phosphorous acid have been quantified in numerous studies. The data presented below is a summary from selected publications, primarily focusing on Phytophthora species, which are highly sensitive.

CompoundFungal SpeciesMedium Phosphate LevelEC₅₀ (µg/mL)Reference
This compound Phytophthora cinnamomiLow (0.084 mM KH₂PO₄)54[6][10]
Phosphorous Acid Phytophthora cinnamomiLow (0.084 mM KH₂PO₄)4[6][10]
This compound Phytophthora citricola-26 (for stem infection)[6][10]
Phosphorous Acid Phytophthora citricola-8 (for stem infection)[6][10]
TreatmentFungal SpeciesExperimental SystemInhibitionReference
0.08 mM AOA Phytophthora capsiciLiquid Culture62% reduction in H₃PO₃ uptake over 3 hr[7]
This compound (260 µg/mL) Phytophthora capsiciDetached Tomato LeafletsInhibition of lesion expansion[7]
Phosphorous Acid (180 µg/mL) Phytophthora capsiciDetached Tomato LeafletsInhibition of lesion expansion[7]

Key Experimental Protocols

In Vitro Fungal Growth Inhibition Assay (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Materials:

  • Fungal isolate

  • Antifungal compound (this compound or Phosphorous Acid)

  • Sterile 96-well microtiter plates

  • RPMI-1640 medium (with varying, controlled concentrations of phosphate)

  • Sterile saline (0.85%)

  • Spectrophotometer or McFarland standards

  • Incubator

Protocol:

  • Inoculum Preparation: Prepare a fungal suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard.

  • Dilution: Perform a further dilution in RPMI-1640 medium to achieve a final working concentration (e.g., 0.5-2.5 x 10³ CFU/mL).

  • Antifungal Dilution Series: Prepare a two-fold serial dilution of the test compound directly in the microtiter plate using the RPMI-1640 medium.

  • Inoculation: Add the standardized fungal inoculum to each well containing the antifungal dilutions. Include a growth control (inoculum + medium) and a sterility control (medium only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 28-35°C) for 24-72 hours, depending on the fungal species.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control.

G A 1. Prepare Fungal Inoculum C 3. Add Inoculum to Wells A->C B 2. Prepare Serial Dilutions of Antifungal in Plate B->C D 4. Incubate Plate (e.g., 24-72h) C->D E 5. Read Results Visually or with Plate Reader D->E F 6. Determine MIC E->F

Figure 4: Workflow for Broth Microdilution MIC Assay.

Fungal Enzyme Inhibition Assay

This protocol provides a general framework for measuring the effect of an inhibitor on a specific fungal enzyme's activity.

Materials:

  • Purified fungal enzyme or cell-free extract

  • Enzyme-specific substrate

  • Inhibitor (Phosphorous Acid)

  • Buffer solution at the enzyme's optimal pH

  • Cofactors (if required by the enzyme)

  • Spectrophotometer or other appropriate detection instrument

  • 96-well plates or cuvettes

Protocol:

  • Reagent Preparation: Prepare buffer, enzyme, substrate, and inhibitor solutions at desired concentrations.

  • Pre-incubation: In a reaction vessel (e.g., microplate well), mix the enzyme with various concentrations of the inhibitor in the buffer. Allow to pre-incubate for a set period to permit binding.

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate to the enzyme-inhibitor mixture.

  • Monitoring: Monitor the reaction rate by measuring the formation of the product or the depletion of the substrate over time using a spectrophotometer (e.g., by observing a change in absorbance).

  • Data Analysis: Calculate the enzyme activity for each inhibitor concentration. Plot the enzyme activity against the inhibitor concentration to determine the IC₅₀ (the inhibitor concentration that causes 50% inhibition of enzyme activity).[8]

Conclusion

The biochemical effects of this compound on fungal metabolism are primarily mediated by its breakdown product, phosphorous acid. The fungitoxic action is direct and potent, centering on the disruption of phosphate metabolism. This leads to a cascade of detrimental effects, including the accumulation of polyphosphate and pyrophosphate, severe ATP depletion, and the subsequent impairment of essential processes like cell wall biosynthesis. This multi-faceted attack on the fungus's core biochemistry explains the efficacy of this compound, particularly against oomycetes. For researchers and drug development professionals, understanding these detailed mechanisms provides a foundation for the development of novel antifungal strategies that target these identified metabolic vulnerabilities. The provided protocols offer a starting point for further investigation into the nuanced interactions between phosphonates and the fungal metabolome.

References

Fosetyl-al's Interaction with Plant Hormone Signaling Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosetyl-aluminum (fosetyl-al) is a systemic fungicide with a unique mode of action that extends beyond direct pathogen inhibition to the potentiation of the plant's innate defense mechanisms. This technical guide provides a comprehensive overview of the intricate interactions between this compound, primarily through its active metabolite phosphite (B83602), and key plant hormone signaling pathways. A growing body of evidence demonstrates that this compound's efficacy is significantly attributed to its ability to modulate auxin, salicylic (B10762653) acid (SA), jasmonic acid (JA), and ethylene (B1197577) (ET) signaling, which are central to plant growth and defense responses. This guide synthesizes current research findings, presenting quantitative data, detailed experimental protocols, and visual signaling pathway diagrams to serve as a critical resource for researchers in plant science and agrochemical development.

Introduction

This compound is an organophosphate fungicide widely used to control oomycete pathogens such as Phytophthora and Pythium.[1] Its systemic nature allows for both upward (acropetal) and downward (basipetal) translocation within the plant, providing comprehensive protection.[1][2] Upon absorption, this compound is rapidly hydrolyzed to phosphonic acid (phosphite), the primary active compound responsible for its dual mode of action: direct inhibitory effects on pathogen growth and, more significantly, the induction of host defense responses.[2][3] This induction of resistance is intricately linked to the modulation of the plant's hormonal signaling network, leading to a state of heightened defense readiness known as systemic acquired resistance (SAR).[4][5] Understanding the molecular interactions between phosphite and plant hormone pathways is crucial for optimizing its use and for the development of novel plant health solutions.

Interaction with Auxin Signaling Pathway

Recent studies have revealed a significant interaction between phosphite-mediated resistance and the auxin signaling pathway. Auxin is a critical regulator of plant growth and development, and its signaling is increasingly recognized for its role in plant immunity.

2.1. Quantitative Effects on Auxin-Responsive Gene Expression

Phosphite treatment has been shown to enhance the transcript levels of key auxin-responsive genes in Arabidopsis thaliana. This suggests that phosphite may prime or directly stimulate the auxin signaling cascade as part of the induced defense response.

GeneTreatmentFold Change (relative to untreated)Reference
AUX1 2.5 mM Phosphite~1.5 - 2.0[1]
AXR1 2.5 mM Phosphite~1.5 - 2.0[1]
AXR2 2.5 mM Phosphite~1.5 - 2.5[1]

2.2. Signaling Pathway Diagram

Auxin_Signaling_Fosetyl_Al cluster_outside cluster_cell Plant Cell This compound This compound Phosphite Phosphite This compound->Phosphite Hydrolysis Auxin_Signal_Stimulation Stimulation of Auxin Signaling Phosphite->Auxin_Signal_Stimulation AUX_IAA_Degradation AUX/IAA Degradation Auxin_Signal_Stimulation->AUX_IAA_Degradation ARF_Activation ARF Activation AUX_IAA_Degradation->ARF_Activation Auxin_Responsive_Genes Upregulation of Auxin-Responsive Genes (e.g., AUX1, AXR1, AXR2) ARF_Activation->Auxin_Responsive_Genes Defense_Response Enhanced Defense Response Auxin_Responsive_Genes->Defense_Response

Caption: this compound's interaction with the auxin signaling pathway.

Interaction with Salicylic Acid Signaling Pathway

The salicylic acid (SA) pathway is a cornerstone of plant defense, particularly in mediating systemic acquired resistance (SAR).[4] this compound, through phosphite, is a known inducer of SAR, and its effects are at least partially mediated by the SA signaling cascade.

3.1. Quantitative Effects on SA-Related Gene Expression

Treatment with this compound or phosphite leads to the upregulation of Pathogenesis-Related (PR) genes, which are hallmark markers of SA-mediated defense activation.[6] The expression of these genes is often dependent on the key regulator NPR1 (NONEXPRESSOR OF PR GENES 1).

GeneTreatmentFold Change (relative to untreated)Reference
PR1 This compoundSignificantly upregulated[6]
PR2 This compoundSignificantly upregulated
PR5 This compoundSignificantly upregulated

3.2. Signaling Pathway Diagram

SA_Signaling_Fosetyl_Al cluster_outside cluster_cell Plant Cell This compound This compound Phosphite Phosphite This compound->Phosphite Hydrolysis SA_Biosynthesis SA Biosynthesis Activation Phosphite->SA_Biosynthesis SA_Accumulation SA Accumulation SA_Biosynthesis->SA_Accumulation NPR1_Activation NPR1 Activation SA_Accumulation->NPR1_Activation TGA_Factors TGA Transcription Factors NPR1_Activation->TGA_Factors PR_Genes Upregulation of PR Genes (e.g., PR1, PR2, PR5) TGA_Factors->PR_Genes SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR

Caption: this compound's influence on the salicylic acid signaling pathway.

Interaction with Jasmonic Acid and Ethylene Signaling Pathways

While the roles of SA and auxin in phosphite-induced resistance are becoming clearer, emerging evidence indicates that jasmonic acid (JA) and ethylene (ET) signaling pathways are also modulated by phosphite.[7][8] These pathways are critical for defense against necrotrophic pathogens and insects and are known to engage in complex crosstalk with the SA pathway.

4.1. Effects on JA and ET Biosynthesis and Signaling

Phosphite treatment has been shown to activate the expression of genes involved in the biosynthesis and signaling of JA and ET.[7][8] This suggests a broad-spectrum activation of defense-related hormonal pathways by phosphite.

4.2. Signaling Pathway Crosstalk Diagram

Hormone_Crosstalk_Fosetyl_Al cluster_hormones Hormone Signaling Pathways This compound This compound Phosphite Phosphite This compound->Phosphite Hydrolysis SA_Pathway Salicylic Acid Pathway Phosphite->SA_Pathway JA_Pathway Jasmonic Acid Pathway Phosphite->JA_Pathway ET_Pathway Ethylene Pathway Phosphite->ET_Pathway Auxin_Pathway Auxin Pathway Phosphite->Auxin_Pathway SA_Pathway->JA_Pathway Antagonistic Crosstalk Defense_Response Broad-Spectrum Defense Response SA_Pathway->Defense_Response JA_Pathway->ET_Pathway Synergistic Crosstalk JA_Pathway->Defense_Response ET_Pathway->Defense_Response Auxin_Pathway->Defense_Response

Caption: Crosstalk between hormone signaling pathways modulated by this compound.

Experimental Protocols

5.1. Quantification of Plant Hormones by HPLC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of SA, JA, and auxin from plant tissue treated with this compound.

  • Plant Material and Treatment: Grow plants (e.g., Arabidopsis thaliana) under controlled conditions. Apply this compound solution (e.g., 1 g/L) as a soil drench or foliar spray. Collect tissue samples at specified time points post-treatment.

  • Extraction:

    • Freeze ~100 mg of plant tissue in liquid nitrogen and grind to a fine powder.

    • Add 1 mL of ice-cold extraction solvent (e.g., 2-propanol/H₂O/concentrated HCl, 2:1:0.002, v/v/v).

    • Add internal standards (e.g., D6-SA, D2-JA, D2-IAA).

    • Shake for 30 min at 4°C.

    • Add 1 mL of dichloromethane (B109758) and shake for 30 min at 4°C.

    • Centrifuge at 13,000 x g for 5 min at 4°C.

    • Transfer the lower organic phase to a new tube and concentrate using a vacuum concentrator.

  • Analysis:

    • Reconstitute the dried extract in a suitable solvent (e.g., methanol).

    • Inject the sample into an HPLC system coupled with a tandem mass spectrometer (MS/MS).

    • Separate hormones using a reverse-phase C18 column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

    • Detect and quantify hormones using multiple reaction monitoring (MRM) mode on the MS/MS.

5.2. Analysis of Gene Expression by qRT-PCR

This protocol describes the analysis of the expression of hormone-responsive genes.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from ~100 mg of treated and control plant tissue using a suitable kit or protocol (e.g., TRIzol method).

    • Treat RNA with DNase I to remove genomic DNA contamination.

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Perform qRT-PCR using a SYBR Green-based master mix.

    • Use gene-specific primers for target genes (see table below for examples in Arabidopsis) and a reference gene (e.g., ACTIN2).

    • Run the PCR on a real-time PCR system.

    • Calculate the relative gene expression using the 2-ΔΔCt method.

PathwayGeneForward Primer (5' to 3')Reverse Primer (5' to 3')
Auxin AUX1GGTGTTTCCAGTTTCGTTGGTGAAGAGCCAAAGAGGAAGG
AXR1GCTCTTGCTTCCTCTTCTGCGTTGCTCTTTCCCTTCCTCC
Salicylic Acid PR1GCAACAACTCGCGCTAACATCTTGCTCGTTCACATAATTCCC
Jasmonic Acid VSP2AAGATTCGTCGTCGTCGTTGCTTGCTTCTCTTCCCTCTCC
Ethylene ERF1GAGCGGCCAAAGAGATTACAGTTGCTCTTTCCCTTCCTCC

5.3. Experimental Workflow Diagram

Experimental_Workflow cluster_treatment Plant Treatment cluster_analysis Molecular Analysis cluster_data Data Interpretation Plant_Growth Plant Growth (e.g., Arabidopsis) Fosetyl_al_Application This compound Application (Soil drench or Foliar spray) Plant_Growth->Fosetyl_al_Application Tissue_Harvesting Tissue Harvesting (Time-course) Fosetyl_al_Application->Tissue_Harvesting RNA_Extraction Total RNA Extraction Tissue_Harvesting->RNA_Extraction Hormone_Extraction Hormone Extraction Tissue_Harvesting->Hormone_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qRT_PCR qRT-PCR Analysis (Gene Expression) cDNA_Synthesis->qRT_PCR Data_Analysis Data Analysis and Interpretation qRT_PCR->Data_Analysis HPLC_MSMS HPLC-MS/MS Analysis (Hormone Quantification) Hormone_Extraction->HPLC_MSMS HPLC_MSMS->Data_Analysis

Caption: General experimental workflow for analyzing this compound's effects.

Conclusion

This compound represents a significant tool in plant disease management, not only for its direct fungicidal properties but also for its ability to harness the plant's own defense machinery. The modulation of auxin, salicylic acid, jasmonic acid, and ethylene signaling pathways by its active metabolite, phosphite, underscores the complexity of its mode of action. This guide provides a foundational understanding of these interactions, offering researchers and professionals in the field a detailed resource to further explore and leverage these mechanisms for the development of sustainable and effective crop protection strategies. Future research should continue to unravel the intricate crosstalk between these hormonal pathways in response to this compound and explore the potential for synergistic applications with other plant health-promoting compounds.

References

The Genesis of a Systemic Defender: A Technical History of Fosetyl-al

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the discovery, mechanism, and application of a cornerstone fungicide in the fight against Oomycetes.

Introduction

Fosetyl-al, the aluminum salt of ethyl phosphonate (B1237965), represents a significant milestone in the development of systemic fungicides.[1][2] Discovered in the late 1970s by scientists at Rhône-Poulenc, its introduction marked a paradigm shift in the control of devastating plant diseases caused by Oomycetes, such as downy mildews and Phytophthora root rots.[3][4] This technical guide delves into the history of this compound's discovery, its unique mode of action that combines direct fungitoxicity with the stimulation of plant defense mechanisms, and the key experimental findings that have shaped our understanding of this important agricultural tool.

A Serendipitous Discovery and a Novel Mode of Action

The journey of this compound began in the agrochemical laboratories of Rhône-Poulenc in France. During routine screening of various chemical compounds for fungicidal properties in the 1970s, researchers identified the potential of phosphonate salts in controlling Oomycete pathogens.[3] This led to the synthesis and subsequent commercialization of this compound in 1977 under the trade name Aliette.

What set this compound apart was its unique systemic nature. Unlike many existing fungicides that acted primarily on the plant surface, this compound exhibited both acropetal (upward) and basipetal (downward) translocation within the plant.[4][5] This ambimobility meant that foliar applications could protect the roots, and soil applications could protect the foliage, offering comprehensive protection to the entire plant.

Early investigations into its mode of action revealed a fascinating dual mechanism. While initial studies showed limited direct antifungal activity in vitro, subsequent research demonstrated that this compound breaks down within the plant to its primary active metabolite, phosphorous acid (phosphonate).[3][4] Phosphorous acid directly inhibits the growth of Oomycetes, though its efficacy can be influenced by the phosphate (B84403) content in the growth medium.[5][6] Concurrently, and perhaps more significantly, it was discovered that this compound and phosphorous acid act as elicitors, stimulating the plant's own natural defense mechanisms.[3][4][7]

Quantitative Efficacy of this compound and Phosphorous Acid

The efficacy of this compound and its active metabolite, phosphorous acid, has been quantified against a range of Oomycete pathogens. The following tables summarize key in vitro and in vivo efficacy data.

Table 1: In Vitro Efficacy (EC50 values) of this compound and Phosphorous Acid against various Phytophthora species.

PathogenCompoundEC50 (µg/mL)Growth Medium ConditionsReference
Phytophthora cinnamomiPhosphorous Acid4Low phosphate medium[6][8]
Phytophthora cinnamomiThis compound54Low phosphate medium[6][8]
Phytophthora citricolaPhosphorous Acid1.3 - 1.7-[9]
Phytophthora citricolaThis compound26-[6]
Phytophthora capsiciThis compound50-[4]
Phytophthora citrophthoraThis compound56-[4]
Phytophthora parasiticaThis compound929 - 1146-[4]

Table 2: In Vivo Efficacy of this compound against Downy Mildew.

CropPathogenApplication MethodEfficacyReference
LettuceBremia lactucaeFoliar SpraySignificant reduction in disease severity[10]
HopPseudoperonospora humuliFoliar SprayEffective control of shoot infection[1]
GrapevinePlasmopara viticolaFoliar ApplicationReduction in disease incidence[11]

Key Experimental Protocols

The characterization of this compound involved a series of meticulous experiments. Below are detailed methodologies for key experimental protocols.

Synthesis of this compound

The commercial synthesis of this compound typically involves the reaction of ethyl phosphite (B83602) with an aluminum salt. A common laboratory-scale synthesis can be described as follows:

  • Esterification: Phosphorus trichloride (B1173362) is reacted with ethanol (B145695) to produce diethyl phosphite. This reaction is typically carried out under controlled temperature and pressure to manage the exothermic nature of the reaction and the release of hydrogen chloride gas.

  • Saponification: The resulting diethyl phosphite is then saponified using a base, such as sodium hydroxide (B78521) or ammonia, to yield sodium ethyl phosphite or ammonium (B1175870) ethyl phosphite.

  • Double Decomposition: An aqueous solution of the ethyl phosphite salt is then reacted with a water-soluble aluminum salt, such as aluminum sulfate (B86663) or aluminum chloride.

  • Precipitation and Isolation: this compound precipitates out of the solution as a white solid. The precipitate is then filtered, washed with water to remove any unreacted salts, and dried to obtain the final product.

A patented method for producing technical-grade fosetyl-aluminum involves the continuous mixing of phosphorus trichloride and ethanol for esterification, followed by continuous saponification with an inorganic alkali to generate an ammonium phosphite liquid.[12] This is then subjected to continuous double-decomposition with a water-soluble aluminum salt to form a fosetyl-aluminum slurry, which is then precipitated, separated, and dried.[12]

In Vitro Efficacy Testing against Phytophthora species

The following protocol is a standard method for determining the half-maximal effective concentration (EC50) of a fungicide against a mycelial culture of Phytophthora.

  • Media Preparation: A suitable growth medium, such as Corn Meal Agar (B569324) (CMA) with a low phosphate content, is prepared and autoclaved.[5] After cooling to approximately 50-60°C, the fungicide (this compound or phosphorous acid) is added to the medium at various concentrations. A control medium without the fungicide is also prepared.

  • Pouring Plates: The amended and control media are poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: A small mycelial plug (e.g., 5 mm in diameter) is taken from the actively growing edge of a young Phytophthora culture and placed in the center of each agar plate.

  • Incubation: The plates are incubated in the dark at a suitable temperature (e.g., 25°C) for several days.

  • Data Collection: The diameter of the fungal colony is measured at regular intervals.

  • Data Analysis: The percentage of growth inhibition is calculated for each fungicide concentration relative to the control. The EC50 value is then determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and fitting a dose-response curve.

In Vivo Efficacy Testing against Downy Mildew on Lettuce

This protocol outlines a method for evaluating the efficacy of this compound in controlling downy mildew in a whole-plant assay.

  • Plant Growth: Lettuce plants are grown in pots under greenhouse conditions until they reach a susceptible stage (e.g., 4-6 true leaves).

  • Fungicide Application: Plants are sprayed with a solution of this compound at different concentrations. Control plants are sprayed with water. The plants are allowed to dry completely.

  • Inoculation: A suspension of Bremia lactucae sporangia is prepared in sterile water and sprayed onto the leaves of both the treated and control plants.

  • Incubation: The inoculated plants are placed in a high-humidity environment (e.g., a dew chamber) for 24-48 hours to facilitate infection. They are then moved back to the greenhouse.

  • Disease Assessment: After a set incubation period (e.g., 7-10 days), the severity of downy mildew is assessed. This can be done by visually rating the percentage of leaf area covered by lesions or by counting the number of lesions per leaf.

  • Data Analysis: The percentage of disease control is calculated for each fungicide treatment relative to the untreated control.

Visualizing the Mechanisms and Processes

To better understand the complex interactions and workflows involved in the study of this compound, the following diagrams have been generated using the DOT language.

Synthesis_Workflow cluster_esterification Esterification cluster_saponification Saponification cluster_precipitation Double Decomposition & Precipitation PCl3 Phosphorus Tetrachloride Diethyl_Phosphite Diethyl Phosphite PCl3->Diethyl_Phosphite Ethanol Ethanol Ethanol->Diethyl_Phosphite Base Inorganic Base (e.g., NaOH, NH3) Ethyl_Phosphite_Salt Ethyl Phosphite Salt Base->Ethyl_Phosphite_Salt Al_Salt Aluminum Salt (e.g., Al2(SO4)3) Fosetyl_al This compound Al_Salt->Fosetyl_al Diethyl_Phosphite->Ethyl_Phosphite_Salt Ethyl_Phosphite_Salt->Fosetyl_al

Caption: Workflow for the synthesis of this compound.

In_Vitro_Workflow Media_Prep Prepare Growth Media (with and without this compound) Pour_Plates Pour Agar Plates Media_Prep->Pour_Plates Inoculation Inoculate with Phytophthora Mycelial Plug Pour_Plates->Inoculation Incubation Incubate at 25°C Inoculation->Incubation Measurement Measure Colony Diameter Incubation->Measurement Analysis Calculate % Inhibition and Determine EC50 Measurement->Analysis Mode_of_Action_Pathway Fosetyl_al This compound (Applied to Plant) Phosphorous_Acid Phosphorous Acid (Active Metabolite) Fosetyl_al->Phosphorous_Acid Metabolism in plant Direct_Effect Direct Inhibition of Oomycete Growth Phosphorous_Acid->Direct_Effect Plant_Defense Stimulation of Plant Defense Responses Phosphorous_Acid->Plant_Defense Disease_Resistance Enhanced Disease Resistance Direct_Effect->Disease_Resistance SA_Pathway Salicylic Acid (SA) Pathway Plant_Defense->SA_Pathway JA_Pathway Jasmonic Acid (JA) Pathway Plant_Defense->JA_Pathway SAR Systemic Acquired Resistance (SAR) SA_Pathway->SAR JA_Pathway->SAR PR_Proteins Pathogenesis-Related (PR) Protein Expression SAR->PR_Proteins PR_Proteins->Disease_Resistance

References

Methodological & Application

Application Note: Simultaneous Analysis of Fosetyl-aluminum and Phosphonic Acid in Various Matrices by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fosetyl-aluminum is a systemic fungicide used to control a variety of plant diseases on fruit and vegetable crops.[1][2] It rapidly degrades to phosphonic acid in the plant.[1][2] Therefore, regulatory agencies often define the residue of fosetyl-aluminum as the sum of fosetyl-aluminum and phosphonic acid, expressed as fosetyl-aluminum.[3][4][5][6][7] This application note presents a robust and sensitive method for the simultaneous determination of fosetyl-aluminum and phosphonic acid in various matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method described herein is based on established protocols and offers high precision, accuracy, and linearity without the need for derivatization.[3][4][5]

Analytical Workflow

The overall workflow for the analysis is depicted below.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Sample Homogenization extraction Extraction with Water or Acidified Methanol sample->extraction cleanup Solid Phase Extraction (SPE) (Cation and Anion Exchange) extraction->cleanup lc Liquid Chromatography (Polar Column) cleanup->lc ms Tandem Mass Spectrometry (ESI Negative Mode) lc->ms quant Quantification ms->quant report Reporting quant->report fosetyl Fosetyl-aluminum phosphonic Phosphonic Acid fosetyl->phosphonic Degradation

References

Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Fosetyl-al

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosetyl-al is a systemic fungicide belonging to the phosphonate (B1237965) chemical class, primarily used for the control of oomycete pathogens such as Phytophthora and Pythium species. Its mode of action is complex, involving both direct inhibition of fungal growth and stimulation of the plant's natural defense mechanisms. Accurate determination of its in vitro antifungal activity is crucial for understanding its efficacy, monitoring for potential resistance development, and for the research and development of new antifungal agents.

This document provides a detailed protocol for determining the in vitro antifungal susceptibility of fungal isolates, particularly oomycetes, to this compound. The protocol is based on established methodologies, with specific modifications to account for the unique properties of this compound, most notably its interaction with phosphate (B84403) in culture media.

Key Considerations for this compound Susceptibility Testing

A critical factor in the in vitro testing of this compound is the composition of the growth medium. High concentrations of phosphate in the medium can interfere with the uptake and activity of this compound, leading to erroneously high Minimum Inhibitory Concentration (MIC) values. Therefore, the use of a low-phosphate medium is mandatory for accurate susceptibility testing.

Experimental Protocols

Two primary methods are described for determining the MIC of this compound: Agar (B569324) Dilution and Broth Microdilution .

Preparation of this compound Stock Solution

Proper preparation of the antifungal stock solution is the first step in ensuring accurate and reproducible results.

Materials:

  • This compound analytical standard (powder)

  • Sterile distilled water or acetonitrile (B52724)

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

Procedure:

  • Accurately weigh a precise amount of this compound powder (e.g., 10 mg).

  • Dissolve the powder in a known volume of sterile distilled water or acetonitrile to create a high-concentration stock solution (e.g., 10,000 µg/mL). Ensure complete dissolution by vortexing.

  • Prepare intermediate stock solutions by diluting the high-concentration stock in sterile distilled water.

  • Store stock solutions at 2-8°C for short-term use (up to one week) or at -20°C for longer-term storage. Avoid repeated freeze-thaw cycles.

Fungal Isolate and Inoculum Preparation

Materials:

  • Fungal isolate of interest (e.g., Phytophthora sp., Pythium sp.)

  • Low-phosphate agar medium (e.g., Ribeiro's Synthetic Agar)

  • Sterile distilled water

  • Sterile petri dishes

  • Incubator

  • Hemocytometer or spectrophotometer

  • Sterile scalpel or cork borer

Procedure for Mycelial Inoculum (for Agar and Broth Dilution):

  • Culture the fungal isolate on a low-phosphate agar medium at the optimal temperature for growth until a mature colony is formed.

  • For agar dilution, take mycelial plugs from the actively growing edge of the colony using a sterile cork borer (e.g., 4 mm diameter).

  • For broth microdilution, prepare a mycelial suspension by flooding the surface of a mature culture with a small volume of sterile distilled water and gently scraping the mycelium with a sterile loop or cell scraper.

  • Transfer the mycelial suspension to a sterile tube and vortex vigorously to break up the mycelial clumps.

  • Adjust the concentration of the mycelial suspension to the desired density (e.g., 1 x 10^4 to 5 x 10^4 CFU/mL) using a hemocytometer or by adjusting the turbidity to a 0.5 McFarland standard using a spectrophotometer.

Agar Dilution Method

This method is well-suited for determining the MIC of filamentous fungi and oomycetes.

Materials:

  • This compound stock solutions

  • Molten, sterile low-phosphate agar medium (e.g., Ribeiro's Synthetic Agar, cooled to 45-50°C)

  • Sterile petri dishes (90 mm)

  • Mycelial plugs of the test isolate

Procedure:

  • Prepare a series of twofold dilutions of this compound from the stock solution in sterile distilled water.

  • Add a specific volume of each this compound dilution to a corresponding volume of molten low-phosphate agar to achieve the final desired concentrations. For example, add 1 mL of a 10x this compound dilution to 9 mL of molten agar.

  • Thoroughly mix the agar and antifungal agent and pour into sterile petri dishes. Allow the agar to solidify completely. Prepare a control plate with no this compound.

  • Place a mycelial plug from the actively growing edge of the fungal culture in the center of each agar plate.

  • Incubate the plates at the optimal temperature for the test organism (e.g., 25°C) in the dark.

  • Measure the colony diameter in two perpendicular directions at regular intervals (e.g., 24, 48, and 72 hours).

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible mycelial growth.

Broth Microdilution Method

This method, adapted from the CLSI M38-A2 guidelines, allows for the testing of multiple isolates and concentrations in a 96-well microplate format.

Materials:

  • This compound stock solutions

  • Sterile low-phosphate broth medium (e.g., Ribeiro's Synthetic Broth)

  • Sterile 96-well microplates

  • Adjusted fungal inoculum suspension

  • Multichannel pipette

Procedure:

  • Dispense 100 µL of sterile low-phosphate broth into all wells of a 96-well microplate.

  • Add 100 µL of the highest concentration of this compound working solution to the first column of wells.

  • Perform twofold serial dilutions by transferring 100 µL from the first column to the second, and so on, down the plate. Discard the final 100 µL from the last column. This will result in 100 µL of varying this compound concentrations in each well.

  • Add 100 µL of the adjusted fungal inoculum suspension to each well. The final volume in each well will be 200 µL.

  • Include a growth control well (medium and inoculum, no drug) and a sterility control well (medium only).

  • Seal the plates and incubate at the optimal temperature for the test organism (e.g., 25°C) for a specified period (e.g., 48-72 hours).

  • Determine the MIC visually or using a microplate reader. The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% or ≥90% reduction in turbidity) compared to the growth control.

Data Presentation

Quantitative data from susceptibility testing should be summarized in clear and structured tables for easy comparison.

Table 1: Example of MIC Data for this compound against Phytophthora species (Agar Dilution Method)

Isolate IDFungal SpeciesMIC (µg/mL) after 72h
P_capsici_01Phytophthora capsici64
P_cinnamomi_01Phytophthora cinnamomi128
P_infestans_01Phytophthora infestans>256

Table 2: Example of MIC Data for this compound against Pythium species (Broth Microdilution Method)

Isolate IDFungal SpeciesMIC50 (µg/mL) after 48hMIC90 (µg/mL) after 48h
Py_aphan_01Pythium aphanidermatum3264
Py_ultimum_01Pythium ultimum64128

Quality Control

The inclusion of quality control (QC) strains with known MIC ranges is essential for ensuring the accuracy and reproducibility of susceptibility testing. However, there are currently no universally recognized and commercially available QC strains with established MIC ranges for this compound against oomycetes.

Recommendation: In the absence of standardized QC strains, it is highly recommended to include at least one well-characterized reference isolate of a relevant species (e.g., a known sensitive strain of Phytophthora or Pythium) in each assay run. Consistent monitoring of the MIC for this reference strain can provide an internal measure of assay performance and reproducibility.

Visualization of Experimental Workflows

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_fosetyl Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions of this compound prep_fosetyl->serial_dilution prep_media Prepare Low-Phosphate Medium (Agar/Broth) prep_media->serial_dilution prep_inoculum Prepare Fungal Inoculum inoculation Inoculate Plates/Wells prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate inoculation->incubation read_results Read Results (Visual/Spectrophotometer) incubation->read_results determine_mic Determine MIC read_results->determine_mic data_analysis Data Analysis & Reporting determine_mic->data_analysis

Caption: General workflow for in vitro antifungal susceptibility testing of this compound.

agar_dilution_workflow cluster_prep Preparation cluster_plating Plating cluster_incubation_analysis Incubation & Analysis prep_fosetyl Prepare this compound Working Solutions mix_drug Mix this compound with Agar prep_fosetyl->mix_drug prep_agar Prepare Molten Low-Phosphate Agar prep_agar->mix_drug prep_plugs Prepare Mycelial Plugs inoculate_plates Inoculate with Mycelial Plugs prep_plugs->inoculate_plates pour_plates Pour Agar Plates mix_drug->pour_plates pour_plates->inoculate_plates incubate Incubate Plates inoculate_plates->incubate measure_growth Measure Colony Diameter incubate->measure_growth determine_mic Determine MIC measure_growth->determine_mic

Caption: Detailed workflow for the Agar Dilution Method.

broth_microdilution_workflow cluster_prep Preparation cluster_plating Plate Setup cluster_incubation_analysis Incubation & Analysis prep_fosetyl Prepare this compound Working Solutions serial_dilute Perform Serial Dilutions of this compound prep_fosetyl->serial_dilute prep_broth Prepare Low-Phosphate Broth dispense_broth Dispense Broth into 96-Well Plate prep_broth->dispense_broth prep_suspension Prepare Inoculum Suspension add_inoculum Add Inoculum to Wells prep_suspension->add_inoculum dispense_broth->serial_dilute serial_dilute->add_inoculum incubate Incubate Plate add_inoculum->incubate read_turbidity Read Turbidity (Visually or Reader) incubate->read_turbidity determine_mic Determine MIC read_turbidity->determine_mic

Caption: Detailed workflow for the Broth Microdilution Method.

Application of Fosetyl-al in Studying Plant-Oomycete Interactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosetyl-aluminum (Fosetyl-al) is a systemic fungicide renowned for its unique dual mode of action against oomycete pathogens like Phytophthora and Pythium.[1] Unlike many fungicides that exert direct antimicrobial effects, this compound's efficacy is largely attributed to its ability to stimulate the plant's innate defense mechanisms.[1] This characteristic makes it a valuable tool for researchers studying the intricate interactions between plants and oomycetes, particularly in dissecting plant defense signaling pathways. This compound is readily absorbed by plants and translocated both acropetally (upward) and basipetally (downward), ensuring comprehensive protection of the entire plant.[1] It is available in various formulations, including wettable powders (WP), water-dispersible granules (WG), and suspension concentrates (SC).[1]

This document provides detailed application notes and experimental protocols for utilizing this compound as a research tool to investigate plant-oomycete interactions.

Mechanism of Action

This compound exhibits a dual mode of action:

  • Direct Action: this compound breaks down in the plant to phosphonic acid (also known as phosphite), which can directly inhibit oomycete growth.[2] However, this direct effect is often observed at higher concentrations and is influenced by factors such as phosphate (B84403) levels in the growth medium.[3] Studies have shown that in low-phosphate media, this compound and phosphorous acid are highly inhibitory to several Phytophthora species.[3][4] The direct action involves the disruption of spore germination and mycelial growth.[1]

  • Indirect Action (Stimulation of Plant Defenses): The primary and more significant mode of action of this compound is the elicitation of the plant's natural defense responses.[1] This indirect action is triggered by the release of ethylphosphonate within the plant tissue, which mimics natural defense signals. This leads to the activation of key defense signaling pathways, including:

    • Salicylic Acid (SA) Pathway: This pathway is crucial for systemic acquired resistance (SAR), a long-lasting, broad-spectrum resistance.

    • Jasmonic Acid (JA) Pathway: This pathway is typically associated with defense against necrotrophic pathogens and insect herbivores.

    • Ethylene (ET) Pathway: This pathway often acts synergistically with the JA pathway in regulating defense responses.

The stimulation of these pathways leads to a cascade of defense responses, including the production of pathogenesis-related (PR) proteins, phytoalexins (antimicrobial compounds), and the reinforcement of cell walls.

Data Presentation

Table 1: In Vitro Efficacy of this compound Against Various Oomycete Pathogens
Oomycete SpeciesEC50 (µg/mL)NotesReference
Phytophthora cinnamomi54In low-phosphate medium.[3][4]
Phytophthora citricola26In vivo inhibition of stem infection.[4]
Phytophthora cactorum>10, <1000Inhibition increased with concentration.[5]
Phytophthora citrophthora>10, <1000Inhibition increased with concentration.[5]
Table 2: Recommended Application Rates of this compound for Disease Control in Various Crops
CropApplication MethodRecommended RateTarget PathogensReference
Citrus, Grapes, Pome FruitFoliar spray2.5 - 3 kg/1000 L water (0.25-0.3%)Phytophthora spp., Downy Mildew[6]
StrawberryFoliar spray2.24 - 4.48 kg/ha Phytophthora cactorum[7]
Avocado, CypressSoil drench/FertigationVaries by crop and soil typePhytophthora spp.[6]
Tomato seedlingsSoil drench3 g/LDamping-off (Pythium spp.)[8]
OrnamentalsFoliar spray960 - 4,790 mg a.i./LPhytophthora, Pythium spp.[9]

Experimental Protocols

Protocol 1: In Vitro Oomycete Growth Inhibition Assay

This protocol determines the direct inhibitory effect of this compound on the mycelial growth of oomycetes.

Materials:

  • Pure culture of the target oomycete (e.g., Phytophthora cinnamomi)

  • Appropriate culture medium (e.g., V8 juice agar (B569324) or a low-phosphate synthetic medium)

  • This compound stock solution (e.g., 10 mg/mL in sterile distilled water)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare Amended Media: Prepare the culture medium according to the manufacturer's instructions. After autoclaving and cooling to approximately 50-60°C, add the this compound stock solution to achieve a series of final concentrations (e.g., 0, 10, 50, 100, 500, 1000 µg/mL). A control plate with no this compound should also be prepared.

  • Pour Plates: Pour the amended and control media into sterile petri dishes and allow them to solidify.

  • Inoculation: From the edge of an actively growing oomycete culture, take 5 mm mycelial plugs using a sterile cork borer.

  • Incubation: Place one mycelial plug in the center of each petri dish. Incubate the plates at the optimal growth temperature for the oomycete in the dark.

  • Data Collection: Measure the radial growth of the mycelium in two perpendicular directions at regular intervals (e.g., every 24 hours) until the mycelium in the control plate reaches the edge of the dish.

  • Analysis: Calculate the percentage of growth inhibition for each concentration relative to the control. Determine the EC50 value (the concentration that inhibits 50% of growth) by plotting the percentage of inhibition against the logarithm of the this compound concentration and performing a regression analysis.

Protocol 2: Plant Treatment, Inoculation, and Disease Assessment

This protocol evaluates the efficacy of this compound in protecting plants from oomycete infection.

Materials:

  • Healthy, uniformly sized plants of the desired species (e.g., tomato, Arabidopsis)

  • This compound formulation (e.g., 80% WP)

  • Oomycete inoculum (e.g., zoospore suspension of Phytophthora infestans)

  • Growth chambers or greenhouse with controlled conditions

  • Sprayer for foliar application or containers for soil drench

Procedure:

  • Plant Acclimatization: Acclimatize the plants to the experimental conditions for at least one week before treatment.

  • This compound Application:

    • Foliar Spray: Prepare a solution of this compound at the desired concentration (e.g., 3 g/L). Spray the foliage of the treatment group until runoff. The control group should be sprayed with water.

    • Soil Drench: Apply a specific volume of the this compound solution to the soil of each pot in the treatment group. The control group receives an equal volume of water.

  • Inoculation: After a specified period post-treatment (e.g., 24, 48, or 72 hours), inoculate both control and treated plants with the oomycete inoculum. This can be done by spraying a zoospore suspension onto the leaves or by soil infestation.

  • Incubation: Maintain the plants in a high-humidity environment for the initial 24-48 hours to facilitate infection. Then, return them to optimal growth conditions.

  • Disease Assessment: At regular intervals post-inoculation (e.g., 3, 5, and 7 days), assess disease severity using a rating scale (e.g., percentage of leaf area with lesions, lesion diameter).

  • Analysis: Compare the disease severity between the control and this compound-treated groups using appropriate statistical tests.

Protocol 3: Quantification of Salicylic Acid (SA) and Jasmonic Acid (JA)

This protocol describes the extraction and quantification of SA and JA from plant tissue to assess the activation of defense signaling pathways.

Materials:

  • Plant leaf tissue (from Protocol 2)

  • Liquid nitrogen

  • Extraction solvent (e.g., methanol (B129727) or acetone/citric acid solution)

  • Internal standards (e.g., deuterated SA and JA)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Derivatization agent (e.g., HCl/methanol for methylation)

  • Gas chromatograph-mass spectrometer (GC-MS) or liquid chromatograph-tandem mass spectrometer (LC-MS/MS)

Procedure:

  • Sample Collection and Freezing: At desired time points after this compound treatment and/or inoculation, collect leaf samples and immediately freeze them in liquid nitrogen.

  • Homogenization and Extraction: Grind the frozen tissue to a fine powder. Homogenize the powder in the extraction solvent containing the internal standards.

  • Purification: Centrifuge the homogenate and collect the supernatant. The extract can be further purified using SPE cartridges to remove interfering compounds.

  • Derivatization (for GC-MS): For GC-MS analysis, the carboxylic acid groups of SA and JA need to be derivatized (e.g., methylated) to increase their volatility.

  • Quantification: Analyze the samples using GC-MS or LC-MS/MS. The hormones are identified based on their retention times and mass spectra. Quantification is achieved by comparing the peak areas of the endogenous hormones to those of the internal standards.

Protocol 4: Analysis of Defense Gene Expression by RT-qPCR

This protocol measures the transcript levels of defense-related genes to monitor the plant's response to this compound treatment.

Materials:

  • Plant tissue (from Protocol 2)

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • Reverse transcriptase and reagents for cDNA synthesis

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers for target defense genes (e.g., PR-1 for SA pathway, PDF1.2 for JA pathway) and a reference gene (e.g., Actin)

  • Real-time PCR system

Procedure:

  • RNA Extraction: Extract total RNA from frozen plant tissue using a commercial kit or a standard protocol.

  • DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the RNA using reverse transcriptase.

  • qPCR: Perform qPCR using the cDNA as a template, the gene-specific primers, and a qPCR master mix.

  • Data Analysis: Calculate the relative expression levels of the target genes using the ΔΔCt method, normalizing to the expression of the reference gene. Compare the expression levels in this compound-treated plants to those in control plants.

Visualization of Signaling Pathways and Workflows

Fosetyl_Al_Mechanism_of_Action cluster_plant Plant Cell cluster_defense Plant Defense Response cluster_oomycete Oomycete Pathogen Fosetyl_al This compound Phosphonic_acid Phosphonic Acid Fosetyl_al->Phosphonic_acid breaks down to SA_pathway Salicylic Acid Pathway Phosphonic_acid->SA_pathway Elicits JA_pathway Jasmonic Acid Pathway Phosphonic_acid->JA_pathway Elicits ET_pathway Ethylene Pathway Phosphonic_acid->ET_pathway Elicits Oomycete Oomycete (e.g., Phytophthora) Phosphonic_acid->Oomycete Direct Inhibition (mycelial growth, sporulation) Defense_genes Defense Gene Expression (e.g., PR proteins) SA_pathway->Defense_genes Phytoalexins Phytoalexin Production SA_pathway->Phytoalexins JA_pathway->Defense_genes JA_pathway->Phytoalexins ET_pathway->Defense_genes SAR Systemic Acquired Resistance (SAR) Defense_genes->SAR Phytoalexins->SAR SAR->Oomycete Inhibits Infection

Caption: Dual mechanism of action of this compound.

Experimental_Workflow cluster_assessment Assessment Methods start Start: Plant Acclimatization treatment This compound Treatment (Foliar Spray or Soil Drench) start->treatment control Control Treatment (Water) start->control inoculation Oomycete Inoculation treatment->inoculation control->inoculation incubation Incubation under High Humidity inoculation->incubation assessment Data Collection & Analysis incubation->assessment disease Disease Severity Rating assessment->disease hormone SA/JA Quantification (LC-MS/MS) assessment->hormone gene Defense Gene Expression (RT-qPCR) assessment->gene

Caption: General experimental workflow.

Concluding Remarks

This compound serves as a powerful tool for researchers investigating the complex interplay between plants and oomycete pathogens. Its unique ability to stimulate the plant's own defense systems allows for the study of induced resistance mechanisms in a controlled manner. By employing the protocols outlined in this document, researchers can effectively utilize this compound to dissect the signaling pathways involved in plant immunity, identify novel defense-related genes, and contribute to the development of new strategies for sustainable disease management. It is important to note that the efficacy of this compound can be influenced by various factors, including the plant species, oomycete isolate, and environmental conditions. Therefore, optimization of the provided protocols for specific experimental systems is recommended.

References

Application Notes: Investigating Systemic Acquired Resistance (SAR) with Fosetyl-al

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fosetyl-al is a systemic fungicide belonging to the organophosphonate class, widely recognized for its unique dual mode of action in plant protection.[1][2] It is effective against a range of plant diseases, particularly those caused by Oomycete pathogens like Phytophthora and Pythium.[3][4] Beyond its direct antimicrobial properties, this compound is a valuable tool for researchers studying plant immunology, as it is a known inducer of the plant's natural defense mechanisms, including Systemic Acquired Resistance (SAR).[2][3][5] Once absorbed by the plant, this compound is rapidly metabolized into phosphonic acid (also known as phosphite) and ethanol.[1][6][7] Phosphonic acid is the primary active metabolite responsible for both direct pathogen inhibition and the elicitation of host defense responses.[1][6]

This compound's systemic nature, with both upward (acropetal) and downward (basipetal) translocation, ensures comprehensive protection throughout the plant, making it ideal for investigating whole-plant immune responses like SAR.[2][3][6] These application notes provide detailed protocols for using this compound to induce and study the SAR pathway, present key quantitative data, and visualize the underlying mechanisms and workflows.

Mechanism of Action: Elicitation of SAR

This compound's indirect mode of action involves the stimulation of the plant's innate immune system.[8] The active metabolite, phosphonic acid, acts as an elicitor, priming the plant to respond more quickly and robustly to subsequent pathogen attacks. This response shares hallmarks with classical SAR, which is a long-lasting, broad-spectrum resistance. The induction of SAR by this compound is believed to involve the activation of several key defense signaling pathways.[9]

  • Salicylic Acid (SA) Pathway: The SA pathway is central to SAR. This compound treatment has been shown to trigger the SA signaling cascade, leading to the accumulation of SA and the expression of downstream Pathogenesis-Related (PR) genes, which are molecular markers for SAR.[9][10]

  • Jasmonic Acid (JA) and Ethylene (ET) Pathways: Evidence also suggests that this compound can influence the JA and ET pathways, which are critical for defense against different types of pathogens.[9] The interplay between these hormonal pathways is a key area of plant immunity research.

By activating these defense pathways, this compound enhances the production of phytoalexins, phenolic compounds, and lytic enzymes that can inhibit pathogen growth.[2][11]

Fosetyl_Al_SAR_Pathway This compound Induced SAR Signaling Pathway cluster_application Application & Metabolism cluster_signaling Cellular Signaling Cascade cluster_response SAR Response This compound This compound Phosphonic_Acid Phosphonic Acid (Phosphite) This compound->Phosphonic_Acid Rapid metabolism in plant Signal_Perception Signal Perception (Elicitor Recognition) Phosphonic_Acid->Signal_Perception Acts as elicitor SA_Pathway Salicylic Acid (SA) Pathway Signal_Perception->SA_Pathway JA_ET_Pathways Jasmonic Acid (JA) & Ethylene (ET) Pathways Signal_Perception->JA_ET_Pathways PR_Genes PR Gene Expression (e.g., PR-1, PR-2, PR-5) SA_Pathway->PR_Genes induces Phytoalexins Phytoalexin & Phenolic Compound Production SA_Pathway->Phytoalexins induces SAR_State Systemic Acquired Resistance (SAR) PR_Genes->SAR_State Phytoalexins->SAR_State

Caption: this compound induced SAR signaling pathway.

Data Presentation

The efficacy of this compound in controlling diseases is attributed to both its direct action on the pathogen and its indirect action via SAR induction. The relative contribution of each mechanism can vary depending on the pathogen, host plant, and environmental conditions.

Table 1: Comparative Efficacy of this compound and its Metabolite (Phosphonic Acid) in vitro and in vivo

CompoundPathogenAssay TypeEfficacy Metric (EC₅₀)Key ObservationReference
This compound Phytophthora citricolain vitro (low phosphate)0.38 - 0.45 meq/LLess effective in vitro compared to its performance in vivo.[12]
This compound Phytophthora citricolain vivo (stem infection)0.22 meq/LHigher efficacy in vivo suggests a host-mediated response (SAR).[12][12]
Phosphonic Acid Phytophthora spp.in vitro (low phosphate)0.03 - 0.07 meq/LStrong direct antifungal activity.[12]
Phosphonic Acid Phytophthora citricolain vivo (stem infection)0.09 meq/LEfficacy is comparable between in vitro and in vivo assays.[12][12]

Table 2: Representative Application Rates and Efficacy Data

CropTarget DiseaseApplication MethodApplication Rate (a.i.)Disease Control (%)Reference
English IvyXanthomonas campestrisFoliar Spray4,790 mg/L~58%[13]
Persea indicaPhytophthora cinnamomiFoliar Spray / Soil Drench1.5 g/LSignificant control of root rot[12][14]
Bread WheatKarnal Bunt (Tilletia indica)Seed Treatment + Foliar250 g / 100 L waterSignificant disease suppression[15]
ApplePhytophthora cactorumNot SpecifiedNot SpecifiedEffective against Collar/Crown Rot[16]

Experimental Protocols

The following protocols provide a framework for inducing and assessing SAR in model plants like Arabidopsis thaliana or tobacco using this compound.

Protocol 1: Induction of SAR with this compound

This protocol describes how to treat plants with this compound to induce a systemic immune response.

Materials:

  • Healthy, 4-5 week old Arabidopsis thaliana plants.

  • This compound 80% WP (Wettable Powder) formulation (e.g., Aliette®).

  • Deionized water.

  • Pressurized sprayer or 1 mL needleless syringe.

  • Control solution (deionized water or mock formulation without active ingredient).

Procedure:

  • Preparation of this compound Solution: Prepare a stock solution of this compound. For a working concentration of 1.5 g a.i./L (as used for Persea indica), dissolve 1.875 g of this compound 80% WP into 1 liter of deionized water.[12] Mix thoroughly. Note: Concentration may need optimization depending on the plant species and sensitivity.

  • Plant Grouping: Divide plants into two groups:

    • Treatment Group: To be treated with this compound solution.

    • Control Group: To be treated with the control solution (mock treatment).

  • Induction Treatment:

    • Foliar Spray: Uniformly spray the leaves of the treatment group with the this compound solution until runoff. Ensure complete coverage of three lower, mature leaves (these will be the "local" or "induced" leaves). Shield upper, systemic leaves from the direct spray if the experimental design requires it.

    • Leaf Infiltration (for precise application): Alternatively, gently pressure-infiltrate the this compound solution into three lower leaves using a 1 mL needleless syringe.[17]

  • Mock Treatment: Apply the control solution to the control group using the same method as the treatment group.

  • Incubation: Place all plants back into the growth chamber under standard conditions (e.g., 12-hour light/12-hour dark cycle, 22°C).

  • Systemic Response Development: Allow 2-4 days for the SAR response to be established in the systemic, untreated upper leaves.[18]

Protocol 2: Pathogen Challenge Assay to Assess SAR

This protocol is used to quantify the level of resistance in this compound-induced plants.

Materials:

  • This compound-induced and control plants (from Protocol 1).

  • Pathogen suspension (e.g., Pseudomonas syringae pv. tomato DC3000 at OD₆₀₀ = 0.002 in 10 mM MgCl₂).

  • 1 mL needleless syringe.

  • Sterile water and agar (B569324) plates for bacterial quantification.

Procedure:

  • Prepare Inoculum: Culture the pathogen and prepare a suspension at the desired concentration for challenge.

  • Challenge Inoculation: 2-4 days after the induction treatment (from Protocol 1), challenge the upper, systemic leaves of both the treatment and control groups. Infiltrate the bacterial suspension into the leaf lamina using a needleless syringe.[19]

  • Incubation: Return plants to the growth chamber.

  • Disease Symptom Scoring: At 3-4 days post-inoculation, visually assess and score disease symptoms (e.g., lesion diameter, chlorosis, necrosis) on the challenged leaves.

  • Quantification of Pathogen Growth (Optional):

    • At 3 days post-inoculation, collect leaf discs of a known area from the infiltrated zone.

    • Homogenize the leaf discs in 10 mM MgCl₂.

    • Perform serial dilutions and plate on appropriate growth media.

    • Incubate the plates and count the colony-forming units (CFU) to determine the bacterial titer per unit of leaf area. A significant reduction in CFU/cm² in the this compound group compared to the control indicates induced resistance.

Protocol 3: Molecular Analysis of SAR Marker Genes

This protocol uses RT-qPCR to measure the expression of SAR-related genes in systemic leaves.

Materials:

  • Systemic leaf tissue from this compound-induced and control plants (from Protocol 1, harvested 48-72 hours post-induction).

  • Liquid nitrogen.

  • RNA extraction kit.

  • cDNA synthesis kit.

  • qPCR master mix (e.g., SYBR Green).

  • Primers for SAR marker genes (e.g., PR-1, SID2, ALD1 for Arabidopsis) and a reference gene (e.g., Actin or Ubiquitin).[20]

Procedure:

  • Sample Collection: Harvest upper, systemic (untreated) leaves at 48 hours post-induction. Immediately flash-freeze the tissue in liquid nitrogen and store at -80°C.

  • RNA Extraction: Extract total RNA from the leaf tissue using a commercial kit or a standard protocol.

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA.

  • Quantitative PCR (qPCR):

    • Set up qPCR reactions using the cDNA, specific primers for SAR marker genes, and a reference gene.

    • Run the qPCR program on a real-time PCR machine.

  • Data Analysis: Calculate the relative expression levels of the SAR marker genes using the ΔΔCt method. A significant upregulation of genes like PR-1 in the this compound-treated systemic leaves compared to the control is indicative of SAR activation.[18]

Experimental_Workflow Experimental Workflow for Investigating SAR with this compound cluster_treatment Treatment Phase cluster_analysis Analysis Phase Treatment Induction Treatment (Protocol 1) Control Mock/Control Group Treatment->Control Apply Mock Fosetyl_Al Fosetyl_Al Treatment->Fosetyl_Al Apply This compound Incubation Incubate 2-4 Days (Allow SAR establishment) Analysis Assessment of SAR Incubation->Analysis Molecular Molecular Analysis (Protocol 3) Analysis->Molecular Challenge Challenge Analysis->Challenge Control->Incubation RNA_Extraction RNA_Extraction Molecular->RNA_Extraction Quantification Bacterial Titer (CFU) qPCR RT-qPCR of SAR Marker Genes Fosetyl_Al->Incubation Challenge->Quantification Scoring Scoring Challenge->Scoring RNA_Extraction->qPCR

Caption: General workflow for SAR investigation using this compound.

Dual_Action_Model Logical Model of this compound's Dual Action Fosetyl_al This compound Application Metabolite Metabolite: Phosphonic Acid Fosetyl_al->Metabolite Direct Direct Antimicrobial Action Metabolite->Direct Indirect Indirect Action: Host Defense Induction Metabolite->Indirect Inhibition Inhibition of Pathogen Growth (e.g., Mycelial Growth, Sporulation) Direct->Inhibition SAR Induction of Systemic Acquired Resistance (SAR) Indirect->SAR Outcome Enhanced Plant Protection & Disease Control Inhibition->Outcome SAR->Outcome

Caption: this compound's dual mode of action.

References

Application Notes and Protocols: Fosetyl-al as a Chemical Probe for Investigating Fungal Cell Wall Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosetyl-al is a systemic fungicide widely recognized for its efficacy against oomycete pathogens. Its mode of action is primarily attributed to its breakdown product, phosphorous acid, which exhibits a dual effect: direct inhibition of pathogen metabolism and stimulation of the host plant's natural defense mechanisms. While some literature suggests that this compound inhibits fungal cell wall synthesis, direct evidence for its role as a specific inhibitor of key enzymes like chitin (B13524) synthase or β-glucan synthase in true fungi is not well-established.

These application notes propose the use of this compound and its active metabolite, phosphorous acid, as chemical probes to explore the indirect link between phosphate (B84403) metabolism and fungal cell wall biosynthesis. Given that phosphate availability is crucial for the production of nucleotide sugar precursors (UDP-glucose and UDP-N-acetylglucosamine) essential for cell wall polymer synthesis, investigating the effects of a phosphate analogue can provide valuable insights into the regulatory networks governing cell wall integrity.

Postulated Mechanism of Indirect Action

This compound is rapidly absorbed by the plant and metabolized into phosphorous acid (phosphite). Phosphorous acid can interfere with the phosphate metabolism of the fungus. This interference may lead to a reduction in the intracellular pool of ATP and essential precursors for cell wall biosynthesis, such as UDP-glucose (for β-glucans) and UDP-N-acetylglucosamine (for chitin). Consequently, the fungus may experience cell wall stress, potentially activating the Cell Wall Integrity (CWI) signaling pathway as a compensatory response.

Quantitative Data

Direct inhibitory data of this compound on fungal cell wall biosynthetic enzymes is scarce. The available data primarily focuses on the inhibitory effects on the mycelial growth of oomycetes, which have different cell wall compositions compared to true fungi.

CompoundOrganismParameterValueReference
This compoundPhytophthora spp.EC50 (mycelial growth)250-1000 µg/mL (in vitro)[1]
Phosphorous AcidPhytophthora spp.EC50 (mycelial growth)5.2-224.4 µg/mL (in vitro)[1]

Experimental Protocols

The following protocols are adapted for investigating the indirect effects of this compound on fungal cell wall biosynthesis.

Protocol 1: In Vitro Susceptibility Testing

This protocol determines the minimum inhibitory concentration (MIC) of this compound and phosphorous acid against the fungus of interest.

Materials:

  • Fungal isolate

  • Appropriate liquid growth medium (e.g., Potato Dextrose Broth, Yeast Nitrogen Base)

  • This compound (analytical grade)

  • Phosphorous acid (analytical grade)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of this compound and phosphorous acid in a suitable solvent (e.g., sterile distilled water).

  • Prepare a fungal inoculum suspension and adjust the concentration to 1 x 10^5 cells/mL.

  • In a 96-well plate, perform serial dilutions of the compounds to achieve a range of final concentrations.

  • Add the fungal inoculum to each well. Include positive (no compound) and negative (no inoculum) controls.

  • Incubate the plates at the optimal growth temperature for the fungus for 24-48 hours.

  • Determine the MIC by visual inspection or by measuring the optical density at 600 nm. The MIC is the lowest concentration that inhibits visible growth.

Protocol 2: Quantification of Cell Wall Chitin and β-Glucan Content

This protocol measures changes in the major components of the fungal cell wall after treatment with a sub-inhibitory concentration of this compound or phosphorous acid.

Materials:

Procedure for Chitin Quantification (as Glucosamine):

  • Harvest fungal mycelia from treated and untreated cultures by centrifugation.

  • Wash the pellets with distilled water and lyophilize.

  • Hydrolyze a known weight of the dried mycelia in 6 M HCl at 100°C for 4 hours.

  • Neutralize the hydrolysate with NaOH.

  • Add sodium nitrite and incubate to deacetylate the glucosamine (B1671600).

  • Add ammonium sulfamate to remove excess nitrite.

  • Add MBTH and heat, then add FeCl3 solution.

  • Measure the absorbance at 650 nm and calculate the glucosamine content using a standard curve.

Procedure for β-Glucan Quantification:

  • Harvest and wash fungal mycelia as described above.

  • Resuspend the pellet in NaOH and incubate to solubilize the β-glucans.

  • Neutralize the solution with HCl.

  • Add aniline blue solution and incubate.

  • Measure fluorescence (Excitation: 400 nm, Emission: 460 nm).

  • Quantify the β-glucan content using a laminarin standard curve.

Protocol 3: Chitin Synthase Activity Assay

This assay measures the in vitro activity of chitin synthase from fungal cell extracts.

Materials:

  • Fungal protoplasts or cell lysate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing digitonin, MgCl2, and N-acetyl-D-glucosamine)

  • UDP-[14C]-N-acetylglucosamine (radiolabeled substrate)

  • Scintillation cocktail and counter

Procedure:

  • Prepare fungal cell extracts containing active chitin synthase.

  • Pre-incubate the cell extract with various concentrations of phosphorous acid.

  • Initiate the reaction by adding the radiolabeled UDP-[14C]-N-acetylglucosamine.

  • Incubate at the optimal temperature for the enzyme.

  • Stop the reaction by adding a denaturing solution (e.g., ethanol).

  • Filter the reaction mixture to collect the insoluble radiolabeled chitin.

  • Wash the filter to remove unincorporated substrate.

  • Measure the radioactivity of the filter using a scintillation counter.

  • Calculate the enzyme activity and the percentage of inhibition.

Protocol 4: β-1,3-Glucan Synthase Activity Assay

This assay measures the in vitro activity of β-1,3-glucan synthase.

Materials:

  • Fungal membrane preparation

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing GTPγS, EDTA, and bovine serum albumin)

  • UDP-[14C]-glucose (radiolabeled substrate)

  • Trichloroacetic acid (TCA)

  • Ethanol

  • Scintillation cocktail and counter

Procedure:

  • Isolate fungal membranes containing β-1,3-glucan synthase.

  • Pre-incubate the membrane preparation with various concentrations of phosphorous acid.

  • Start the reaction by adding UDP-[14C]-glucose.

  • Incubate at the optimal temperature.

  • Terminate the reaction by adding cold TCA.

  • Collect the precipitated glucan product by filtration.

  • Wash the precipitate with ethanol.

  • Measure the radioactivity of the precipitate using a scintillation counter.

  • Determine the enzyme activity and the extent of inhibition.

Protocol 5: Analysis of Cell Wall Integrity (CWI) Pathway Activation

This protocol assesses the activation of the CWI pathway by monitoring the phosphorylation of the terminal MAPK (e.g., Slt2/Mpk1 in yeast).

Materials:

  • Fungal culture

  • This compound or phosphorous acid

  • Protein extraction buffer with phosphatase and protease inhibitors

  • Primary antibody against the phosphorylated form of the CWI MAPK

  • Primary antibody against the total form of the CWI MAPK (loading control)

  • Secondary antibody conjugated to HRP

  • Chemiluminescence substrate

  • Western blotting equipment

Procedure:

  • Treat fungal cultures with the test compound for various time points.

  • Harvest cells and rapidly extract total proteins using a suitable buffer containing inhibitors.

  • Determine protein concentration using a standard assay (e.g., Bradford).

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with the anti-phospho-MAPK antibody.

  • Detect the signal using a chemiluminescence imager.

  • Strip the membrane and re-probe with the antibody against the total MAPK to ensure equal loading.

  • Quantify the band intensities to determine the level of MAPK phosphorylation relative to the total protein.

Visualizations

Fosetyl_Al_Proposed_Mechanism This compound This compound Phosphorous Acid Phosphorous Acid This compound->Phosphorous Acid Metabolism Phosphate Metabolism Interference Phosphate Metabolism Interference Phosphorous Acid->Phosphate Metabolism Interference Reduced Precursors Reduced UDP-Glucose & UDP-GlcNAc Pool Phosphate Metabolism Interference->Reduced Precursors Cell Wall Synthesis Inhibition Inhibition of β-Glucan & Chitin Synthesis Reduced Precursors->Cell Wall Synthesis Inhibition Cell Wall Stress Cell Wall Stress Cell Wall Synthesis Inhibition->Cell Wall Stress CWI Pathway Activation CWI Pathway Activation Cell Wall Stress->CWI Pathway Activation

Caption: Proposed indirect mechanism of this compound on fungal cell wall biosynthesis.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Cell Wall Analysis cluster_2 Enzyme Activity cluster_3 Signaling Pathway Analysis MIC_Determination Protocol 1: Determine MIC of this compound & Phosphorous Acid Treat_Culture Treat Fungus with Sub-MIC Concentration MIC_Determination->Treat_Culture Prepare_Extracts Prepare Fungal Cell Extracts/Membranes MIC_Determination->Prepare_Extracts Treat_Time_Course Treat Fungus (Time Course) MIC_Determination->Treat_Time_Course Quantify_Components Protocol 2: Quantify Chitin & β-Glucan Content Treat_Culture->Quantify_Components Enzyme_Assays Protocols 3 & 4: Chitin & β-Glucan Synthase Assays Prepare_Extracts->Enzyme_Assays Western_Blot Protocol 5: Analyze CWI Pathway Activation (Western Blot) Treat_Time_Course->Western_Blot

Caption: Experimental workflow for investigating this compound's effects.

CWI_Pathway Cell_Wall_Stress Cell Wall Stress (e.g., due to reduced precursors) Sensors Membrane Sensors (Wsc1, Mid2) Cell_Wall_Stress->Sensors Rho1_GEF Rho1-GEF (Rom2) Sensors->Rho1_GEF Rho1_GTPase Rho1 GTPase Rho1_GEF->Rho1_GTPase Pkc1 Protein Kinase C (Pkc1) Rho1_GTPase->Pkc1 Glucan_Synthase β-1,3-Glucan Synthase Rho1_GTPase->Glucan_Synthase Activates MAPKKK MAPKKK (Bck1) Pkc1->MAPKKK MAPKK MAPKK (Mkk1/2) MAPKKK->MAPKK MAPK MAPK (Slt2/Mpk1) MAPKK->MAPK Transcription_Factors Transcription Factors (Rlm1, Swi4/6) MAPK->Transcription_Factors Cell_Wall_Genes Cell Wall Gene Expression Transcription_Factors->Cell_Wall_Genes

References

Application Notes and Protocols for Fosetyl-al Residue Analysis in Soil and Water

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fosetyl-aluminium (Fosetyl-al) is a systemic fungicide widely used in agriculture to protect various crops from fungal diseases.[1][2][3] Due to its application, residues of this compound and its primary metabolite, phosphonic acid, can be found in soil and water.[4] Monitoring these residues is crucial for environmental assessment and food safety. This document provides detailed application notes and standardized protocols for the sample preparation and analysis of this compound residues in soil and water matrices, intended for researchers, scientists, and professionals in drug development.

The analysis of this compound is challenging due to its high polarity and the lack of a UV-absorbing chromophore, making it unsuitable for conventional reversed-phase liquid chromatography with UV detection.[5] Therefore, analytical methods often involve derivatization for gas chromatography (GC) or specialized liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques.[5][6]

Analytical Approaches

Two primary analytical techniques are commonly employed for the determination of this compound and its metabolites:

  • Gas Chromatography (GC): This method typically requires a derivatization step to convert the polar analytes into more volatile and less polar compounds suitable for GC analysis.[6][7] (Trimethylsilyl)diazomethane is a common derivatizing agent for this purpose.[6] Detection is often performed using a flame photometric detector (FPD) in phosphorus mode or a mass spectrometer (MS).[6]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the preferred method due to its high sensitivity and selectivity, often eliminating the need for derivatization.[5][8] Hydrophilic Interaction Liquid Chromatography (HILIC) is frequently used for the separation of these polar compounds.[1][5]

Experimental Protocols

Protocol 1: Sample Preparation of Soil Samples for LC-MS/MS Analysis

This protocol is based on the widely used Quick Polar Pesticides (QuPPe) method.[4]

1. Materials and Reagents

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Ammonium formate

  • Syringe filters (0.22 µm)

  • Centrifuge tubes (50 mL)

  • Homogenizer

  • Centrifuge

  • Analytical balance

2. Extraction Procedure

  • Weigh 10 g of a representative soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of acidified methanol (e.g., with 1% formic acid).[4][9]

  • Homogenize the sample for 2-3 minutes at high speed.

  • Centrifuge the mixture at ≥ 4000 rpm for 5 minutes.

  • Collect the supernatant (extract).

3. Cleanup (Optional)

  • For cleaner samples, a cleanup step using solid-phase extraction (SPE) with a C18 cartridge can be employed to remove non-polar interferences.[6]

4. Final Preparation for LC-MS/MS

  • Filter the extract through a 0.22 µm syringe filter.[8]

  • The filtered extract can be directly injected into the LC-MS/MS system or diluted further with the initial mobile phase if necessary.

Protocol 2: Sample Preparation of Water Samples for LC-MS/MS Analysis

1. Materials and Reagents

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid

  • Syringe filters (0.22 µm)

  • Volumetric flasks

2. Sample Preparation

  • For drinking water or relatively clean surface water, minimal sample preparation is required.

  • Filter the water sample through a 0.22 µm syringe filter to remove any particulate matter.

  • If the expected concentration of this compound is very low, a concentration step may be necessary. This can be achieved by evaporating a known volume of the water sample under a gentle stream of nitrogen and reconstituting the residue in a smaller volume of the initial mobile phase.[6]

  • The filtered (and potentially concentrated) sample is then ready for direct injection into the LC-MS/MS system.[6]

Protocol 3: Derivatization for GC Analysis (for both Soil and Water Extracts)

This protocol is applicable after the initial extraction from soil or concentration of water samples.

1. Materials and Reagents

  • (Trimethylsilyl)diazomethane (TMSD) solution in diethyl ether[6]

  • Dichloromethane

  • Anhydrous sodium sulfate

2. Derivatization Procedure

  • Take an aliquot of the soil extract or the concentrated water sample residue.

  • Add a suitable volume of (trimethylsilyl)diazomethane solution.[6] The reaction is typically rapid at room temperature.

  • After derivatization, the sample is purified by liquid-liquid partition with dichloromethane.[6]

  • The organic phase is collected and dried over anhydrous sodium sulfate.

  • The final solution is then concentrated and ready for GC analysis.[6]

Data Presentation

The following tables summarize the quantitative performance data from various studies on this compound analysis.

Table 1: Quantitative Data for this compound Analysis in Soil

Analytical MethodExtraction SolventCleanup MethodLOQ (mg/kg)Recovery (%)Reference
LC-MS/MSWaterCation & Anion Exchange SPE0.0186-93[8][10]
GC-FPDWater/AcetonitrileC18 SPE0.100Not Specified[6]
LC-MS/MSAcidified MethanolNone (QuPPe)0.0170-120[4]

Table 2: Quantitative Data for this compound Analysis in Water

Analytical MethodSample Pre-treatmentLOQ (µg/L)Recovery (%)Reference
GC-FPDConcentration & Derivatization0.1 (Drinking Water), 1 (Surface Water)Not Specified[6]
LC-MS/MSDirect Injection2.092-120[11][12]

Experimental Workflow and Diagrams

The following diagrams illustrate the experimental workflows for the analysis of this compound in soil and water samples.

Fosetyl_Al_Soil_Analysis Soil_Sample Soil Sample (10g) Extraction Extraction (Acidified Methanol) Soil_Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Filtration Filtration (0.22 µm) Supernatant->Filtration Derivatization Derivatization (TMSD) Supernatant->Derivatization Optional Path LCMS_Analysis LC-MS/MS Analysis Filtration->LCMS_Analysis GC_Analysis GC Analysis Derivatization->GC_Analysis

Caption: Workflow for this compound residue analysis in soil samples.

Fosetyl_Al_Water_Analysis Water_Sample Water Sample Filtration Filtration (0.22 µm) Water_Sample->Filtration Concentration Concentration (Optional) Filtration->Concentration Direct_Injection Direct LC-MS/MS Analysis Filtration->Direct_Injection For high concentration Concentration->Direct_Injection Derivatization Derivatization (TMSD) Concentration->Derivatization Optional Path GC_Analysis GC Analysis Derivatization->GC_Analysis

References

Application Notes and Protocols for In Vivo Imaging of Fosetyl-al Distribution in Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosetyl-al is a systemic fungicide widely used to protect a variety of crops from diseases caused by oomycetes. Its efficacy relies on its ability to be rapidly absorbed and translocated throughout the plant.[1][2][3] Upon entering the plant, this compound is quickly hydrolyzed to phosphonic acid (also known as phosphite), which is the primary active component responsible for both direct antifungal activity and the stimulation of plant defense mechanisms.[4] Understanding the spatial and temporal distribution of this compound and phosphonic acid within plant tissues is crucial for optimizing its application, ensuring effective disease control, and assessing potential residues.

These application notes provide detailed protocols for the in vivo imaging of this compound and its metabolite, phosphonic acid, in plant tissues using state-of-the-art techniques. Additionally, quantitative data on its distribution and detailed analytical methods are presented to support research and development in plant science and agrochemistry.

Data Presentation: Quantitative Distribution of this compound and Phosphonic Acid

The distribution of this compound and its active metabolite, phosphonic acid, is dynamic and depends on the application method, plant species, and time elapsed since treatment. The following tables summarize quantitative data from studies on tomato and avocado plants, illustrating the translocation and accumulation of these compounds in different tissues.

Table 1: Distribution of this compound and Phosphonic Acid in Tomato Plants Following Soil Drench Application.

Time After TreatmentTissueThis compound (µg/g fresh weight)Phosphonic Acid (µg/g fresh weight)
1-2 hoursStem/PetiolesPresentRapidly Increasing
1-2 hoursLeavesNot DetectedRapidly Increasing
7 daysStem/PetiolesTrace LevelsPlateaued
14 daysLeavesNot DetectedContinuing to Increase

Data adapted from a study on the distribution of unlabeled this compound in tomatoes.[2]

Table 2: Phosphonate Residues in Avocado Tissues Following Different this compound Application Methods.

Application MethodTissuePhosphonate (µg/g fresh weight)
Soil DrenchRoots45.3
Soil DrenchStem28.1
Soil DrenchLeaves15.7
Stem Paint (scraped bark)Roots12.5
Stem Paint (scraped bark)Stem125.8
Stem Paint (scraped bark)Leaves8.9

Data from a study evaluating methods of this compound application to control avocado stem canker.[4]

Experimental Protocols

Visualizing the distribution of small molecules like this compound and phosphonic acid in vivo requires specialized techniques. Mass Spectrometry Imaging (MSI) and Autoradiography of radiolabeled compounds are powerful methods to achieve this.

Protocol 1: In Vivo Imaging by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI)

This protocol is adapted from general methods for imaging pesticides in plant tissues and can be optimized for this compound and phosphonic acid.

1. Plant Treatment and Sample Collection:

  • Treat plants with a solution of this compound via foliar spray, soil drench, or trunk injection.
  • At desired time points post-application, excise relevant tissues (leaves, stems, roots).
  • Immediately embed the fresh tissue in a suitable matrix (e.g., 4% carboxymethyl cellulose) and snap-freeze in liquid nitrogen to preserve the spatial distribution of the analytes.

2. Cryo-sectioning:

  • Using a cryostat microtome, cut thin sections (15-20 µm) of the frozen tissue.
  • Thaw-mount the sections onto indium tin oxide (ITO) coated glass slides.

3. Matrix Application:

  • Apply a suitable MALDI matrix. For small, polar molecules like phosphonic acid, matrices such as 9-aminoacridine (B1665356) (9-AA) or 1,8-bis(dimethyl-amino)naphthalene (DMAN) are recommended.
  • The matrix can be applied using an automated sprayer or a sublimation apparatus to ensure a uniform, fine crystal layer.

4. MALDI-MSI Data Acquisition:

  • Use a MALDI-TOF or MALDI-Q-TOF mass spectrometer equipped with an imaging source.
  • Acquire mass spectra in negative ion mode, as phosphonic acid is readily detected as a deprotonated ion [M-H]⁻.
  • Set the mass range to include the m/z of phosphonic acid (m/z 81) and Fosetyl (m/z 109).
  • Define the spatial resolution (pixel size) for the imaging experiment (e.g., 50 x 50 µm).
  • Raster the laser across the entire tissue section to generate a mass spectrum for each pixel.

5. Image Generation and Analysis:

  • Use imaging software (e.g., IMAGEREVEAL MS) to reconstruct the ion images.
  • Generate images based on the intensity of the specific m/z values for phosphonic acid and Fosetyl at each pixel to visualize their spatial distribution within the plant tissue.

Protocol 2: In Vivo Imaging by Autoradiography using ¹⁴C-labeled this compound

This protocol requires the synthesis of radiolabeled this compound. General methods for synthesizing ¹⁴C-labeled pesticides can be adapted for this purpose, often starting from commercially available ¹⁴C-labeled precursors.

1. Synthesis of ¹⁴C-Fosetyl-al:

  • The synthesis of ¹⁴C-labeled this compound would typically involve the reaction of a ¹⁴C-labeled precursor, such as [¹⁴C]triethyl phosphite, with aluminum salts. The radiochemical purity of the synthesized compound should be confirmed (e.g., by HPLC with a radioactivity detector) and should be >95%.

2. Plant Treatment:

  • Apply a known amount of ¹⁴C-Fosetyl-al solution to a specific area of the plant, such as a single leaf or the root system.

3. Incubation and Sample Preparation:

  • Allow the plant to metabolize and translocate the labeled compound for a desired period (e.g., 24, 48, 96 hours).
  • Carefully harvest the entire plant or specific organs.
  • Gently wash the plant to remove any external radioactive contamination.
  • Press the plant material flat between absorbent paper and dry it in a plant press.

4. Autoradiography:

  • In a darkroom, place the dried, pressed plant material in direct contact with X-ray film or a phosphor imaging screen.
  • Store in a light-tight container for a sufficient exposure time, which will depend on the amount of radioactivity applied.
  • Develop the X-ray film or scan the phosphor screen using a phosphor imager to obtain a visual representation of the distribution of the ¹⁴C-labeled compounds throughout the plant.

Protocol 3: Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a method for the accurate quantification of this compound and phosphonic acid in plant tissue extracts.

1. Sample Extraction:

  • Homogenize a known weight of plant tissue (e.g., 10 g) with a suitable extraction solvent, such as acidified methanol (B129727) or water.
  • Centrifuge the homogenate and collect the supernatant.
  • An optional cleanup step using solid-phase extraction (SPE) with tandem cation- and anion-exchange columns can be employed to remove matrix interferences.[4]

2. LC-MS/MS Analysis:

  • Liquid Chromatography:
  • Column: A column suitable for polar analytes, such as a porous graphitic carbon (Hypercarb) column.
  • Mobile Phase: A gradient of an aqueous solution containing a pairing agent (e.g., 10 mmol/L dibutylammonium acetate) and methanol.[4]
  • Flow Rate: 0.2 mL/min.
  • Column Temperature: 30°C.
  • Tandem Mass Spectrometry:
  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.
  • Multiple Reaction Monitoring (MRM):
  • Fosetyl: Precursor ion (m/z) 109 → Product ion (m/z) 63.
  • Phosphonic Acid: Precursor ion (m/z) 81 → Product ion (m/z) 79.

3. Quantification:

  • Prepare calibration standards of this compound and phosphonic acid in a matrix-matched solution.
  • Construct a calibration curve and determine the concentration of the analytes in the samples. The limit of quantification (LOQ) for this method is typically in the range of 0.01 to 0.05 mg/kg.[4]

Visualizations

The following diagrams illustrate the key processes involved in the application and action of this compound.

experimental_workflow cluster_application This compound Application cluster_plant Plant System cluster_imaging In Vivo Imaging app Foliar Spray / Soil Drench uptake Uptake by Roots/Leaves app->uptake Absorption translocation Xylem & Phloem Translocation uptake->translocation Systemic Movement hydrolysis Rapid Hydrolysis translocation->hydrolysis Metabolism pa Phosphonic Acid hydrolysis->pa msi Mass Spectrometry Imaging pa->msi Visualization autorad Autoradiography pa->autorad Visualization (with ¹⁴C)

Caption: Experimental workflow for in vivo imaging of this compound.

signaling_pathway cluster_pathogen Pathogen Interaction cluster_plant_response Plant Defense Response pathogen Oomycete Pathogen fosetyl This compound pa Phosphonic Acid fosetyl->pa Hydrolysis direct Direct Antifungal Effect pa->direct indirect Stimulation of Plant Defense pa->indirect direct->pathogen Inhibition sa Salicylic Acid (SA) Pathway indirect->sa ja_et Jasmonic Acid (JA) / Ethylene (ET) Pathways indirect->ja_et pr Pathogenesis-Related (PR) Proteins sa->pr phytoalexins Phytoalexin Production ja_et->phytoalexins resistance Systemic Acquired Resistance pr->resistance phytoalexins->resistance resistance->pathogen Suppression

Caption: this compound mode of action and induced signaling pathways.

References

Protocol for Generating Fosetyl-al Resistant Strains of Phytophthora

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Fosetyl-al is a systemic fungicide widely used to control diseases caused by oomycetes, including various Phytophthora species. Its mode of action is complex, involving both direct inhibition of the pathogen and the stimulation of the host plant's natural defense mechanisms. The development of fungicide resistance is a significant concern in agriculture and a critical area of study for understanding the durability of disease management strategies and for the development of new fungicidal compounds. This document provides a detailed protocol for the in vitro generation of this compound resistant strains of Phytophthora, enabling further research into the mechanisms of resistance and the development of alternative control methods.

Data Presentation: Sensitivity of Phytophthora Strains to this compound

The following table summarizes the 50% effective concentration (EC50) values for this compound against wild-type (sensitive) and resistant strains of Phytophthora as reported in the literature. These values are crucial for determining the appropriate concentrations for the selection of resistant strains.

Phytophthora SpeciesStrain TypeEC50 (µg/mL)Reference
P. citrophthoraSensitive (Wild-Type)56[1]
P. citrophthoraInsensitive (Mutant)780[1]
P. infestansSensitive Isolates30.2 - 85.8
P. capsiciSensitive (in vitro)>1000 (on high phosphate (B84403) media)
P. cinnamomiSensitive (on low phosphate media)54

Experimental Protocols

Preparation of Fungal Cultures and Media
  • 1.1. Fungal Strains: Begin with a wild-type, this compound sensitive strain of the desired Phytophthora species. The strain should be cultured on a suitable medium, such as corn meal agar (B569324) (CMA) or V8 juice agar.

  • 1.2. Media Preparation: Prepare the desired agar medium according to standard protocols. For studies on the direct action of this compound, it is recommended to use a low-phosphate medium, as phosphate levels can affect the in vitro activity of the fungicide.

  • 1.3. This compound Stock Solution: Prepare a stock solution of this compound in sterile distilled water. The stock solution should be filter-sterilized and stored at 4°C. The concentration of the stock solution should be calculated to allow for the desired final concentrations in the agar medium.

Generation of Resistant Strains

This protocol describes two common methods for generating fungicide-resistant strains: chemical mutagenesis followed by selection, and gradual adaptation.

2.1. Method A: Chemical Mutagenesis and Selection

  • 2.1.1. Inoculum Preparation: Grow the wild-type Phytophthora strain in a liquid medium to produce a high concentration of zoospores or mycelial fragments.

  • 2.1.2. Mutagenesis (Caution: Chemical mutagens are hazardous and should be handled with appropriate safety precautions):

    • Expose the zoospore suspension or mycelial fragments to a chemical mutagen, such as ethyl methanesulfonate (B1217627) (EMS). The concentration and exposure time will need to be optimized for the specific Phytophthora species and mutagen used. A preliminary experiment to determine the kill curve is recommended to identify a concentration that results in approximately 50-80% survival.

    • After exposure, the mutagen must be neutralized or removed by washing the inoculum with sterile distilled water.

  • 2.1.3. Selection of Resistant Mutants:

    • Plate the mutagenized inoculum onto agar medium amended with a selective concentration of this compound. The initial selective concentration should be based on the EC90 value of the wild-type strain.

    • Incubate the plates at the optimal temperature for the Phytophthora species until colonies appear.

    • Isolate individual colonies that grow on the selective medium and transfer them to fresh medium containing the same concentration of this compound for purification.

2.2. Method B: Gradual Adaptation

  • 2.2.1. Initial Exposure: Culture the wild-type Phytophthora strain on an agar medium amended with a sub-lethal concentration of this compound (e.g., the EC50 value of the wild-type strain).

  • 2.2.2. Stepwise Selection:

    • After obtaining growth at the initial concentration, transfer plugs of the mycelium to a fresh medium with a slightly higher concentration of this compound.

    • Repeat this process of sequential transfer to increasing concentrations of the fungicide. The increments in concentration should be gradual to allow for the selection of adapted isolates.

    • Continue this process until isolates capable of growing at significantly higher concentrations of this compound are obtained.

  • 2.2.3. Purification of Resistant Strains: Isolate single hyphal tips from the adapted cultures to ensure the genetic purity of the resistant strains.

Confirmation of Resistance
  • 3.1. Determination of EC50 Values:

    • Prepare a series of agar plates amended with a range of this compound concentrations. A logarithmic series of concentrations is recommended. A non-amended medium should be used as a control.

    • Inoculate the center of each plate with a mycelial plug from the putative resistant strain and the wild-type strain.

    • Incubate the plates under optimal conditions and measure the colony diameter at regular intervals until the colony on the control plate has reached a significant size.

    • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

    • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and performing a probit or logistic regression analysis.

  • 3.2. Stability of Resistance:

    • To determine if the acquired resistance is stable, culture the resistant strains on a fungicide-free medium for several generations.

    • After multiple transfers on the non-selective medium, re-determine the EC50 value as described in section 3.1. A stable resistant strain will retain its high EC50 value.

Mandatory Visualization

experimental_workflow cluster_prep 1. Preparation cluster_generation 2. Generation of Resistant Strains cluster_mutagenesis Method A: Mutagenesis cluster_adaptation Method B: Gradual Adaptation cluster_confirmation 3. Confirmation of Resistance prep_strain Wild-Type Phytophthora Strain prep_media Prepare Low-Phosphate Agar Medium prep_strain->prep_media prep_stock Prepare this compound Stock Solution prep_media->prep_stock mut_select Plate on Selective Medium (EC90 this compound) prep_stock->mut_select ada_initial Culture on Sub-lethal this compound (EC50) prep_stock->ada_initial mut_inoculum Prepare Inoculum (Zoospores/Mycelia) mut_expose Expose to Chemical Mutagen (e.g., EMS) mut_inoculum->mut_expose mut_expose->mut_select mut_isolate Isolate and Purify Resistant Colonies mut_select->mut_isolate conf_ec50 Determine EC50 of Wild-Type and Resistant Strains mut_isolate->conf_ec50 ada_stepwise Sequentially Transfer to Increasing Concentrations ada_initial->ada_stepwise ada_isolate Isolate and Purify Adapted Strains ada_stepwise->ada_isolate ada_isolate->conf_ec50 conf_stability Test Stability of Resistance (Culture without Fungicide) conf_ec50->conf_stability conf_retest Re-determine EC50 of Sub-cultured Resistant Strains conf_stability->conf_retest

Caption: Experimental workflow for generating and confirming this compound resistant Phytophthora strains.

fosetyl_al_action cluster_host Host Plant Cell cluster_pathogen Phytophthora Cell fosetyl_al This compound phosphorous_acid Phosphorous Acid fosetyl_al->phosphorous_acid Metabolism defense_pathway Stimulation of Host Defense Pathways phosphorous_acid->defense_pathway phosphorous_acid_pathogen Phosphorous Acid phosphorous_acid->phosphorous_acid_pathogen Enters Pathogen phytoalexins Phytoalexin Production defense_pathway->phytoalexins direct_inhibition Direct Inhibition of Mycelial Growth & Sporulation phytoalexins->direct_inhibition Inhibits resistance_point2 Resistance Mechanism 2: Target Site Modification direct_inhibition->resistance_point2 resistance_point1 Resistance Mechanism 1: Reduced Uptake/ Increased Efflux resistance_point3 Resistance Mechanism 3: Detoxification phosphorous_acid_pathogen->direct_inhibition phosphorous_acid_pathogen->resistance_point1 phosphorous_acid_pathogen->resistance_point3

Caption: Conceptual diagram of this compound's dual mode of action and potential resistance points.

References

Application Notes: Fosetyl-Al in Dual Culture Assays with Beneficial Microbes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosetyl-aluminum (Fosetyl-Al) is a systemic fungicide widely recognized for its efficacy against Oomycete pathogens such as Phytophthora and Pythium.[1][2] Its unique mode of action, which combines direct antimicrobial effects with the stimulation of plant defense mechanisms, makes it a valuable tool in integrated pest management programs.[1][3] Understanding the compatibility of this compound with beneficial microbes is crucial for developing sustainable agricultural practices that integrate chemical and biological control strategies. Dual culture assays are a standard in vitro method to evaluate the direct effects of fungicides on the growth and antagonistic activity of beneficial microorganisms.

Mechanism of Action

This compound exhibits a dual mode of action:

  • Direct Action: It directly inhibits the growth of pathogens by interfering with their phosphate (B84403) metabolism, thereby inhibiting spore germination and mycelial growth.[3][4][5]

  • Indirect Action (Plant Defense Induction): this compound is rapidly absorbed by the plant and translocated throughout its tissues.[3][5] Inside the plant, it degrades to ethylphosphonate, which can trigger the plant's natural defense responses, mimicking the effects of salicylic (B10762653) acid and activating the salicylic acid, jasmonic acid, and ethylene (B1197577) pathways.[4] This induced resistance helps the plant defend itself against a broader range of pathogens.[1][4]

Data Presentation: Compatibility of this compound with Beneficial Microbes

The following tables summarize the quantitative data from in vitro studies on the compatibility of this compound with common beneficial microbes, Trichoderma spp. and Pseudomonas fluorescens. The data is presented as the percentage of mycelial growth inhibition.

Table 1: Effect of this compound on Trichoderma spp.

Beneficial MicrobeThis compound ConcentrationMycelial Growth Inhibition (%)Reference
Trichoderma viride0.2%57.59
Trichoderma harzianum0.2%1.3
Trichoderma harzianum2000 ppm (0.2%)54.44[6]

Table 2: Compatibility of this compound with Pseudomonas fluorescens

Beneficial MicrobeThis compound ConcentrationCompatibility/EffectReference
Pseudomonas fluorescens0.2%Tolerant / Compatible
Pseudomonas fluorescens (4 isolates)0.05% - 0.5%Good adaptation[7]

Experimental Protocols

Dual Culture Assay for Fungal Beneficial Microbes (e.g., Trichoderma spp.)

This protocol is designed to assess the in vitro compatibility of this compound with fungal biocontrol agents.

Materials:

  • Potato Dextrose Agar (PDA)

  • This compound (commercial formulation)

  • Sterile distilled water

  • Actively growing cultures of the beneficial fungus (e.g., Trichoderma viride) and a target pathogen (optional, for antagonism assessment)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Preparation of Fungicide-Amended Media:

    • Prepare PDA according to the manufacturer's instructions and autoclave.

    • Cool the molten PDA to approximately 45-50°C.

    • Prepare a stock solution of this compound in sterile distilled water to achieve the desired final concentrations in the media (e.g., 0.2%).

    • Add the appropriate volume of the this compound stock solution to the molten PDA to get the final concentration. Mix well by gently swirling the flask. .

    • Pour approximately 20 mL of the amended PDA into each sterile Petri dish and allow it to solidify.

    • Prepare control plates with PDA only (no fungicide).

  • Inoculation:

    • Using a sterile cork borer, cut 5 mm discs from the edge of an actively growing culture of the beneficial fungus.

    • For compatibility assessment, place a single mycelial disc in the center of a this compound amended plate and a control plate.

    • For a dual culture antagonism assay, place a mycelial disc of the beneficial fungus on one side of the plate and a disc of a pathogenic fungus on the opposite side, approximately 4-5 cm apart.[8]

  • Incubation:

    • Seal the plates with parafilm and incubate them at 25-28°C for 5-7 days, or until the mycelium in the control plate has covered a significant portion of the plate.[8]

  • Data Collection and Analysis:

    • Measure the radial growth (colony diameter) of the beneficial fungus on both the control and fungicide-amended plates.

    • Calculate the percentage of mycelial growth inhibition using the following formula[8]: Inhibition (%) = [(C - T) / C] x 100 Where:

      • C = Average colony diameter in the control plate

      • T = Average colony diameter in the fungicide-amended plate

Dual Culture Assay for Bacterial Beneficial Microbes (e.g., Pseudomonas fluorescens)

This protocol assesses the compatibility of this compound with bacterial biocontrol agents.

Materials:

  • Nutrient Agar (NA) or King's B medium

  • This compound

  • Sterile distilled water

  • Actively growing culture of the beneficial bacterium (e.g., Pseudomonas fluorescens)

  • Sterile Petri dishes, inoculation loops

Procedure:

  • Preparation of Fungicide-Amended Media:

    • Prepare the appropriate bacterial growth medium (e.g., NA) and amend it with the desired concentrations of this compound as described in the fungal protocol.

  • Inoculation:

    • Using a sterile inoculation loop, streak a loopful of the bacterial culture across the surface of the fungicide-amended and control plates.

  • Incubation:

    • Incubate the plates at 28-30°C for 48 hours.

  • Data Collection and Analysis:

    • Observe and record the bacterial growth on both control and amended plates.

    • Compatibility can be rated qualitatively (e.g., +++ for good growth, ++ for moderate, + for poor, - for no growth) by comparing the growth on the amended plates to the control.

Mandatory Visualization

G cluster_prep Phase 1: Preparation cluster_inoc Phase 2: Inoculation cluster_inc Phase 3: Incubation & Analysis Media Prepare PDA Medium Amend Amend Media with This compound Media->Amend Control Prepare Control Plates (PDA only) Media->Control Pour Pour Plates Amend->Pour Inoculate Place Discs on Amended & Control Plates Pour->Inoculate Control->Inoculate Culture_BM Obtain Mycelial Disc of Beneficial Microbe Culture_BM->Inoculate Culture_P Obtain Mycelial Disc of Pathogen Culture_P->Inoculate Incubate Incubate at 25-28°C for 5-7 Days Inoculate->Incubate Measure Measure Radial Growth Incubate->Measure Calculate Calculate Percent Inhibition Measure->Calculate

Caption: Experimental workflow for a dual culture assay.

G cluster_plant Inside Plant Cell Fosetyl This compound (Applied to Plant) Ethyl Ethylphosphonate (Degradation Product) Fosetyl->Ethyl Absorption & Degradation SA_mimic Mimics Salicylic Acid (SA) Ethyl->SA_mimic Defense_Pathways Activation of Defense Pathways SA_mimic->Defense_Pathways SA Salicylic Acid (SA) Pathway Defense_Pathways->SA JA Jasmonic Acid (JA) Pathway Defense_Pathways->JA ET Ethylene (ET) Pathway Defense_Pathways->ET Response Systemic Acquired Resistance (SAR) SA->Response JA->Response ET->Response Pathogen Pathogen Attack Response->Pathogen Inhibition

Caption: this compound induced plant defense signaling pathway.

References

Application Note: Quantitative Analysis of Fosetyl-al in Plant Root Exudates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fosetyl-aluminium (Fosetyl-al) is a systemic fungicide widely used to control a range of plant pathogens, particularly Oomycetes like Phytophthora and Pythium.[1][2] Its mode of action is twofold: it directly inhibits pathogen growth and, perhaps more significantly, it stimulates the plant's own defense mechanisms.[2][3] Upon entering the plant, this compound is rapidly metabolized to phosphonic acid (also known as phosphorous acid), which is the primary active compound responsible for its fungicidal and plant-strengthening effects.[3][4][5] Understanding the concentration of this compound and its metabolites in plant root exudates is crucial for assessing its efficacy, environmental fate, and its influence on the rhizosphere microbiome.

This application note provides a detailed protocol for the quantitative analysis of this compound and its primary metabolite, phosphonic acid, in plant root exudates using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathway of this compound in Plants

This compound's indirect mode of action involves the elicitation of the plant's natural defense responses. After being absorbed by the roots or leaves, it is translocated throughout the plant.[1][5] The breakdown of this compound to phosphonic acid triggers a defense signaling cascade. This includes the production of phytoalexins, phenolic compounds, and lytic enzymes, which can inhibit the growth of fungal mycelium.[2] Research suggests that phosphite-mediated resistance can also stimulate the auxin signaling pathway.[6]

Fosetyl_Al_Signaling_Pathway cluster_plant_cell Plant Cell cluster_exterior Fosetyl_Al This compound Phosphonic_Acid Phosphonic Acid (Active Metabolite) Fosetyl_Al->Phosphonic_Acid Metabolism Defense_Genes Activation of Defense Genes Phosphonic_Acid->Defense_Genes Auxin_Pathway Auxin Signaling Pathway Stimulation Phosphonic_Acid->Auxin_Pathway Phytoalexins Phytoalexins Defense_Genes->Phytoalexins Phenolics Phenolic Compounds Defense_Genes->Phenolics Lytic_Enzymes Lytic Enzymes Defense_Genes->Lytic_Enzymes Pathogen_Inhibition Pathogen Inhibition Phytoalexins->Pathogen_Inhibition Phenolics->Pathogen_Inhibition Lytic_Enzymes->Pathogen_Inhibition Pathogen Pathogen (e.g., Phytophthora) Pathogen_Inhibition->Pathogen Inhibits

Caption: Signaling pathway of this compound in a plant cell.

Experimental Protocols

1. Collection of Plant Root Exudates

This protocol is designed to collect root exudates from hydroponically grown plants to minimize soil-based contaminants.

  • Materials:

    • Hydroponic growth system (e.g., sterile glass beads, sand, or nutrient solution)

    • Sterile containers for collecting exudates

    • Milli-Q or deionized water

    • Filters (0.22 µm)

    • Centrifuge and centrifuge tubes

  • Procedure:

    • Grow plants in a sterile hydroponic medium.

    • Apply this compound to the plants as required by the experimental design (e.g., foliar spray or added to the hydroponic solution).

    • At the desired time point, carefully remove the plants from the growth medium.

    • Gently wash the roots with sterile deionized water to remove any residual growth medium.

    • Submerge the roots of each plant in a sterile container with a known volume of sterile deionized water for a defined period (e.g., 4-8 hours).

    • After the collection period, remove the plant from the container.

    • To remove root debris and microorganisms, centrifuge the collected solution at 4000 rpm for 15 minutes.[7]

    • Filter the supernatant through a 0.22 µm filter.[7]

    • The filtered solution is the root exudate sample. Store at -80°C until analysis.

2. Sample Preparation: Extraction of this compound and Phosphonic Acid

This protocol utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction of the polar pesticides this compound and phosphonic acid from the aqueous root exudate samples.

  • Materials:

    • Root exudate sample

    • Acetonitrile (B52724) (ACN)

    • Formic acid (FA)

    • QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride)

    • 50 mL centrifuge tubes

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Transfer 10 mL of the thawed root exudate sample to a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile with 1% formic acid.[8]

    • Add the appropriate QuEChERS extraction salts.

    • Cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing and extraction.

    • Centrifuge the tube at 5000 rpm for 5 minutes to separate the aqueous and organic layers.

    • Carefully collect the supernatant (acetonitrile layer) for LC-MS/MS analysis.

    • If necessary, the extract can be further cleaned up using a dispersive solid-phase extraction (dSPE) step with appropriate sorbents to remove interfering matrix components.

3. Quantitative Analysis by LC-MS/MS

  • Instrumentation:

    • Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)

    • Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for the separation of these polar compounds.

  • LC Conditions (Example):

    • Column: HILIC column (e.g., Obelisc R 2.1 x 150 mm, 5 µm)[9]

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: A suitable gradient to separate this compound and phosphonic acid.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5-10 µL

  • MS/MS Conditions (Example in Negative Ion Mode):

    • Ionization Mode: Electrospray Ionization (ESI) Negative

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Fosetyl: Precursor ion → Product ion (specific m/z values to be optimized based on instrumentation)

      • Phosphonic Acid: Precursor ion → Product ion (specific m/z values to be optimized based on instrumentation)

    • Optimize other MS parameters such as collision energy and declustering potential for maximum sensitivity.

Experimental Workflow Diagram

Experimental_Workflow cluster_collection Sample Collection cluster_preparation Sample Preparation cluster_analysis Analysis Plant_Growth Hydroponic Plant Growth Fosetyl_Application This compound Application Plant_Growth->Fosetyl_Application Exudate_Collection Root Exudate Collection Fosetyl_Application->Exudate_Collection Centrifugation Centrifugation Exudate_Collection->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration QuEChERS_Extraction QuEChERS Extraction Filtration->QuEChERS_Extraction Phase_Separation Phase Separation (Centrifugation) QuEChERS_Extraction->Phase_Separation Supernatant_Collection Supernatant Collection Phase_Separation->Supernatant_Collection LC_MSMS_Analysis LC-MS/MS Analysis (HILIC Column) Supernatant_Collection->LC_MSMS_Analysis Data_Quantification Data Quantification LC_MSMS_Analysis->Data_Quantification

Caption: Experimental workflow for this compound analysis.

Data Presentation

The following tables summarize typical quantitative data obtained from the analysis of this compound and its metabolite, phosphonic acid, in various plant-related matrices. These values can serve as a reference for method validation.

Table 1: LC-MS/MS Method Performance for this compound and Phosphonic Acid

ParameterThis compoundPhosphonic AcidReference
Linearity Range (mg/kg)0.005 - 0.40.025 - 2.0[10]
Limit of Detection (LOD) (mg/kg)0.05-[11]
Limit of Quantification (LOQ) (mg/kg)0.01 - 0.20.05[10][11]
Ionization ModeESI NegativeESI Negative[9]

Table 2: Recovery Rates in Spiked Samples

MatrixSpiking Level (mg/kg)This compound Recovery (%)Phosphonic Acid Recovery (%)Reference
Lettuce0.2106-[11]
Lettuce2.098-[11]
Cereal GrainsNot Specified84 - 9488 - 96[10]
Wheat Flour0.01, 0.05, 0.195.6 - 105.2-[12]
Garlic0.03, 0.1, 0.3 (µg/g)88 - 97-

The described methodology provides a robust and sensitive approach for the quantitative determination of this compound and its active metabolite, phosphonic acid, in plant root exudates. The combination of a modified QuEChERS extraction protocol with LC-MS/MS analysis ensures high accuracy and reliability, which is essential for research in plant pathology, soil ecology, and for regulatory purposes in agriculture. The provided data and protocols offer a solid foundation for researchers to adapt and validate this method for their specific experimental needs.

References

Troubleshooting & Optimization

Technical Support Center: Fosetyl-al Stability and Degradation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Fosetyl-al. This resource provides comprehensive guidance on the stability and degradation of this compound in aqueous solutions of varying pH. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist you in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions?

A1: this compound is known to be stable in aqueous solutions within a pH range of 5 to 9.[1][2] Under these conditions, it is resistant to rapid degradation. However, its stability is significantly affected by more acidic or alkaline conditions.

Q2: How does pH influence the degradation of this compound?

A2: this compound undergoes hydrolysis, and the rate of this degradation is highly dependent on the pH of the solution. It is most stable in the neutral to slightly acidic/alkaline range and degrades more rapidly under strongly acidic or alkaline conditions.[3]

Q3: What are the primary degradation products of this compound in water?

A3: The primary degradation product of this compound in aqueous solutions is phosphonic acid (also referred to as phosphorous acid) and ethanol.[3] The aluminum ion present in the parent compound will also be released into the solution.

Q4: What is the expected half-life of this compound at different pH values?

A4: The half-life (DT50) of this compound varies significantly with pH. At 25°C, the approximate half-lives are:

  • pH 3: 5 days[3]

  • pH 5: 5.7 days[3]

  • pH 5-9: Stable[1][2]

  • pH 13: 13.4 days[3]

Data Presentation

The stability of this compound in aqueous solutions is summarized in the table below.

pHTemperature (°C)Half-life (DT50)Stability Classification
3255 daysUnstable
5255.7 daysModerately Stable
5-9Not Specified> 30 daysStable[1]
13Not Specified13.4 daysUnstable

Experimental Protocols

Protocol for Determining the Hydrolytic Stability of this compound

This protocol is based on established guidelines for chemical stability testing, such as those from the OECD.

1. Materials and Reagents:

  • This compound analytical standard

  • HPLC-grade water

  • Buffer solutions (pH 4, 5, 7, 9)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (or other suitable mobile phase modifier)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC-MS/MS system

2. Preparation of Buffer Solutions:

  • Prepare buffer solutions at the desired pH values (e.g., 4, 5, 7, 9) using appropriate buffer systems (e.g., acetate (B1210297) for pH 4 and 5, phosphate (B84403) for pH 7, borate (B1201080) for pH 9).

  • Ensure all buffers are prepared with HPLC-grade water and filtered through a 0.22 µm filter.

3. Preparation of this compound Stock and Working Solutions:

  • Accurately weigh a known amount of this compound analytical standard and dissolve it in a suitable solvent (e.g., water) to prepare a stock solution of known concentration.

  • From the stock solution, prepare working solutions by diluting with the respective buffer solutions to achieve the desired initial concentration for the stability study.

4. Stability Study Execution:

  • Transfer aliquots of the this compound working solutions into individual, sealed vials for each pH and time point.

  • Incubate the vials at a constant temperature (e.g., 25°C or 50°C for accelerated testing) in the dark to prevent photodegradation.

  • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, and 30 days), remove one vial for each pH condition.

  • Immediately analyze the samples to determine the concentration of this compound and its primary degradation product, phosphonic acid.

5. Analytical Method for Quantification (HPLC-MS/MS):

  • Chromatographic Conditions:

    • Column: A suitable column for polar analytes (e.g., a Hypercarb or a polar-modified C18 column).

    • Mobile Phase: A gradient of acetonitrile and water with a suitable modifier like formic acid is commonly used.

    • Flow Rate: Typically 0.3-0.5 mL/min.

    • Injection Volume: 5-20 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is often used for both this compound and phosphonic acid.

    • MRM Transitions: Monitor specific parent-to-daughter ion transitions for this compound and phosphonic acid for accurate quantification.

6. Data Analysis:

  • Plot the concentration of this compound versus time for each pH.

  • Determine the degradation kinetics (typically first-order) and calculate the half-life (DT50) for each pH condition using the formula: DT50 = 0.693 / k, where k is the degradation rate constant.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid degradation of this compound at neutral pH Contamination of the aqueous solution with microbes.Ensure all solutions and glassware are sterilized before use. Filter-sterilize the buffer solutions.
Inaccurate pH measurement of the buffer solution.Calibrate the pH meter before use with fresh, certified standards. Verify the pH of the final buffered solution.
Inconsistent or non-reproducible results Fluctuation in incubation temperature.Use a calibrated, temperature-controlled incubator or water bath. Monitor the temperature throughout the experiment.
Inconsistent sample preparation or analysis.Follow a standardized protocol for sample preparation and analysis. Use an internal standard to correct for variations.
Poor chromatographic peak shape or resolution Inappropriate HPLC column or mobile phase.Optimize the chromatographic method. Consider a column specifically designed for polar compounds. Adjust the mobile phase composition and pH.
Matrix effects from the buffer salts.Dilute the sample before injection. Use a guard column to protect the analytical column.
Difficulty in detecting phosphonic acid Low concentration of the degradation product.Increase the injection volume or concentrate the sample if possible. Optimize MS/MS parameters for maximum sensitivity.
Co-elution with interfering peaks.Modify the chromatographic gradient to improve separation.

Visualizations

This compound Degradation Pathway

Fosetyl_Al_Degradation Fosetyl_Al This compound [Al(C2H5O(H)PO2)3] Hydrolysis Hydrolysis (H2O, pH dependent) Fosetyl_Al->Hydrolysis Phosphonic_Acid Phosphonic Acid [H3PO3] Hydrolysis->Phosphonic_Acid Ethanol Ethanol [C2H5OH] Hydrolysis->Ethanol Aluminum Aluminum Ion [Al3+] Hydrolysis->Aluminum

Caption: Degradation of this compound via hydrolysis.

Experimental Workflow for Stability Testing

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis A Prepare Buffer Solutions (pH 4, 5, 7, 9) C Prepare Working Solutions in each buffer A->C B Prepare this compound Stock Solution B->C D Incubate at Constant Temperature C->D E Sample at Predetermined Time Intervals D->E F HPLC-MS/MS Analysis of This compound and Phosphonic Acid E->F G Data Processing and Half-life Calculation F->G

Caption: Workflow for this compound stability testing.

Troubleshooting Logic for Unexpected Degradation

Troubleshooting_Degradation node_action node_action node_check node_check start Unexpected Degradation Observed? check_ph Is the pH of the buffer solution correct? start->check_ph check_temp Was the incubation temperature stable? check_ph->check_temp Yes action_ph Recalibrate pH meter and reprepare buffer check_ph->action_ph No check_contamination Is microbial contamination possible? check_temp->check_contamination Yes action_temp Verify incubator/ water bath calibration check_temp->action_temp No action_contamination Sterilize all glassware and solutions check_contamination->action_contamination Yes end Re-run Experiment check_contamination->end No action_ph->end action_temp->end action_contamination->end

Caption: Troubleshooting unexpected this compound degradation.

References

Technical Support Center: Overcoming Fosetyl-al Interference in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and overcome potential interference from Fosetyl-al and its primary metabolite, phosphonic acid, in your enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how might it enter our laboratory experiments?

A1: this compound is a systemic fungicide widely used in agriculture. It is primarily used to control fungal pathogens on a variety of crops. While direct contamination in a laboratory setting is unlikely, it is crucial to consider the source of biological materials used in experiments. Plant or animal tissues, or extracts derived from them, may contain residues of this compound or its metabolites if they have been sourced from environments where this fungicide has been applied.

Q2: How does this compound interfere with enzymatic assays?

A2: this compound itself is rapidly hydrolyzed in biological systems to form phosphonic acid (also known as phosphite) and ethanol. The primary source of interference in enzymatic assays is therefore phosphonic acid. Due to its structural similarity to phosphate (B84403), phosphonic acid can act as a competitive inhibitor for enzymes that bind phosphate or use phosphate-containing substrates, such as kinases, phosphatases, and ATPases.[1][2] It can mimic the tetrahedral transition state of phosphate transfer reactions, leading to inhibition.[2]

Q3: Which types of enzymatic assays are most likely to be affected?

A3: Assays for the following enzyme classes are particularly susceptible to interference by phosphonic acid:

  • Phosphatases: These enzymes directly interact with phosphate moieties. Phosphonic acids have been shown to be potent competitive inhibitors of both acid and alkaline phosphatases.[1][3][4]

  • Kinases: As these enzymes catalyze the transfer of a phosphate group from ATP, phosphonic acid can compete with the phosphate group of ATP for binding to the active site.

  • ATPases: Similar to kinases, ATPases bind and hydrolyze ATP, making them susceptible to competitive inhibition by phosphate analogs like phosphonic acid.

Q4: What are the typical signs of this compound/phosphonic acid interference in an enzymatic assay?

A4: The signs of interference are consistent with competitive inhibition and may include:

  • A decrease in the apparent Vmax of the enzyme.

  • An increase in the apparent Km of the substrate.

  • A reproducible, dose-dependent inhibition of enzyme activity that can be overcome by increasing the substrate concentration.

  • Inconsistent or lower-than-expected enzyme activity in samples derived from sources potentially treated with this compound.

Troubleshooting Guides

Issue 1: Unexpected Inhibition or Reduced Enzyme Activity

Potential Cause: Your sample may contain phosphonic acid, a metabolite of this compound, which is acting as a competitive inhibitor of your enzyme.

Troubleshooting Steps:

  • Confirm Competitive Inhibition:

    • Perform a substrate titration experiment in the presence and absence of your suspect sample.

    • If the inhibition is competitive, you will observe an increase in the apparent Km of the substrate with little to no change in Vmax.

    • A Lineweaver-Burk plot of the data will show intersecting lines on the y-axis, characteristic of competitive inhibition.

  • Control Experiments:

    • Spike-in Control: Add a known concentration of phosphonic acid to a clean control sample to see if it replicates the inhibitory effect. This can help confirm that phosphonic acid is the likely interfering substance.

    • Source Verification: If possible, obtain samples from a certified organic or fungicide-free source to use as a negative control.

  • Sample Cleanup:

    • If competitive inhibition by phosphonic acid is suspected, consider implementing a sample cleanup step prior to the enzymatic assay. (See "Experimental Protocols" for detailed methods).

Issue 2: High Background or Inconsistent Results in High-Throughput Screening (HTS)

Potential Cause: Contamination of a sample library with phosphonic acid could lead to false positives for enzyme inhibition.

Troubleshooting Steps:

  • Counterscreen for Competitive Inhibition:

    • For active hits, perform a follow-up assay where the substrate concentration is varied. A significant shift in the IC50 value with increasing substrate concentration is indicative of competitive inhibition and may suggest interference.

  • Orthogonal Assays:

    • Confirm hits using an assay with a different detection method or a different substrate that may be less susceptible to competitive inhibition by phosphonic acid.

  • Sample Purity Analysis:

    • For critical hits that show signs of competitive inhibition, consider analytical methods such as LC-MS/MS to directly test for the presence of phosphonic acid in the sample.

Data Presentation

The following table summarizes known inhibition data for phosphonic acid derivatives against various phosphatases. This data can be used as a reference to understand the potential potency of phosphonate-based interference.

Compound ClassEnzymeInhibition ConstantReference
Aryl-containing phosphonatesProtein-Tyrosine Phosphatase (PTP-1B)IC50 = 40-50 µM[1]
Aryl-containing phosphonatesSerine/Threonine Phosphatase (PP-2A)IC50 = 45-50 µM[1]
α-aminobenzylphosphonic acidsHuman Prostatic Acid PhosphataseIC50 = 4 nM[4]
Phosphomolybdate and PhosphotungstateProtein-Tyrosine Phosphatases (PTP-1B and SHP-1)Ki = 0.06-1.2 µM[5]

Experimental Protocols

Protocol 1: Confirming Competitive Inhibition by Phosphonic Acid

This protocol describes how to perform a kinetic analysis to determine if an unknown inhibitor in your sample is acting competitively.

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • Assay buffer

  • Suspected interfering sample and a control sample

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare a series of substrate concentrations in the assay buffer. A typical range would be from 0.2x to 5x the known Km of the substrate.

  • For each substrate concentration, prepare three sets of reactions:

    • No Inhibitor: Enzyme + substrate in assay buffer.

    • Control Sample: Enzyme + substrate + control sample in assay buffer.

    • Suspect Sample: Enzyme + substrate + suspect sample in assay buffer.

  • Initiate the reactions by adding the enzyme.

  • Measure the initial reaction velocity (rate of product formation) for each reaction.

  • Plot the reaction velocity versus substrate concentration for all three conditions.

  • Generate a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).

  • Analysis: If the lines for the "No Inhibitor" and "Suspect Sample" conditions intersect on the y-axis, this is indicative of competitive inhibition.

Protocol 2: Sample Cleanup by Solid-Phase Extraction (SPE)

This protocol provides a general framework for removing polar compounds like phosphonic acid from your sample using solid-phase extraction. The specific sorbent and solvents will need to be optimized for your particular sample matrix and analyte.

Materials:

  • SPE cartridge (e.g., a mixed-mode anion exchange or a hydrophilic interaction liquid chromatography - HILIC - sorbent may be effective for phosphonic acid)

  • Sample to be cleaned

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water or assay buffer)

  • Wash solvent (a weak solvent that will not elute your analyte of interest but will wash away the phosphonic acid)

  • Elution solvent (a solvent that will elute your analyte of interest)

  • Vacuum manifold or centrifuge for SPE processing

Procedure:

  • Conditioning: Pass the conditioning solvent through the SPE cartridge to activate the sorbent.

  • Equilibration: Pass the equilibration solvent through the cartridge to prepare it for the sample.

  • Loading: Load your sample onto the SPE cartridge.

  • Washing: Pass the wash solvent through the cartridge to remove phosphonic acid and other polar interferences.

  • Elution: Pass the elution solvent through the cartridge to collect your purified analyte.

  • Assay: Use the eluted sample in your enzymatic assay. Compare the results to an unprocessed sample to determine the effectiveness of the cleanup.

Protocol 3: Sample Cleanup by Protein Precipitation

For samples where the analyte of interest is a small molecule and the enzyme is in a complex matrix (e.g., cell lysate), protein precipitation can be used to remove enzymes and other proteins that may be affected by or interfere with the assay.

Materials:

  • Sample containing the analyte and enzyme

  • Cold acetone (B3395972) or trichloroacetic acid (TCA)

  • Centrifuge

Procedure:

  • Add cold acetone or TCA to your sample to precipitate the proteins.

  • Incubate on ice for a recommended time (e.g., 30 minutes).

  • Centrifuge the sample at high speed to pellet the precipitated proteins.

  • Carefully collect the supernatant, which contains your small molecule analyte.

  • Neutralize the supernatant if TCA was used.

  • Use the supernatant in your enzymatic assay.

Visualizations

experimental_workflow cluster_troubleshooting Troubleshooting Workflow start Unexpected Enzyme Inhibition Observed check_competitive Perform Kinetic Analysis (Protocol 1) start->check_competitive control_exp Run Control Experiments (Spike-in/Source Verification) check_competitive->control_exp cleanup Implement Sample Cleanup (Protocol 2 or 3) control_exp->cleanup reassay Re-run Enzymatic Assay cleanup->reassay end_success Interference Mitigated reassay->end_success Successful end_fail Interference Persists (Consider Alternative Causes) reassay->end_fail Unsuccessful

Caption: A logical workflow for troubleshooting unexpected enzyme inhibition.

signaling_pathway cluster_pathway Mechanism of Phosphonic Acid Interference Enzyme Enzyme (e.g., Phosphatase, Kinase) Product Product Enzyme->Product Catalysis Substrate Substrate (e.g., ATP, Phosphopeptide) Substrate->Enzyme Fosetyl_al This compound Phosphonic_Acid Phosphonic Acid (Metabolite) Fosetyl_al->Phosphonic_Acid Hydrolysis Phosphonic_Acid->Enzyme Competitive Inhibition

Caption: Competitive inhibition of an enzyme by phosphonic acid.

References

Technical Support Center: Mechanisms of Fosetyl-Al Resistance in Plasmopara viticola

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding Fosetyl-al resistance in field isolates of Plasmopara viticola, the causal agent of grapevine downy mildew.

Frequently Asked Questions (FAQs)

Q1: What is the established mode of action for this compound against Plasmopara viticola?

A1: this compound exhibits a complex, dual mode of action, which contributes to its effectiveness:

  • Direct Action: this compound breaks down into phosphorous acid (H₃PO₃) within the plant tissue.[1] Phosphorous acid directly inhibits the mycelial growth and sporangia germination of P. viticola.[2] It is believed to interfere with oxidative phosphorylation in the pathogen.

  • Indirect Action (Host Defense Induction): this compound and its breakdown products stimulate the plant's natural defense mechanisms.[3] This includes the production of phytoalexins, pathogenesis-related (PR) proteins, and the reinforcement of plant cell walls, creating an environment that is less conducive to pathogen invasion and proliferation.[4] This indirect action is a key feature of its efficacy and is classified under the FRAC group P07.[5]

Q2: Has resistance to this compound been confirmed in field isolates of Plasmopara viticola?

A2: Yes, there are reports of reduced sensitivity and resistance to phosphonates, including this compound, in oomycete populations, including Plasmopara viticola.[1][6] While not as widespread or well-characterized as resistance to other fungicide classes like Quinone outside inhibitors (QoIs), the potential for resistance development exists, particularly with repeated use.

Q3: What are the suspected molecular mechanisms of resistance to this compound in P. viticola?

A3: The precise molecular mechanisms of this compound resistance in P. viticola are not yet fully elucidated and are an active area of research. Based on studies in other oomycetes and general principles of fungicide resistance, potential mechanisms could include:

  • Target Site Modification: Although the exact target of phosphorous acid is not definitively known, mutations in the target protein could reduce the binding affinity of the fungicide, thereby decreasing its inhibitory effect.

  • Efflux Pumps: Overexpression of transporter proteins (efflux pumps) that actively remove the toxic compound (phosphorous acid) from the pathogen's cells could lead to reduced intracellular concentrations and consequently, lower efficacy.

  • Metabolic Detoxification: The pathogen might evolve enzymatic pathways to detoxify or sequester phosphorous acid, rendering it harmless.

  • Alterations in Uptake: Changes in the pathogen's ability to take up phosphonates from the host plant could also contribute to resistance.

Currently, there is a lack of specific genetic markers, such as single nucleotide polymorphisms (SNPs), associated with this compound resistance in P. viticola, unlike the well-documented mutations conferring resistance to QoI fungicides (e.g., G143A substitution in the cytochrome b gene).[2]

Q4: How can I determine if a P. viticola field isolate is resistant to this compound?

A4: You can assess the sensitivity of a P. viticola isolate to this compound using in vitro bioassays. A common method is the leaf disc bioassay, where grapevine leaf discs are treated with a range of this compound concentrations and then inoculated with the isolate . The effective concentration that inhibits 50% of pathogen growth or sporulation (EC₅₀) is then calculated. A significant increase in the EC₅₀ value compared to a known sensitive baseline isolate indicates reduced sensitivity or resistance.

Q5: What should I do if I suspect this compound resistance in my experiments?

A5: If you observe a loss of efficacy with this compound that is not attributable to other factors (e.g., improper application, extreme disease pressure), you should first confirm the resistance status of your P. viticola isolates using the bioassays mentioned in Q4. If resistance is confirmed, consider the following:

  • Alternative Chemistries: Utilize fungicides with different modes of action in your experimental designs.

  • Integrated Management: In a field context, an integrated pest management (IPM) approach that includes cultural practices, biological control agents, and rotation of fungicides with different FRAC codes is crucial to manage resistance.

  • Further Characterization: If you have confirmed resistant isolates, they can be valuable for further research to elucidate the underlying molecular mechanisms.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent results in this compound sensitivity assays. 1. Viability of P. viticola sporangia is low.2. Inconsistent concentration of the inoculum.3. Uneven application of this compound to leaf discs.4. Variability in leaf disc age and susceptibility.1. Use freshly collected sporangia for inoculation.2. Standardize the sporangial suspension concentration using a hemocytometer.3. Ensure complete and uniform coverage of the leaf discs with the fungicide solution.4. Use leaves of a consistent age and from the same grapevine cultivar.
High EC₅₀ values for all tested isolates, including the supposed sensitive control. 1. Degradation of the this compound stock solution.2. Inaccurate preparation of serial dilutions.3. The sensitive control isolate has developed resistance.1. Prepare fresh stock solutions of this compound for each experiment.2. Double-check all calculations and pipetting for the dilution series.3. Obtain a new, verified sensitive isolate for comparison.
No inhibition of P. viticola growth, even at high this compound concentrations. 1. The isolates being tested are highly resistant.2. The indirect mode of action (host defense induction) is not being accounted for in the in vitro assay.1. Expand the range of this compound concentrations in your assay.2. Acknowledge that in vitro assays primarily measure the direct effect of phosphorous acid. The full efficacy of this compound, which includes host defense stimulation, is best observed in whole-plant assays.

Quantitative Data Summary

The following table summarizes the efficacy of fungicide mixtures containing this compound against Plasmopara viticola. Note that these are field efficacy data and not direct measures of resistance in terms of EC₅₀ values.

Fungicide Combination Active Ingredients Efficacy Range (%) Reference
Profiler®fluopicolide + this compound96.1 - 99.7[7]
Mikal Flash®This compound + folpet94.9 - 99.2[7]
Recommended Formulationfluopicolide (4.44%) + this compound (66.67%)Recommended for P. viticola control[8]

Experimental Protocols

Protocol: Leaf Disc Bioassay for this compound Sensitivity Testing

This protocol outlines a method to determine the EC₅₀ value of this compound for Plasmopara viticola isolates.

1. Materials:

  • Fresh, young grapevine leaves (e.g., from Vitis vinifera cv. 'Chasselas')

  • Plasmopara viticola isolates (field isolates and a known sensitive isolate)

  • This compound analytical standard

  • Sterile distilled water

  • Petri dishes (90 mm)

  • Filter paper

  • Cork borer (15 mm diameter)

  • Micropipettes and sterile tips

  • Hemocytometer

  • Spray bottle or atomizer

  • Incubation chamber (20-22°C, high humidity, with a photoperiod)

2. Procedure:

  • Preparation of Fungicide Solutions:

    • Prepare a stock solution of this compound in sterile distilled water (e.g., 1000 µg/mL).

    • Perform serial dilutions to obtain a range of concentrations (e.g., 0, 1, 10, 50, 100, 200, 500 µg/mL).

  • Preparation of Leaf Discs:

    • Wash grapevine leaves with sterile distilled water and pat dry.

    • Using a cork borer, cut discs from the leaves, avoiding the major veins.

    • Place 5-6 leaf discs, adaxial side up, on moist filter paper in each Petri dish.

  • Fungicide Application:

    • Apply 1 mL of each this compound concentration (and a water-only control) to the corresponding Petri dish, ensuring the filter paper is saturated. Allow the leaf discs to absorb the solution for 2-4 hours.

  • Inoculum Preparation:

    • Collect fresh sporangia from sporulating lesions on infected leaves by gently brushing them into sterile distilled water.

    • Adjust the concentration of the sporangial suspension to 5 x 10⁴ sporangia/mL using a hemocytometer.

  • Inoculation:

    • Spray the sporangial suspension onto the surface of the leaf discs until small droplets are visible.

  • Incubation:

    • Seal the Petri dishes with parafilm.

    • Incubate at 20-22°C with high relative humidity and a photoperiod (e.g., 16h light / 8h dark) for 7-10 days.

  • Assessment:

    • After the incubation period, assess the percentage of the leaf disc area covered by sporulation for each disc.

    • Calculate the average sporulation for each concentration.

    • Express the sporulation at each concentration as a percentage of the control (0 µg/mL).

    • Use probit analysis or a similar statistical method to calculate the EC₅₀ value.

Visualizations

Experimental Workflow for this compound Sensitivity Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_fungicide Prepare this compound Serial Dilutions apply_fungicide Apply Fungicide to Leaf Discs prep_fungicide->apply_fungicide prep_leaves Collect and Prepare Grapevine Leaf Discs prep_leaves->apply_fungicide inoculate Inoculate Leaf Discs apply_fungicide->inoculate prep_inoculum Prepare P. viticola Sporangial Suspension prep_inoculum->inoculate incubate Incubate for 7-10 Days inoculate->incubate assess Assess Sporulation incubate->assess calculate Calculate EC50 Value assess->calculate

Caption: Workflow for assessing P. viticola sensitivity to this compound.

Logical Flow for Troubleshooting this compound Resistance

G start Reduced this compound Efficacy Observed in Experiment check_application Verify Application Protocol (dosage, timing, coverage) start->check_application application_ok Application Correct? check_application->application_ok protocol_error Correct Protocol and Repeat Experiment application_ok->protocol_error No bioassay Perform Leaf Disc Bioassay (EC50 determination) application_ok->bioassay Yes compare_ec50 Compare EC50 to Sensitive Baseline bioassay->compare_ec50 no_resistance No Significant Shift in EC50. Consider other factors (e.g., environmental conditions). compare_ec50->no_resistance No resistance_confirmed Significant Shift in EC50. Resistance Confirmed. compare_ec50->resistance_confirmed Yes

Caption: Troubleshooting workflow for suspected this compound resistance.

References

Troubleshooting poor efficacy of Fosetyl-al in greenhouse experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor efficacy of Fosetyl-al in greenhouse experiments.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the use of this compound in a greenhouse setting.

1. Why am I seeing poor control of Oomycete pathogens (e.g., Phytophthora, Pythium, downy mildew) even after applying this compound?

Poor efficacy can stem from several factors. Consider the following:

  • Application Timing: this compound has both preventive and curative properties.[1] For optimal results, it should be applied as a preventive measure before disease symptoms appear or at the very first sign of infection.[1] Its curative effect is most potent when applied within 48 hours of pathogen infection.

  • Application Method and Coverage: Ensure thorough coverage of all plant parts, as this compound is a systemic fungicide that moves both upwards and downwards within the plant.[1] Depending on the target pathogen and host plant, application methods can include foliar sprays, soil drenches, or seed treatments.[2]

  • Dosage and Concentration: Using the correct dosage is critical. Application rates can vary depending on the crop, disease pressure, and application method.[1] Refer to the product label for specific recommendations.

  • Environmental Conditions: Avoid applying this compound during periods of high temperature or intense sunlight, as this can reduce its effectiveness.[1] It is best to apply during cooler parts of the day.[1]

  • Pathogen Resistance: Although the risk of resistance to this compound is considered low due to its dual mode of action (direct and indirect), it is not impossible.[1] To mitigate this risk, it is recommended to alternate this compound with fungicides that have different modes of action.[1]

  • Product Formulation and Mixing: Ensure the this compound formulation is properly mixed according to the manufacturer's instructions. Incompatibility with other chemicals, such as highly acidic or alkaline products and some copper-based fungicides, can reduce efficacy or cause phytotoxicity.[3]

2. How does this compound work?

This compound has a dual mode of action:

  • Direct Action: It directly inhibits the growth of the pathogen by interfering with spore germination and mycelial development.[1]

  • Indirect Action (Host Defense Induction): this compound stimulates the plant's natural defense mechanisms.[1][4] It is rapidly absorbed and breaks down into phosphonic acid (phosphonate) and ethanol (B145695) within the plant.[5] The phosphonate (B1237965) ion is the active component that triggers the production of phytoalexins, phenolic compounds, and other defense-related molecules, enhancing the plant's ability to resist the pathogen.[1][6][7]

3. Can the pH of my spray solution affect the efficacy of this compound?

Yes, the pH of the spray solution can influence the efficacy of this compound, particularly when targeting bacterial pathogens. The application of this compound can lower the pH on the leaf surface, which can have a direct inhibitory effect on some bacteria.[3] However, for its primary targets (Oomycetes), the systemic uptake and subsequent breakdown to phosphonic acid are the more critical factors.

4. I suspect pathogen resistance to this compound in my greenhouse. How can I test for this?

You can perform an in-vitro sensitivity assay. This involves isolating the pathogen from infected plants and growing it on a culture medium amended with different concentrations of this compound or phosphonic acid. A significant increase in the concentration of the fungicide required to inhibit mycelial growth compared to a known sensitive isolate would suggest reduced sensitivity.

5. What are the signs of phytotoxicity with this compound?

Phytotoxicity is generally low when used as directed.[5] However, issues can arise, especially when mixed with incompatible products like some copper compounds.[3] Symptoms can include leaf burn, stunting, or discoloration. If you are using this compound on a new plant species or variety for the first time, it is advisable to test it on a small number of plants before treating the entire batch.[1]

Data Presentation

Table 1: Efficacy of Different Rates of this compound Against Phytophthora Root Rot in Greenhouse Experiments

Treatment Rate (g a.i./100 L)CropPathogenApplication MethodEfficacy (% Disease Reduction)Reference
140Apricot ('Zerdali')Phytophthora palmivoraFoliar Spray47.34 - 61.98[8][9]
160Apricot ('Zerdali')Phytophthora palmivoraFoliar Spray74.68 - 77.34[8][9]
180Apricot ('Zerdali')Phytophthora palmivoraFoliar Spray74.68 - 77.34[8][9]
140Cherry ('Mahaleb')Phytophthora palmivoraFoliar Spray48.68 - 60.00[8][9]
160Cherry ('Mahaleb')Phytophthora palmivoraFoliar Spray72.68 - 84.68[8][9]
180Cherry ('Mahaleb')Phytophthora palmivoraFoliar Spray88.00 - 90.68[8][9]

a.i. = active ingredient

Experimental Protocols

Protocol 1: Evaluating the Efficacy of Different this compound Application Methods in a Greenhouse Setting

This protocol is adapted from a study on avocado stem canker and can be modified for other plant-pathogen systems.[2]

Objective: To determine the most effective application method of this compound for controlling a target pathogen in a specific plant species under greenhouse conditions.

Materials:

  • Healthy, uniform host plants

  • Isolate of the target pathogen (e.g., Phytophthora sp.)

  • This compound 80 WP formulation

  • Sterile distilled water

  • Greenhouse with controlled temperature and humidity

  • Pots and appropriate potting mix

  • Foliar sprayer

  • Drenching equipment

  • Calipers for lesion measurement

  • Pathogen-specific selective agar (B569324) medium (for re-isolation)

Methodology:

  • Plant Propagation and Acclimatization: Grow healthy host plants from seeds or cuttings in sterilized potting mix. Allow plants to acclimate to the greenhouse conditions for at least two weeks before starting the experiment.

  • Inoculum Preparation: Culture the target pathogen on a suitable agar medium. Prepare an inoculum suspension (e.g., zoospore suspension for Phytophthora) according to standard laboratory procedures.

  • Experimental Design: Use a completely randomized design with a minimum of 5-10 replicate plants per treatment. Treatments should include:

    • Control 1 (Negative): Uninoculated, untreated plants.

    • Control 2 (Positive): Inoculated, untreated plants.

    • Treatment 1 (Foliar Spray): Inoculated plants treated with a foliar spray of this compound at the recommended concentration.

    • Treatment 2 (Soil Drench): Inoculated plants treated with a soil drench of this compound at the recommended concentration.

    • (Optional) Other application methods to be tested (e.g., seed treatment, trunk paint).

  • Fungicide Application:

    • Preventive Application: Apply this compound treatments 24-48 hours before pathogen inoculation.

    • Curative Application: Apply this compound treatments 24-48 hours after pathogen inoculation.

    • For foliar sprays, ensure complete coverage of the foliage until runoff.

    • For soil drenches, apply a known volume of the fungicide solution evenly to the soil surface of each pot.

  • Pathogen Inoculation: Inoculate the plants with the prepared inoculum. The method of inoculation will depend on the pathogen (e.g., soil infestation, wound inoculation on the stem, or spraying a spore suspension onto the leaves).

  • Incubation and Data Collection: Maintain the plants in a greenhouse environment conducive to disease development. Monitor the plants regularly for symptom development. At predetermined time points (e.g., 7, 14, and 21 days post-inoculation), measure disease severity. This can be done by:

    • Measuring lesion size (length and width) with calipers.

    • Using a disease severity rating scale (e.g., 0 = no symptoms, 5 = plant death).

    • Calculating the percentage of infected leaf area.

  • Pathogen Re-isolation: At the end of the experiment, attempt to re-isolate the pathogen from the infected tissues of both control and treated plants to confirm that the observed symptoms were caused by the target pathogen.

  • Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences in disease severity between the different application methods.

Visualizations

Fosetyl_al_Mode_of_Action Fosetyl_al This compound Application Plant_Uptake Plant Uptake (Systemic) Fosetyl_al->Plant_Uptake Direct_Action Direct Action on Pathogen Plant_Uptake->Direct_Action Directly Indirect_Action Indirect Action: Host Defense Stimulation Plant_Uptake->Indirect_Action Breakdown to Phosphonic Acid Inhibition Inhibition of Spore Germination & Mycelial Growth Direct_Action->Inhibition Defense_Response Induction of Plant Defense Responses Indirect_Action->Defense_Response Reduced_Disease Reduced Disease Inhibition->Reduced_Disease Phytoalexins Production of Phytoalexins & Phenolic Compounds Defense_Response->Phytoalexins Phytoalexins->Reduced_Disease

Caption: Dual mode of action of this compound.

Troubleshooting_Workflow Start Poor Efficacy Observed Check_Application Review Application Protocol Start->Check_Application Check_Conditions Assess Environmental Conditions Start->Check_Conditions Check_Resistance Consider Pathogen Resistance Start->Check_Resistance Timing Timing: Preventive vs. Curative? Check_Application->Timing Coverage Coverage: Thorough? Check_Application->Coverage Dosage Dosage: Correct? Check_Application->Dosage Mixing Mixing/Compatibility: Correct? Check_Application->Mixing Temp_Light High Temp/Sunlight? Check_Conditions->Temp_Light History History of Continuous Use? Check_Resistance->History Optimize Optimize Protocol Timing->Optimize Adjust Coverage->Optimize Improve Dosage->Optimize Correct Mixing->Optimize Check Adjust_Env Adjust Application Time Temp_Light->Adjust_Env Yes Rotate Rotate Fungicides / Test Sensitivity History->Rotate Yes

Caption: Troubleshooting workflow for poor this compound efficacy.

References

Optimizing Fosetyl-al application timing for studying disease progression

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and experimental protocols for optimizing the application timing of Fosetyl-al in disease progression studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action for this compound and why is application timing critical?

A1: this compound is a systemic fungicide with a unique, dual mode of action.[1] After application, it is rapidly absorbed by the plant's leaves or roots and translocates throughout the plant in both upward (acropetal) and downward (basipetal) directions.[2][3][4] Inside the plant, this compound is quickly metabolized into phosphonic acid (also known as phosphonate) and ethanol.[1][4][5]

Its efficacy stems from two mechanisms:

  • Direct Action: The resulting phosphonic acid can directly inhibit pathogen growth, particularly Oomycetes like Phytophthora and Pythium, by disrupting spore germination and mycelial development.[1][3][4][5]

  • Indirect Action (Plant Defense Induction): Crucially, this compound and its metabolites stimulate the plant's own natural defense mechanisms.[1][2][3][5] This induced resistance is a key feature, making the plant less susceptible to infection.

Timing is critical because the induction of the plant's defense response is not instantaneous. For optimal results, especially when studying disease prevention (prophylactic effects), this compound must be applied before the plant is exposed to the pathogen. This allows sufficient time for the plant to absorb the compound, metabolize it, and mount a defense response.[6]

Q2: Should I apply this compound before or after pathogen inoculation in my experiment?

A2: The answer depends on your research objective.

  • For Prophylactic (Preventative) Studies: Application should occur before pathogen inoculation. This is the most common and effective use of this compound, as it leverages the induced resistance mechanism.[6] A typical window for pre-treatment is 24 to 72 hours before introducing the pathogen, but this should be optimized for your specific plant-pathogen system.

  • For Curative (Therapeutic) Studies: this compound has shown some curative activity if applied within a short window after infection, typically up to 48 hours.[5] This is likely due to the direct fungitoxic effects of phosphonic acid on the early stages of pathogen development. However, its efficacy is generally lower in curative applications compared to preventative ones.[6]

Q3: My experiment shows inconsistent or no efficacy with this compound. What are common troubleshooting steps?

A3: Inconsistent results can arise from several factors. Consider the following:

  • Application Timing: As discussed, applying too close to or after significant pathogen establishment will reduce efficacy. Ensure your pre-inoculation window is adequate.

  • pH of Solution: The stability and uptake of this compound can be influenced by the pH of the spray solution. Avoid mixing with strongly acidic or alkaline products.[2] Always check the product label for compatibility information.

  • Pathogen Sensitivity: While effective against Oomycetes, its direct effect on other fungal classes may be limited.[5] Furthermore, resistance or reduced sensitivity in pathogen populations can occur.[1]

  • Plant Health and Age: The ability of the plant to mount a defense response can be influenced by its overall health, nutritional status, and developmental stage.[7] Healthy, actively growing plants typically respond better.

  • Metabolism Rate: Within two days of application, over 95% of this compound is degraded to phosphonate.[1] The timing of your disease assessment should account for this rapid conversion.

Q4: How does this compound interact with plant signaling pathways like the salicylic (B10762653) acid (SA) and jasmonic acid (JA) pathways?

A4: this compound's induction of plant defenses is linked to the activation of key defense hormone pathways. While the precise mechanism is complex and can be plant-specific, it is understood to trigger a response similar to Systemic Acquired Resistance (SAR).

  • Salicylic Acid (SA) Pathway: This pathway is primarily involved in defense against biotrophic and hemibiotrophic pathogens (which this compound often targets).[8] It is likely that the presence of phosphonates stimulates the accumulation of SA and the expression of pathogenesis-related (PR) genes, which strengthen the plant's defenses.

  • Jasmonic Acid (JA) Pathway: The JA pathway is typically associated with defense against necrotrophic pathogens and insects.[8] The interaction between SA and JA pathways is often antagonistic, meaning the activation of one can suppress the other.[8][9][10] However, this is not universal, and positive interplay has also been observed in some species.[11][12] When designing experiments, it is important to consider that this compound application may favor the SA pathway, potentially altering the plant's response to other stressors.

Experimental Design and Protocols

Logical Workflow for Optimizing Application Timing

The following diagram illustrates a logical workflow for designing an experiment to determine the optimal application timing of this compound.

G cluster_0 Phase 1: Planning cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis A Define Research Question (Prophylactic vs. Curative) B Select Plant & Pathogen System A->B C Hypothesize Optimal Timing Window (e.g., -72h, -48h, -24h, +6h, +24h) B->C D Prepare Materials (Plants, Pathogen Inoculum, this compound) C->D Proceed to Execution E Apply this compound at Pre-determined Time Points D->E F Inoculate with Pathogen (Time 0) E->F G Incubate Under Controlled Conditions F->G H Assess Disease Progression (Severity, Incidence) G->H Proceed to Analysis I Collect Quantitative Data H->I J Statistical Analysis & Interpretation I->J J->A Refine Hypothesis

Caption: Workflow for an application timing optimization experiment.

Protocol: Determining Optimal Prophylactic Application Timing

This protocol provides a framework for testing the efficacy of this compound when applied at different time points before pathogen challenge.

1. Materials:

  • Healthy, uniform plants of the desired species and age.
  • This compound formulation (e.g., Aliette® WG 80WP).
  • Pathogen inoculum at a known concentration (e.g., zoospore suspension).
  • Sterile deionized water and appropriate solvents/surfactants.
  • Growth chambers or greenhouse with controlled temperature, humidity, and light.
  • Spray bottles or precision sprayer for application.
  • Materials for disease assessment (e.g., rulers, imaging system, software).

2. Plant Preparation:

  • Grow plants under optimal conditions to ensure uniformity.
  • Acclimatize plants to the experimental conditions for at least one week prior to the experiment.
  • Randomly assign plants to treatment groups. Ensure a sufficient number of replicates (n ≥ 5) per group.

3. Treatment Groups:

  • Negative Control: No this compound, no pathogen.
  • Pathogen Control: No this compound, inoculated with the pathogen.
  • Timing T-72: this compound applied 72 hours before inoculation.
  • Timing T-48: this compound applied 48 hours before inoculation.
  • Timing T-24: this compound applied 24 hours before inoculation.
  • Timing T-0: this compound applied immediately before inoculation.

4. This compound Application:

  • Prepare the this compound solution at the desired concentration according to the manufacturer's instructions or literature.
  • At the designated time point for each group (e.g., 72 hours before time 0), apply the solution evenly to the plant foliage until runoff.
  • Allow plants to dry completely before returning them to the growth chamber.

5. Pathogen Inoculation (Time 0):

  • At Time 0, inoculate all plants (except the Negative Control group) with the pathogen using a standardized method (e.g., spray inoculation, wound inoculation).

6. Incubation and Disease Assessment:

  • Maintain plants in a high-humidity environment conducive to disease development for the first 24-48 hours, then return to standard conditions.
  • Begin assessing disease progression at regular intervals (e.g., 3, 5, 7, and 10 days post-inoculation).
  • Measure parameters such as lesion size, percentage of leaf area affected (disease severity), or the number of infected plants (disease incidence).

7. Data Analysis:

  • Analyze the collected data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test like Tukey's HSD) to determine significant differences between the treatment groups.
  • Plot the disease progression over time for each treatment group.

Quantitative Data Summary

The following table presents representative data from a hypothetical experiment designed according to the protocol above, testing the effect of this compound application timing on controlling Phytophthora blight on a susceptible plant host.

Treatment Group (Timing Relative to Inoculation)Mean Disease Severity (%) at 7 Days Post-InoculationEfficacy (%) Compared to Pathogen Control
Pathogen Control 85.20.0
T-72 hours 12.585.3
T-48 hours 18.977.8
T-24 hours 35.758.1
T-0 hours 68.419.7

Data are hypothetical and for illustrative purposes only.

Visualizing the Mode of Action

The diagram below illustrates the proposed signaling pathway following this compound application.

G cluster_direct Direct Action cluster_indirect Indirect Action (Induced Resistance) Fosetyl This compound Application (Foliar or Drench) Uptake Systemic Uptake & Translocation (Xylem & Phloem) Fosetyl->Uptake Metabolism Metabolism to Phosphonic Acid (PO3) Uptake->Metabolism Direct Direct Inhibition of Pathogen (Spore Germination, Mycelial Growth) Metabolism->Direct Direct Effect SAR Stimulation of SAR-like Response Metabolism->SAR Indirect Effect SA Salicylic Acid (SA) Pathway Activation SAR->SA PR Expression of Pathogenesis-Related (PR) Proteins SA->PR Defense Enhanced Plant Defense & Reduced Susceptibility PR->Defense

Caption: Dual mode of action of this compound in plants.

References

Technical Support Center: Phytotoxicity of High Concentrations of Fosetyl-al

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of high concentrations of the fungicide Fosetyl-al on model plants, specifically Arabidopsis thaliana and Nicotiana tabacum.

Troubleshooting Guides

Issue 1: Unexpected Phytotoxicity Symptoms Observed in Arabidopsis thaliana at High Concentrations of this compound

Symptoms:

  • Stunted root growth or root growth inhibition.

  • Chlorosis (yellowing of leaves).

  • Necrotic lesions on leaves.

  • Reduced overall biomass.

Possible Causes & Troubleshooting Steps:

  • Concentration Exceeds Toxic Threshold: High concentrations of this compound can be phytotoxic. The aluminum component of this compound, in particular, can inhibit root elongation.

    • Recommendation: Review the concentrations used in your experiment. Compare them with published data. While one study on tomato seedlings showed no phytotoxicity up to 12 g/L, model plants like Arabidopsis may be more sensitive. It has been noted that mycelial growth of pathogens is sensitive to high concentrations of this compound, suggesting that high concentrations are used in research. Consider performing a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for root growth inhibition in your specific experimental setup.

  • Oxidative Stress: The aluminum in this compound can induce oxidative stress in plants, leading to cellular damage.

    • Recommendation: Assay for markers of oxidative stress, such as reactive oxygen species (ROS) accumulation (e.g., using H2DCFDA staining), lipid peroxidation (MDA assay), and the activity of antioxidant enzymes (e.g., SOD, CAT).

  • Hormonal Imbalance: Aluminum toxicity has been shown to be mediated by ethylene (B1197577) and auxin signaling in Arabidopsis roots, leading to inhibition of root elongation.

    • Recommendation: Investigate the involvement of these hormonal pathways. This can be done by using mutants defective in ethylene or auxin signaling, or by applying inhibitors of these pathways.

Issue 2: Inconsistent Phytotoxicity Results in Nicotiana tabacum

Symptoms:

  • Variable reduction in biomass.

  • Inconsistent changes in chlorophyll (B73375) content.

  • Patchy or uneven symptom development.

Possible Causes & Troubleshooting Steps:

  • Uneven Application: this compound is a systemic fungicide, but at high concentrations, uniform application is critical for consistent results.

    • Recommendation: Ensure a homogenous application of the this compound solution, whether through soil drenching or foliar spray. For soil applications, ensure even distribution in the growth medium.

  • Environmental Factors: Light intensity and quality can influence a plant's response to chemical stressors and affect chlorophyll content.

    • Recommendation: Maintain consistent and controlled environmental conditions (light, temperature, humidity) for all experimental replicates.

  • Plant Age and Developmental Stage: The susceptibility of plants to chemical stress can vary with their age and developmental stage.

    • Recommendation: Use plants of a uniform age and developmental stage for all experiments to ensure comparability of results. A study on tobacco has explored the use of this compound nanocrystals, indicating its relevance for this model plant.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the typical phytotoxicity symptoms of high concentrations of this compound on Arabidopsis thaliana?

A1: At high concentrations, this compound can cause significant phytotoxicity in Arabidopsis thaliana. The most commonly reported symptom is the inhibition of primary root elongation. This is often accompanied by a reduction in lateral root formation and overall biomass. Visually, you may also observe chlorosis and the appearance of necrotic lesions on the leaves. The aluminum component of this compound is a known phytotoxin that can induce these symptoms.

Q2: Is there any quantitative data available on the phytotoxic effects of this compound on model plants?

Quantitative Data on Phytotoxicity of High this compound Concentrations

Plant SpeciesParameterConcentrationObserved Effect
Solanum lycopersicum (Tomato)Visual Phytotoxicity (malformation, leaf injury, wilting, necrosis, epinasty, hyponasty)Up to 12 g/LNo significant phytotoxicity observed.
Arabidopsis thalianaPrimary Root LengthTo be determined experimentallyExpected dose-dependent inhibition.
Nicotiana tabacumBiomass (Fresh/Dry Weight)To be determined experimentallyExpected dose-dependent reduction.
Nicotiana tabacumChlorophyll ContentTo be determined experimentallyPotential for dose-dependent reduction.

Q3: What signaling pathways are likely involved in this compound-induced phytotoxicity?

A3: The phytotoxicity of high concentrations of this compound, particularly due to its aluminum component, is likely to involve the activation of plant stress signaling pathways. The two primary pathways implicated are:

  • Oxidative Stress Signaling: Aluminum is known to induce the production of reactive oxygen species (ROS), leading to oxidative stress. This can trigger a cascade of downstream responses, including the activation of antioxidant defense mechanisms.

  • Hormonal Signaling Pathways:

    • Ethylene and Auxin: In Arabidopsis, aluminum-induced inhibition of root elongation is mediated by ethylene and auxin signaling. Aluminum stress leads to increased ethylene production, which in turn alters auxin distribution in the root, leading to growth inhibition.[3]

    • Jasmonic Acid (JA) and Salicylic Acid (SA): These are key hormones in plant defense and stress responses. While direct evidence for their induction by this compound phytotoxicity is not in the provided results, chemical stress in plants often triggers these pathways. They are known to interact, often antagonistically, to fine-tune the plant's response to different stressors.[4][5][6][7][8]

Experimental Protocols

Protocol 1: Assessment of this compound Phytotoxicity on Arabidopsis thaliana Root Growth

Objective: To quantify the inhibitory effect of high concentrations of this compound on the primary root growth of Arabidopsis thaliana and to determine the IC50 value.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype).

  • Murashige and Skoog (MS) medium including vitamins.

  • Agar (B569324).

  • Petri dishes (9 cm).

  • This compound stock solution (e.g., 100 g/L in sterile water).

  • Sterile water.

  • Growth chamber with controlled light and temperature.

  • Ruler or image analysis software (e.g., ImageJ).

Methodology:

  • Seed Sterilization: Surface sterilize Arabidopsis seeds using your standard laboratory protocol (e.g., 70% ethanol (B145695) for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 5-10 minutes, and then rinse 3-5 times with sterile water).

  • Plating: Resuspend sterilized seeds in sterile 0.1% agar and sow them on square Petri dishes containing MS medium (0.8% agar).

  • Stratification: Store the plates at 4°C in the dark for 2-3 days to synchronize germination.

  • Germination: Transfer the plates to a growth chamber and orient them vertically to allow for root growth along the agar surface. Grow for 4-5 days under long-day conditions (16h light/8h dark) at 22°C.

  • Treatment: Prepare a series of this compound concentrations (e.g., 0, 1, 2, 4, 6, 8, 10, 12 g/L) in sterile liquid MS medium.

  • Transfer: Carefully transfer seedlings with similar primary root lengths to new Petri dishes containing MS agar supplemented with the different concentrations of this compound.

  • Incubation: Return the plates to the growth chamber and continue to grow them vertically for another 5-7 days.

  • Measurement:

    • Mark the position of the root tip at the time of transfer.

    • After the incubation period, measure the new root growth from the marked point to the new root tip.

    • Use a ruler or capture images of the plates and use image analysis software to measure the root length.

  • Data Analysis:

    • Calculate the percentage of root growth inhibition for each concentration relative to the control (0 g/L this compound).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Use a suitable regression analysis to determine the IC50 value.

Protocol 2: Evaluation of this compound Phytotoxicity on Nicotiana tabacum Biomass and Chlorophyll Content

Objective: To assess the impact of high concentrations of this compound on the biomass and chlorophyll content of Nicotiana tabacum.

Materials:

  • Nicotiana tabacum seedlings (e.g., cv. Xanthi or a similar model variety).

  • Potting mix or hydroponic culture system.

  • This compound stock solution.

  • Spectrophotometer.

  • 80% Acetone (B3395972).

  • Mortar and pestle.

  • Centrifuge and tubes.

  • Analytical balance.

Methodology:

  • Plant Growth: Grow tobacco seedlings in pots with a suitable potting mix or in a hydroponic system until they have 4-6 true leaves.

  • Treatment: Prepare different high concentrations of this compound solution (e.g., 0, 2, 4, 6, 8, 10, 12 g/L). Apply the solution to the soil/hydroponic medium or as a foliar spray, ensuring even application.

  • Incubation: Grow the treated plants for 14-21 days under controlled environmental conditions.

  • Biomass Measurement:

    • Carefully harvest the plants.

    • Separate the shoots and roots.

    • Measure the fresh weight of the shoots and roots immediately.

    • Dry the plant material in an oven at 60-70°C until a constant weight is achieved to determine the dry weight.

  • Chlorophyll Content Measurement:

    • Take a known fresh weight of leaf tissue (e.g., 100 mg) from a standardized position on the plant.

    • Grind the tissue in a mortar and pestle with 80% acetone until it is completely white.

    • Transfer the extract to a centrifuge tube and centrifuge at 5000 rpm for 5 minutes.

    • Collect the supernatant and measure the absorbance at 645 nm and 663 nm using a spectrophotometer.

    • Calculate the chlorophyll a, chlorophyll b, and total chlorophyll concentrations using the following equations (Arnon's equations):

      • Chlorophyll a (mg/g) = [12.7(A663) - 2.69(A645)] × V / (1000 × W)

      • Chlorophyll b (mg/g) = [22.9(A645) - 4.68(A663)] × V / (1000 × W)

      • Total Chlorophyll (mg/g) = [20.2(A645) + 8.02(A663)] × V / (1000 × W)

      • Where V = volume of the extract (ml) and W = fresh weight of the tissue (g).

  • Data Analysis:

    • Compare the fresh weight, dry weight, and chlorophyll content of the treated plants to the control plants.

    • Perform statistical analysis (e.g., ANOVA) to determine the significance of the observed differences.

Signaling Pathway Diagrams

Fosetyl_Al_Phytotoxicity_Signaling Fosetyl_Al High Concentration This compound Al_ion Aluminum Ions (Al³⁺) Fosetyl_Al->Al_ion ROS Reactive Oxygen Species (ROS) Al_ion->ROS Ethylene Ethylene Biosynthesis Al_ion->Ethylene Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Cellular Damage (Lipid peroxidation, etc.) Oxidative_Stress->Cellular_Damage JA_Pathway Jasmonic Acid (JA) Signaling Oxidative_Stress->JA_Pathway SA_Pathway Salicylic Acid (SA) Signaling Oxidative_Stress->SA_Pathway Auxin Auxin Transport & Distribution Ethylene->Auxin alters Root_Growth_Inhibition Root Growth Inhibition Auxin->Root_Growth_Inhibition JA_Pathway->SA_Pathway crosstalk Defense_Response Stress/Defense Gene Expression JA_Pathway->Defense_Response SA_Pathway->Defense_Response

Caption: Proposed signaling pathways involved in this compound induced phytotoxicity.

Experimental_Workflow_Phytotoxicity cluster_Arabidopsis Arabidopsis thaliana cluster_Tobacco Nicotiana tabacum A_Start Seed Germination & Growth (4-5 days) A_Treatment Transfer to this compound supplemented media A_Start->A_Treatment A_Incubation Incubation (5-7 days) A_Treatment->A_Incubation A_Measurement Measure Root Length Inhibition A_Incubation->A_Measurement A_Analysis Calculate IC50 A_Measurement->A_Analysis T_Start Seedling Growth (4-6 true leaves) T_Treatment Apply this compound (Soil drench/Foliar spray) T_Start->T_Treatment T_Incubation Incubation (14-21 days) T_Treatment->T_Incubation T_Measurement Measure Biomass & Chlorophyll Content T_Incubation->T_Measurement T_Analysis Statistical Analysis T_Measurement->T_Analysis

Caption: Experimental workflows for assessing this compound phytotoxicity.

References

Technical Support Center: Optimizing Plant Response to Fosetyl-al Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Fosetyl-al in experimental settings. Our aim is to help you address the inherent variability in plant responses to this systemic fungicide and achieve more consistent and reliable results.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments with this compound.

Question 1: We are observing inconsistent or lower-than-expected efficacy of this compound in our in vitro/in vivo experiments. What are the potential causes and solutions?

Answer: Variability in this compound efficacy is a documented phenomenon and can be attributed to several factors related to its dual mode of action: direct inhibition of the pathogen by its metabolite, phosphonic acid (phosphite), and stimulation of the plant's innate defense mechanisms.[1]

Potential Causes and Troubleshooting Steps:

  • Phosphate (B84403) Competition: High levels of phosphate (Pi) in your growth media or soil can competitively inhibit the uptake of phosphite (B83602) (Phi), the active metabolite of this compound.[2][3] Plant cells absorb both Pi and Phi through the same transport system.[4]

    • Solution: Review and potentially lower the phosphate concentration in your experimental medium. In vitro studies have shown that the efficacy of phosphite against Phytophthora is significantly higher in low-phosphate media.[5]

  • Plant Nutritional Status: The overall nutritional and metabolic state of the plant can influence the uptake and translocation of phosphite.[2][3]

    • Solution: Ensure consistent and optimal growing conditions for all experimental plants. Document and control for any variations in nutrient supply, light, and temperature.

  • Pathogen Sensitivity: Different species and even isolates of the same pathogen can exhibit varying sensitivity to phosphite.

    • Solution: If possible, conduct preliminary in vitro dose-response assays with your specific pathogen isolate to determine its EC50 value for phosphite.

  • Application Timing and Method: The timing of this compound application relative to pathogen inoculation is critical. Preventive applications are generally more effective than curative treatments.[6][7] The application method (foliar spray, soil drench, or trunk injection) also impacts the concentration and distribution of phosphonic acid in plant tissues.[8]

    • Solution: For preventative trials, apply this compound prior to inoculation, allowing sufficient time for uptake and translocation.[7] For curative trials, apply as early as possible after infection.[6] Choose an application method appropriate for your plant species and the location of the infection.

  • This compound Degradation: this compound is rapidly metabolized in the plant to phosphonic acid.[9] The rate of this conversion could potentially influence efficacy.

    • Solution: When analyzing tissue concentrations, it is crucial to measure both this compound and phosphonic acid.[10][11]

Question 2: We are observing signs of phytotoxicity (e.g., leaf yellowing, stunting) in our experimental plants after this compound application. How can we mitigate this?

Answer: While generally considered to have low phytotoxicity when used as directed, adverse effects can occur, particularly at higher concentrations or in combination with other chemicals.[12][13]

Potential Causes and Troubleshooting Steps:

  • High Application Rate: The applied concentration of this compound may be too high for the specific plant species or growth stage.

    • Solution: Conduct a dose-response experiment on a small subset of plants to determine the optimal concentration that provides efficacy without causing phytotoxicity.[14] For example, a study on tomato seedlings found no phytotoxicity up to a dose of 12g/l.[12][15]

  • Incompatibility with Other Chemicals: this compound is incompatible with certain other agrochemicals, particularly copper-based compounds and some foliar fertilizers.[14][16] Tank mixing with these can lead to the formation of precipitates and increased phytotoxicity.[17]

    • Solution: Avoid tank-mixing this compound with copper-containing products.[14] If other chemicals are necessary for your experimental design, conduct a small-scale compatibility test before applying to all plants.[14][17] Using a buffering agent may improve compatibility in some cases.[14]

  • Environmental Stress: Plants under environmental stress (e.g., drought, extreme temperatures) may be more susceptible to phytotoxicity.

    • Solution: Ensure plants are well-watered and not under stress before and after this compound application.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action of this compound?

This compound has a dual mode of action. It is a systemic fungicide that translocates both acropetally (upward) and basipetally (downward) within the plant.[13] Once absorbed, it is rapidly metabolized into its active component, phosphonic acid (also known as phosphorous acid or phosphite).[9] Phosphonic acid has a direct inhibitory effect on the growth and sporulation of pathogens, particularly Oomycetes like Phytophthora and Pythium.[5] Additionally, this compound and phosphonic acid stimulate the plant's natural defense mechanisms, leading to a more robust resistance response to infection.[1][18]

Q2: How does the phosphate status of the plant affect this compound efficacy?

Phosphite and phosphate compete for the same transporters for uptake into plant cells.[2][4] High concentrations of phosphate can therefore reduce the uptake of phosphite, diminishing its direct fungitoxic effect.[5] In phosphate-deficient conditions, phosphite can accumulate in the cytoplasm, but with adequate phosphate, it is more readily sequestered into the vacuole.[2][3][4]

Q3: Can we tank-mix this compound with other pesticides or fertilizers in our experiments?

Caution is advised. This compound is known to be incompatible with copper-based compounds and some nitrogenous foliar fertilizers.[14][16] Mixing can result in chemical incompatibility and potential phytotoxicity.[17] It is recommended to perform a jar compatibility test before mixing this compound with other products.[17] Some studies have shown compatibility with fungicides like benomyl, chlorothalonil (B1668833) WP, and iprodione.[17]

Q4: What is the best method for applying this compound in a laboratory or greenhouse setting?

The optimal application method depends on the plant species and the target pathogen. Common methods include:

  • Foliar Spray: Effective for controlling foliar diseases and for systemic uptake and translocation throughout the plant.[5][7]

  • Soil Drench: Useful for targeting root-borne pathogens like Pythium and Phytophthora.[5][8][12]

  • Trunk Injection/Paint: A targeted approach for controlling cankers and other diseases affecting the woody tissues of trees.[8]

Q5: How can we quantify the amount of this compound and its metabolite, phosphonic acid, in plant tissue?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and simultaneous quantification of this compound and phosphonic acid in plant matrices.[9][10][11][19] Several validated protocols are available in the scientific literature.

Quantitative Data Summary

The following tables summarize application rates and efficacy data from various studies. These values should be used as a starting point for optimizing protocols for your specific experimental system.

Table 1: In Vitro Efficacy of Phosphorous Acid and this compound Against Phytophthora species

Pathogen IsolateCompoundMedium Phosphate LevelEC50 Value (µg/mL)
P. cinnamomiPhosphorous AcidLow4
P. cinnamomiThis compoundLow54
P. citricolaPhosphorous AcidNot Specified8
P. citricolaThis compoundNot Specified26

Source: Adapted from Fenn & Coffey, 1984.[5]

Table 2: In Vivo Application Rates and Efficacy of this compound for Disease Control

Plant SpeciesDiseasePathogenApplication MethodApplication Rate (a.i.)Disease Control (%)
Tomato SeedlingsDamping-offPythium aphanidermatumSoil Drench3 g/L85.37
StrawberryLeather RotPhytophthora cactorumFoliar Spray2.24 kg/ha 88-96
StrawberryLeather RotPhytophthora cactorumFoliar Spray4.48 kg/ha 88-96
AvocadoStem CankerPhytophthora citricolaStem Paint0.4 g / 1 mL waterEffective
AvocadoStem CankerPhytophthora citricolaSoil Drench3.2 g/LEffective

Source: Adapted from Mondal et al., 2017; Ellis et al., 1998; El-Hamalawi et al., 1995.[8][12][20]

Experimental Protocols

Protocol 1: General Preparation of this compound Solutions for In Vitro and In Vivo Studies

  • Determine Required Concentration: Based on literature review and preliminary experiments, determine the target concentration of this compound (as active ingredient, a.i.) for your experiment.

  • Weighing: Accurately weigh the required amount of this compound 80 WDG (or other formulation).

  • Solution Preparation:

    • Fill a clean container with approximately half the final required volume of distilled or deionized water.

    • While stirring, slowly add the weighed this compound powder to the water.

    • Continue to stir until the powder is fully dissolved.

    • Add the remaining volume of water to reach the final desired concentration.

    • If required for your experimental design, a buffering agent can be added at this stage.[14]

  • pH Adjustment (Optional): The pH of the this compound solution will be acidic. If your experimental protocol requires a neutral pH, you can adjust it using a suitable buffer (e.g., MES) or a dilute base (e.g., KOH).[5]

  • Application: Use the freshly prepared solution for your experiments (foliar spray, soil drench, or addition to growth media).

Protocol 2: Quantification of this compound and Phosphonic Acid in Plant Tissue by LC-MS/MS

This protocol is a summarized workflow based on established methods.[10][11][19] For detailed parameters, refer to the cited literature.

  • Sample Preparation:

    • Homogenize a known weight (e.g., 20.0 g) of the plant tissue sample.[19]

    • Extract the homogenized sample with a water/acetonitrile mixture (e.g., 50/50 v/v).[19]

    • Centrifuge the extract to pellet solid debris.

  • Cleanup:

    • Pass the supernatant through tandem cation- and anion-exchange solid-phase extraction (SPE) cartridges to remove interfering matrix components.[10]

  • LC-MS/MS Analysis:

    • Inject the cleaned extract into an LC-MS/MS system.

    • Chromatographic Separation: Use a suitable column for polar pesticides (e.g., Hypercarb or a specialized polar pesticides column) to separate this compound and phosphonic acid.[19][21]

    • Mass Spectrometric Detection: Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection of the target analytes.

  • Quantification:

    • Prepare a calibration curve using certified standards of this compound and phosphonic acid.

    • Quantify the analytes in the samples by comparing their peak areas to the calibration curve.

Visualizations

Fosetyl_Al_Mode_of_Action Fosetyl_Al This compound (Applied to plant) Uptake Uptake by roots/leaves (Systemic Translocation) Fosetyl_Al->Uptake Metabolism Rapid Metabolism in Plant Tissues Uptake->Metabolism Phosphonic_Acid Phosphonic Acid (Phi) (Active Metabolite) Metabolism->Phosphonic_Acid Direct_Action Direct Action: Inhibition of Pathogen (e.g., Mycelial Growth) Phosphonic_Acid->Direct_Action Indirect_Action Indirect Action: Stimulation of Plant Defenses Phosphonic_Acid->Indirect_Action Pathogen Oomycete Pathogen (e.g., Phytophthora) Direct_Action->Pathogen Inhibits Disease_Control Disease Control Direct_Action->Disease_Control Defense_Pathway Plant Defense Signaling Pathway Indirect_Action->Defense_Pathway Stimulates Pathogen->Disease_Control Defense_Response Enhanced Defense Response (e.g., Phytoalexin Production) Defense_Pathway->Defense_Response Defense_Response->Pathogen Suppresses Defense_Response->Disease_Control

Caption: Dual mode of action of this compound in plants.

Experimental_Workflow_Troubleshooting Start Start: Inconsistent Efficacy Observed Check_Media 1. Check Growth Medium: High Phosphate Levels? Start->Check_Media Lower_Pi Action: Lower Phosphate Concentration Check_Media->Lower_Pi Yes Check_Application 2. Review Application Protocol: Timing & Method Optimal? Check_Media->Check_Application No Lower_Pi->Check_Application Adjust_App Action: Apply Preventatively, Select Appropriate Method Check_Application->Adjust_App No Check_Phyto 3. Assess Phytotoxicity: Incompatibility Issues? Check_Application->Check_Phyto Yes Adjust_App->Check_Phyto Avoid_Mix Action: Avoid Copper Mixes, Perform Compatibility Test Check_Phyto->Avoid_Mix Yes Quantify 4. Quantify Residues: Confirm Uptake? Check_Phyto->Quantify No Avoid_Mix->Quantify LCMS Action: Use LC-MS/MS to Measure this compound & Phi Quantify->LCMS Yes End End: Optimized & Consistent Results Quantify->End No LCMS->End

Caption: Troubleshooting workflow for this compound experiments.

References

Technical Support Center: Optimizing Fosetyl-al Extraction from Complex Plant Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the extraction efficiency of Fosetyl-al from complex plant matrices. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with extracting this compound from plant samples?

A1: this compound is a highly polar and ionic fungicide, which presents several challenges for extraction from complex plant matrices.[1][2] Key difficulties include:

  • Poor solubility in common organic solvents: Due to its polarity, this compound is not amenable to typical multi-residue extraction methods that rely on partitioning into organic solvents.[2]

  • Significant matrix effects: Co-extraction of polar matrix components like carbohydrates and proteins can lead to signal suppression or enhancement during analysis, particularly with LC-MS/MS.[1]

  • Degradation: this compound can degrade to phosphonic acid in the plant and during the extraction process, necessitating methods that can analyze both compounds.[3][4][5]

  • Retention on chromatographic columns: Its high polarity can make it difficult to retain on traditional reversed-phase HPLC columns.[2]

Q2: Which extraction solvents are most effective for this compound?

A2: Water is an excellent solvent for extracting this compound due to its high polarity.[1][6][7] Acidified methanol (B129727), as used in the Quick Polar Pesticides (QuPPe) method, is also a common and effective choice.[4][8] The selection of the solvent can depend on the specific plant matrix. For instance, while acidified methanol is effective, it can create a doughy mixture with wheat flour, making water a better option in that case.[1]

Q3: How can I minimize matrix effects in my this compound analysis?

A3: Several strategies can be employed to mitigate matrix effects:

  • Dilution of the extract: A simple and effective method is the "extract-dilute-shoot" approach, where the initial extract is diluted to reduce the concentration of interfering matrix components.[1][9]

  • Sample cleanup: Solid-phase extraction (SPE) can be used to remove interfering substances.[10]

  • Matrix-matched calibration: Preparing calibration standards in a blank matrix extract that matches the samples can compensate for signal suppression or enhancement.[1]

  • Use of internal standards: Isotopically labeled internal standards can help correct for matrix effects and variations in instrument response.[11]

Q4: What is the recommended analytical technique for this compound determination?

A4: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective determination of this compound.[1][2][7] This technique allows for low limits of detection and quantification. Hydrophilic Interaction Liquid Chromatography (HILIC) is often used to achieve better retention of the polar this compound molecule.[1][2]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low recovery of this compound - Inappropriate extraction solvent.- Insufficient extraction time or energy.- Degradation of this compound during extraction.- Switch to a more polar solvent like water or acidified methanol.[1]- Increase sonication or blending time.[6][7]- Ensure samples are processed quickly and stored properly to minimize degradation.[10]
Poor peak shape in chromatogram - Co-elution with interfering matrix components.- Unsuitable chromatographic column.- Dilute the sample extract to reduce matrix load.[1]- Employ a sample cleanup step like SPE.[10]- Use a HILIC column for better retention and separation of polar analytes.[1][2]
Signal suppression or enhancement in MS - High concentration of co-extracted matrix components.- Implement the "extract-dilute-shoot" strategy.[1]- Prepare matrix-matched calibration standards.[1]- Use an isotopically labeled internal standard.[11]
Inconsistent results between replicates - Non-homogenous sample.- Incomplete extraction.- Variability in manual sample preparation steps.- Ensure the plant material is finely ground and thoroughly mixed.- Optimize the extraction procedure to ensure complete recovery.- Use an automated sample preparation system if available.
Detection of phosphonic acid but not this compound - Complete degradation of this compound in the plant or during sample processing.- Analyze for both this compound and phosphonic acid, as the residue definition often includes both.[3][4][5]- Minimize sample storage time and keep samples frozen.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound extraction and analysis.

Table 1: Recovery Rates of this compound from Different Plant Matrices

Plant MatrixExtraction MethodAnalytical TechniqueSpiking LevelAverage Recovery (%)Reference
Wheat FlourWater extraction, ultrasonication, dilution with acetonitrile (B52724)HILIC-MS/MS10, 50, 100 ng/g95.6 - 105.2[1]
LettuceWater extraction with high-speed blender, 5-fold dilutionLC-ESI-MS/MS0.2, 2 mg/kg98 - 106[7]
Formulated PesticidesSonication with waterRP-HPLC-DADFortification Levels96.7 - 100.6[6]
GarlicLiquid-liquid extraction with water or methanolHPLC0.03, 0.1, 0.3 µg/g88 - 97

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound

Plant MatrixAnalytical TechniqueLODLOQReference
Wheat FlourHILIC-MS/MS5 ng/g10 ng/g[1]
LettuceLC-ESI-MS/MS0.05 mg/kg0.2 mg/kg[7]
Formulated PesticidesRP-HPLC-DAD0.035 mg/mL-[6]
GarlicHPLC0.01 µg/g0.03 µg/g
Cereal GrainsLC-MS/MS-0.01 mg/kg[11]

Experimental Protocols

Protocol 1: Extraction of this compound from Wheat Flour using an "Extract-Dilute-Shoot" Strategy

This protocol is adapted from a method for the determination of this compound in wheat flour.[1]

1. Sample Preparation:

2. Extraction:

  • Add 10 mL of deionized water to the tube.
  • Vortex for 1 minute to ensure the sample is fully dispersed.
  • Place the tube in an ultrasonic bath for 20 minutes.

3. Dilution and Centrifugation:

  • Add 6 mL of acetonitrile to the extract.
  • Vortex for 1 minute.
  • Centrifuge at 8000 rpm for 5 minutes.

4. Filtration and Analysis:

  • Filter the supernatant through a 0.22 µm nylon syringe filter into an autosampler vial.
  • Analyze the sample using HILIC-MS/MS.

Protocol 2: QuPPe (Quick Polar Pesticides) Method for this compound Extraction

The QuPPe method is a widely used approach for the extraction of polar pesticides.[4][8]

1. Sample Preparation:

  • Weigh 10 g of the homogenized plant sample into a 50 mL centrifuge tube.

2. Extraction:

  • Add 10 mL of acidified methanol (typically with 1% formic acid).
  • Shake vigorously for 1 minute.

3. Centrifugation:

  • Centrifuge the sample at a high speed (e.g., >5000 g) for 5 minutes at a low temperature.

4. Analysis:

  • Take an aliquot of the supernatant for direct injection or further dilution before LC-MS/MS analysis.

Visualizations

Experimental_Workflow_Fosetyl_al_Extraction cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup & Analysis start Homogenized Plant Sample weigh Weigh Sample start->weigh add_solvent Add Extraction Solvent (e.g., Water or Acidified Methanol) weigh->add_solvent extract Vortex / Sonicate / Shake add_solvent->extract centrifuge Centrifuge extract->centrifuge dilute Dilute Supernatant (Optional) centrifuge->dilute filter Filter dilute->filter analyze LC-MS/MS Analysis filter->analyze

Caption: General experimental workflow for the extraction and analysis of this compound from plant matrices.

Troubleshooting_Low_Recovery problem Low this compound Recovery cause1 Inadequate Solvent Polarity problem->cause1 cause2 Incomplete Extraction problem->cause2 cause3 Analyte Degradation problem->cause3 solution1 Use Water or Acidified Methanol cause1->solution1 solution2 Increase Extraction Time/Energy (Sonication/Shaking) cause2->solution2 solution3 Process Samples Quickly Store at Low Temperature cause3->solution3

Caption: Troubleshooting decision tree for addressing low recovery of this compound during extraction.

References

Technical Support Center: Minimizing the Environmental Impact of Fosetyl-al in Mesocosm Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the environmental impact of Fosetyl-al in mesocosm studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary environmental fate?

A1: this compound is a systemic fungicide used to control various plant diseases. In the environment, it rapidly degrades into phosphonic acid and ethanol.[1][2] Phosphonic acid is its main metabolite and the primary active compound against fungi.[1][3] Due to its polar nature, this compound is highly soluble in water.[4]

Q2: Why is it important to minimize the environmental impact of this compound in mesocosm studies?

A2: While this compound has low potential for bioaccumulation, its introduction into aquatic environments can still have unintended consequences for non-target organisms.[4] Pesticides, in general, can negatively affect the growth, reproduction, and behavior of various aquatic species.[5][6][7] Minimizing its impact in mesocosm studies is crucial for conducting environmentally responsible research and obtaining accurate, reproducible results that are not confounded by unintended toxicological effects.

Q3: What are the key principles for designing a mesocosm study to minimize the impact of this compound?

A3: The key principles, based on guidelines from the U.S. Environmental Protection Agency (EPA) and the Organisation for Economic Co-operation and Development (OECD), include:

  • Proper containment: Mesocosms should be lined with impervious materials to prevent leakage of the test substance into the surrounding environment.[8]

  • Representative biota: The mesocosm should contain a diverse and representative assemblage of organisms to accurately assess the potential ecological effects.[8][9]

  • Monitoring: Regular monitoring of water quality parameters, as well as the health and abundance of the enclosed organisms, is essential.[8]

Q4: What are the primary degradation products of this compound that I should monitor in my mesocosm?

A4: The primary degradation product to monitor is phosphonic acid.[2][3][10] Analytical methods should be capable of detecting and quantifying both this compound and phosphonic acid.[11]

Troubleshooting Guides

Experimental Setup and Dosing
Problem Possible Causes Troubleshooting Steps
Inconsistent this compound concentrations across replicate mesocosms immediately after dosing. 1. Inadequate mixing of the stock solution. 2. Uneven application to the water surface. 3. Adsorption of this compound to the application equipment.1. Ensure the stock solution is thoroughly mixed before and during application. 2. Apply the solution evenly across the water surface of each mesocosm. 3. Pre-rinse application equipment with the stock solution.
Rapid, unexpected disappearance of this compound from the water column. 1. High microbial activity leading to rapid degradation. 2. Photodegradation. 3. Adsorption to sediment or organic matter.1. Characterize the microbial community in your mesocosms. Consider including a sterile control if feasible. 2. Measure light intensity and consider using shaded mesocosms if photodegradation is a concern. 3. Analyze sediment and water for organic carbon content.
Observed stress or mortality in non-target organisms in control mesocosms. 1. Contamination from adjacent treated mesocosms. 2. Poor water quality. 3. Natural population dynamics.1. Ensure physical separation and prevent cross-contamination between mesocosms. 2. Monitor key water quality parameters (pH, dissolved oxygen, temperature, ammonia) regularly. 3. Have a robust baseline dataset of population fluctuations before introducing the test substance.
Analytical and Data Interpretation
Problem Possible Causes Troubleshooting Steps
Difficulty in detecting or quantifying this compound and phosphonic acid at low concentrations. 1. Inappropriate analytical method. 2. Matrix effects from dissolved organic matter or salts in the water. 3. Degradation of analytes during sample storage.1. Use a sensitive and validated analytical method such as LC-MS/MS or IC-MS/MS.[12] 2. Employ matrix-matched standards or use isotopic internal standards for calibration.[10] Consider solid-phase extraction (SPE) to clean up samples.[13] 3. Store water samples at low temperatures (e.g., 4°C) and analyze them as soon as possible.
High variability in biological endpoints (e.g., organism abundance, growth) within treatment groups. 1. Heterogeneity in the initial setup of the mesocosms. 2. Insufficient number of replicates. 3. Inconsistent sampling techniques.1. Ensure uniform distribution of sediment, water, and organisms at the start of the experiment. 2. Increase the number of replicate mesocosms per treatment group to increase statistical power.[8] 3. Standardize all sampling procedures and ensure they are performed consistently across all mesocosms.[14]
Phosphonic acid detected in control mesocosms. 1. Contamination from external sources (e.g., fertilizers used nearby). 2. Cross-contamination from treated mesocosms.1. Analyze source water and sediment for background levels of phosphonic acid. 2. Implement strict protocols to prevent cross-contamination during sampling and maintenance.

Data Presentation

While specific time-series data for this compound and its metabolite phosphonic acid in a publicly available mesocosm study are limited, the following table provides representative data on the ecotoxicological effects of this compound on a non-target organism, the zebrafish (Danio rerio), based on a laboratory study. This data can serve as a reference for expected biological responses at different concentrations.

Table 1: Ecotoxicological Effects of this compound on Zebrafish (Danio rerio)

Concentration (mg/L)EndpointObservationReference
2Glutathione S-transferase (GST) activityIncreased GST activity after 96 hours of exposure.[15]
2Lipid ContentDecreased lipid content in larvae after 96 hours of exposure.[15]
2 and 20Protein ContentIncreased protein content in larvae after 96 hours of exposure.[15]
20Locomotor ActivityIncreased distance swam by larvae after 120 hours of exposure.[15]
200HatchingInhibition of hatching after 96 hours of exposure.[15]

Experimental Protocols

Protocol 1: Mesocosm Setup for Minimizing Environmental Impact

This protocol is based on guidelines from the U.S. EPA and best practices for aquatic mesocosm research.[8][9]

1. Mesocosm Construction and Placement:

  • Construct mesocosms from inert materials (e.g., stainless steel, high-density polyethylene).
  • Line outdoor earthen ponds with an impervious liner to prevent leaching.[8]
  • Ensure a minimum volume of 300 m³ for studies including fish populations.[8]
  • Physically separate mesocosms to prevent cross-contamination.

2. Sediment and Water Introduction:

  • Use a well-defined and representative sediment source, with a minimum depth of 15 cm.[8]
  • Allow a "seasoning" period of at least one year for new mesocosms with topsoil to establish a benthic community.[8]
  • Fill all mesocosms with water from the same source to ensure initial uniformity.

3. Biota Introduction:

  • Introduce a representative assemblage of local aquatic organisms, including phytoplankton, zooplankton, macroinvertebrates, and macrophytes.[8][14]
  • Allow for a colonization and stabilization period before the experiment begins.[16]
  • Introduce organisms in a uniform manner across all mesocosms.

4. This compound Application:

  • Prepare a stock solution of this compound in a known volume of water.
  • Apply the stock solution evenly to the surface of the treatment mesocosms.
  • Use a regression design with multiple treatment levels to determine a no-observed-effect concentration (NOEC) and an effective concentration (ECx).[8]

5. Monitoring:

  • Regularly monitor water quality parameters (pH, dissolved oxygen, temperature, conductivity, nutrients).[8]
  • Collect water and sediment samples at predetermined time points to measure the concentrations of this compound and phosphonic acid.
  • Sample biological communities (plankton, invertebrates, macrophytes) to assess population and community-level effects.[8]

Protocol 2: Bioremediation and Mitigation Strategies

This protocol outlines strategies to enhance the degradation of this compound and mitigate its impact within the mesocosm.

1. Biostimulation:

  • In nutrient-poor mesocosms, consider the controlled addition of a carbon source to stimulate microbial activity, which can enhance the degradation of phosphonates.[17][18]
  • Monitor nutrient levels to avoid eutrophication.

2. Bioaugmentation:

  • Introduce microbial consortia known to degrade phosphonates.[17][19]
  • Isolate and culture microbes from sites with a history of phosphonate (B1237965) contamination.
  • Conduct preliminary laboratory tests to confirm the degradation capabilities of the selected microbes.

3. Phytoremediation:

  • Introduce and maintain healthy populations of aquatic macrophytes. Macrophytes can contribute to the removal of pollutants from the water column.[20]
  • Select native plant species that are known to be tolerant to phosphonates.

4. Use of Adsorbents:

  • Incorporate a layer of activated carbon or biochar into the sediment or in a contained filtration system within the mesocosm to adsorb this compound and its metabolites.
  • The use of low-cost, sustainable adsorbents derived from biomass can also be considered.[7]

Mandatory Visualizations

Experimental_Workflow cluster_setup Phase 1: Mesocosm Setup cluster_experiment Phase 2: Experimentation cluster_mitigation Phase 3: Impact Minimization cluster_analysis Phase 4: Analysis & Decommissioning A Mesocosm Construction & Placement B Sediment & Water Introduction A->B C Biota Introduction & Acclimation B->C D Pre-treatment Sampling (Baseline) C->D E This compound Application D->E F Time-Series Sampling (Water, Sediment, Biota) E->F G Implement Bioremediation (Biostimulation/Bioaugmentation) E->G H Utilize Phytoremediation (Macrophytes) E->H I Apply Adsorbents (Activated Carbon/Biochar) E->I J Chemical Analysis (this compound & Phosphonic Acid) F->J K Biological Analysis (Community Structure & Function) F->K L Data Analysis & Interpretation J->L K->L M Mesocosm Decommissioning & Waste Disposal L->M

Figure 1: Experimental workflow for minimizing this compound's environmental impact.

Signaling_Pathway cluster_cell Algal Cell Fosetyl This compound / Phosphonic Acid Fe_uptake Iron (Fe³⁺) Transporter Fosetyl->Fe_uptake Inhibition Fe_int Intracellular Iron Fe_uptake->Fe_int Transport Photosynthesis Photosynthesis Fe_int->Photosynthesis Cofactor for enzymes Growth Cell Growth & Proliferation Photosynthesis->Growth Energy production Ext_Fe External Iron (Fe³⁺) Ext_Fe->Fe_uptake

Figure 2: Postulated signaling pathway of this compound's impact on freshwater algae.

Troubleshooting_Logic cluster_chem Chemical Variability cluster_bio Biological Variability Start Problem: High variability in results Q1 Is the variability in chemical or biological data? Start->Q1 Chem1 Review dosing protocol Q1->Chem1 Chemical Bio1 Assess initial mesocosm homogeneity Q1->Bio1 Biological Chem2 Check analytical method (matrix effects, calibration) Chem1->Chem2 Chem3 Verify sample collection & storage Chem2->Chem3 Bio2 Review sampling methodology for biota Bio1->Bio2 Bio3 Consider natural population dynamics Bio2->Bio3

Figure 3: Logical relationship for troubleshooting high variability in mesocosm data.

References

Resolving analytical challenges in differentiating Fosetyl-al from phosphonic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving analytical challenges in the differentiation of Fosetyl-Al and its primary metabolite, phosphonic acid. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary analytical challenge when differentiating this compound from phosphonic acid?

A1: The main challenge lies in the rapid degradation of this compound to phosphonic acid in aqueous solutions and within the plant itself.[1][2][3] This makes it crucial to have an analytical method that can separate and quantify both compounds accurately to determine the total residue, which is often regulated as the sum of both, expressed as this compound.[4][5][6] Furthermore, the high polarity of both analytes presents chromatographic challenges.[7]

Q2: My phosphonic acid peak is showing poor shape and shifting retention times. What could be the cause?

A2: This is a common issue often caused by interference from high concentrations of naturally occurring phosphoric acid in the sample matrix.[5][8] Phosphoric acid can co-elute with phosphonic acid, leading to signal suppression and poor chromatography.[5]

  • Troubleshooting Steps:

    • Dilute the sample extract: This can significantly improve the chromatographic separation from phosphoric acid.[5]

    • Optimize the mobile phase: Using a mixed-mode HPLC column with an optimized mobile phase, such as an aqueous formate (B1220265) buffer (pH = 3.5) in a gradient elution, can enhance separation.[9]

    • Use a specialized column: A Hypercarb column or a Luna Omega PS C18 mixed-mode HPLC column has shown good results in separating these polar compounds.[5][9]

Q3: I am observing a signal for phosphonic acid even when I inject a pure this compound standard. Why is this happening?

A3: This phenomenon is likely due to in-source fragmentation of this compound into phosphonic acid within the mass spectrometer's ion source.[5] It can also occur in the analytical solution itself.[5]

  • Troubleshooting Steps:

    • Separate measurements: If possible, analyze this compound and phosphonic acid in separate runs to minimize the risk of in-source conversion influencing the phosphonic acid quantification.[5]

    • Use isotopically labeled internal standards: An 18O3-labeled phosphonic acid internal standard can help compensate for matrix effects and variations in recovery rates, leading to more accurate quantification.[10][11]

Q4: Do I need to derivatize this compound and phosphonic acid for analysis?

A4: Not always. Modern LC-MS/MS and IC-MS/MS methods can directly analyze these compounds without derivatization.[12] However, for GC-based methods, derivatization is necessary to make the analytes volatile. Common derivatizing agents include (trimethylsilyl)diazomethane or BSTFA.[13][14] Derivatization can also be employed in HPLC to improve chromatographic properties and detection sensitivity, for example, using FMOC (9-fluorenylmethoxycarbonyl).[15][16][17][18]

Q5: What is the QuPPe method and is it suitable for this compound and phosphonic acid analysis?

A5: The QuPPe (Quick Polar Pesticides) method is an extraction procedure specifically designed for highly polar pesticides.[7] It typically involves extraction with acidified methanol (B129727) and is well-suited for the analysis of this compound and phosphonic acid in various food matrices.[5][7]

Experimental Protocols

LC-MS/MS Method for Simultaneous Determination

This protocol is based on a validated method for cereal grains and is adaptable for other matrices.[12]

  • Sample Preparation:

    • Weigh 10.0 g of a homogenized sample into a centrifuge tube.

    • Add 100 mL of water and shake for 60 minutes.

    • Centrifuge at 1650 x g for 5 minutes.

    • Filter the supernatant through a glass fiber filter with Celite 545.

    • Dilute the filtrate to a final volume of 200 mL with water.

  • Cleanup:

    • Use tandem cation- and anion-exchange solid-phase extraction (SPE) mini columns.

    • Load 1 mL of the extract onto the conditioned and connected columns.

    • Wash the columns with water.

    • Elute the analytes with a mixture of 10 mmol/L DBAA solution and methanol (9:1, v/v).

  • LC-MS/MS Conditions:

    • Column: A column suitable for polar pesticides, such as a Luna 3 µm Polar Pesticides HPLC column.[19]

    • Mobile Phase: A gradient of 0.3% Formic Acid in water and 0.3% Formic Acid in acetonitrile.[19]

    • Ionization: Electrospray ionization (ESI) in negative ion mode.[12]

    • Detection: Multiple Reaction Monitoring (MRM).

Data Presentation: Quantitative Method Performance
AnalyteMethodLOQ (mg/kg)Recovery (%)RSD (%)MatrixReference
This compoundLC-MS/MS0.0176-1051.2-17.8Wheat, Barley, Rice[12]
Phosphonic AcidLC-MS/MS0.0576-1051.2-17.8Wheat, Barley, Rice[12]
This compoundIC-MS/MS0.01076-1051.2-17.8Tomato, Apple, Lemon, Avocado, Wheat[11]
Phosphonic AcidIC-MS/MS0.01076-1051.2-17.8Tomato, Apple, Lemon, Avocado, Wheat[11]
This compoundHPLC-UV0.0388-97<2Garlic

Visualizations

Chemical Relationship and Degradation Pathway

Fosetyl_Al This compound (tris(ethyl phosphonate)) aluminum salt Ethyl_Phosphonate O-ethyl phosphonate Fosetyl_Al->Ethyl_Phosphonate Dissociation in water Aluminum Aluminum Cation Fosetyl_Al->Aluminum Phosphonic_Acid Phosphonic Acid Ethyl_Phosphonate->Phosphonic_Acid Hydrolysis Ethanol Ethanol Ethyl_Phosphonate->Ethanol cluster_prep Sample Preparation & Extraction cluster_analysis Analysis cluster_data Data Processing Homogenization Sample Homogenization Extraction Extraction (e.g., QuPPe Method) Homogenization->Extraction Centrifugation Centrifugation & Filtration Extraction->Centrifugation Cleanup SPE Cleanup (Optional) Centrifugation->Cleanup Derivatization Derivatization (GC or specific HPLC methods) Cleanup->Derivatization If required Analysis LC-MS/MS or IC-MS/MS Analysis Cleanup->Analysis Derivatization->Analysis Quantification Quantification Analysis->Quantification Reporting Reporting (Sum of this compound + Phosphonic Acid) Quantification->Reporting

References

Validation & Comparative

Comparative Efficacy of Fosetyl-al and Potassium Phosphite Against Downy Mildew

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

This guide provides an objective comparison of the performance of Fosetyl-al and potassium phosphite (B83602) in controlling downy mildew, a destructive disease affecting a wide range of crops. The information presented is supported by experimental data to aid in the informed selection of disease management strategies.

Executive Summary

This compound and potassium phosphite are both systemic fungicides effective against oomycete pathogens, including the various species of downy mildew. Their efficacy stems from a dual mode of action: direct inhibition of the pathogen and stimulation of the plant's innate defense mechanisms. This compound is rapidly metabolized in the plant to phosphonic acid, the same active anion provided by potassium phosphite. Consequently, their performance is often comparable, though differences in formulation and the presence of other active ingredients can influence field results.

Data Presentation: Efficacy Against Downy Mildew

The following table summarizes the comparative efficacy of this compound and potassium phosphite from various studies. It is important to note that direct comparative studies for downy mildew are not always available, and thus data has been compiled from multiple sources investigating their effects on different crops and under various experimental conditions.

CropPathogenProduct(s)Application RateEfficacy (% Disease Control or Reduction in Severity)Reference(s)
GrapesPlasmopara viticolaPotassium Phosphite (60%)2, 4, and 6 ml/LReduction in disease severity at 70 days after pruning.[1][1]
GrapesPlasmopara viticolaThis compound (80% WP) in combination with Potassium Phosphite2 g/L + 2 ml/LLower, though not statistically significant, PDI values compared to individual applications.[1][1]
CucurbitsPseudoperonospora cubensisThis compoundNot specifiedAmong the most effective fungicides in controlling cucurbit downy mildew in field conditions.[2][2]
Cantaloupe MelonPseudoperonospora cubensisThis compound2 kg/ha 75% less area under the disease progress curve (AUDPC) compared to control.[3][3]
LettuceBremia lactucaeFosetyl-AluminumTwice the normal field dosageReduced disease levels by 50% under low disease pressure, but widespread insensitivity was observed.[4][4]
TomatoPseudomonas syringae pv. tomatoThis compoundRecommended dose90.3% efficacy in reducing disease development.[5][5]
TomatoPseudomonas syringae pv. tomatoPotassium PhosphiteRecommended dose63.2% efficacy in reducing disease development.[5][5]

Note: The study on tomato bacterial speck is included to provide a direct comparison of the two active ingredients under the same experimental conditions, which was not available for downy mildew.

Mode of Action: A Dual Approach to Disease Control

Both this compound and potassium phosphite exhibit a complex mode of action that involves both direct and indirect effects on the pathogen.

Direct Action: The phosphite ion (PO3³⁻), the active component of both fungicides, directly inhibits the mycelial growth and sporulation of oomycete pathogens.[6] It is believed to interfere with the pathogen's phosphorus metabolism.[6]

Indirect Action (Host Defense Induction): A significant aspect of their efficacy is the ability to stimulate the plant's own defense mechanisms.[7][8] This is a key factor in providing long-lasting protection.

Signaling Pathways

The induction of plant defenses by these compounds involves complex signaling pathways.

Fosetyl_al_Signaling_Pathway This compound This compound Phosphonic Acid Phosphonic Acid This compound->Phosphonic Acid Metabolism in plant SA_Pathway Salicylic Acid (SA) Pathway Phosphonic Acid->SA_Pathway JA_Pathway Jasmonic Acid (JA) Pathway Phosphonic Acid->JA_Pathway ET_Pathway Ethylene (ET) Pathway Phosphonic Acid->ET_Pathway Defense_Genes Expression of Defense-Related Genes (e.g., PR proteins) SA_Pathway->Defense_Genes JA_Pathway->Defense_Genes ET_Pathway->Defense_Genes Plant_Defense Enhanced Plant Defense Response Defense_Genes->Plant_Defense

This compound Mode of Action Signaling Pathway.

Potassium_Phosphite_Signaling_Pathway Potassium_Phosphite Potassium Phosphite Phosphite_Ion Phosphite Ion (PO3³⁻) Potassium_Phosphite->Phosphite_Ion Dissociation in plant SAR_Induction Systemic Acquired Resistance (SAR) Induction Phosphite_Ion->SAR_Induction SA_Accumulation Salicylic Acid (SA) Accumulation SAR_Induction->SA_Accumulation Defense_Response Activation of Defense Responses SA_Accumulation->Defense_Response Phytoalexins Phytoalexin Production Defense_Response->Phytoalexins Cell_Wall Cell Wall Strengthening Defense_Response->Cell_Wall

Potassium Phosphite Mode of Action Signaling Pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of fungicide efficacy. Below are representative protocols for evaluating treatments against downy mildew in grapevine and cucumber.

Grapevine Downy Mildew (Plasmopara viticola) Efficacy Trial

A typical experimental workflow for assessing fungicide efficacy against grapevine downy mildew.

Grapevine_Workflow cluster_field Field Preparation cluster_treatment Treatment and Inoculation cluster_assessment Disease Assessment Planting Planting of susceptible grapevine cultivars Plot_Design Randomized complete block design with replicates Planting->Plot_Design Fungicide_App Foliar application of This compound and Potassium Phosphite solutions Plot_Design->Fungicide_App Inoculation Inoculation with a sporangial suspension of P. viticola Fungicide_App->Inoculation Incubation Incubation under optimal conditions for disease development Inoculation->Incubation Severity_Rating Visual assessment of disease severity on leaves and bunches Incubation->Severity_Rating Data_Analysis Calculation of Percent Disease Index (PDI) and Area Under the Disease Progress Curve (AUDPC) Severity_Rating->Data_Analysis

Experimental workflow for grapevine downy mildew trial.
  • Plant Material: Healthy, uniform, and susceptible grapevine cultivars (e.g., Vitis vinifera 'Chardonnay' or 'Riesling') are used.

  • Experimental Design: A randomized complete block design with multiple replications per treatment is established to minimize spatial variability.

  • Treatments: Aqueous solutions of this compound and potassium phosphite are prepared at desired concentrations. A control group is treated with water only.

  • Application: Treatments are applied as a foliar spray until runoff, ensuring complete coverage of the canopy.

  • Inoculation: A suspension of Plasmopara viticola sporangia is prepared and sprayed onto the abaxial (lower) surface of the leaves.

  • Incubation: Plants are maintained in a high-humidity environment (e.g., a dew chamber or by covering with plastic bags) for 24-48 hours to facilitate infection, followed by incubation in a greenhouse under conditions favorable for disease development.

  • Disease Assessment: Disease severity is visually assessed on leaves and bunches at regular intervals (e.g., 7, 14, and 21 days post-inoculation). Severity can be rated on a scale of 0-100% of the tissue area affected or using a standardized rating scale.

  • Data Analysis: The Percent Disease Index (PDI) and the Area Under the Disease Progress Curve (AUDPC) are calculated to compare the efficacy of the treatments.

Cucumber Downy Mildew (Pseudoperonospora cubensis) Efficacy Trial
  • Plant Material: A susceptible cucumber cultivar is grown in pots under greenhouse conditions.

  • Experimental Design: The experiment is set up in a completely randomized design with several replicate plants per treatment.

  • Treatments and Application: Similar to the grapevine protocol, aqueous solutions of the fungicides and a water control are applied as a foliar spray.

  • Inoculation: A sporangial suspension of Pseudoperonospora cubensis is sprayed onto the underside of the leaves.

  • Incubation: Plants are placed in a dark, high-humidity chamber for 24 hours and then moved to a growth chamber with controlled temperature and light cycles conducive to disease development.

  • Disease Assessment: The percentage of leaf area covered by lesions is visually estimated for each leaf at set time points after inoculation.[9]

  • Data Analysis: The average disease severity for each treatment is calculated and statistically analyzed to determine significant differences between the fungicides and the control.

Conclusion

Both this compound and potassium phosphite are effective tools for the management of downy mildew. Their systemic nature and dual mode of action, combining direct pathogen inhibition with the induction of host defenses, contribute to their reliable performance. While their efficacy is often comparable due to the common active phosphite ion, factors such as crop type, pathogen pressure, and specific product formulation can influence outcomes in the field. For optimal disease control, these fungicides should be integrated into a broader management program that includes cultural practices and rotation with fungicides having different modes of action to mitigate the risk of resistance development.

References

A Comparative Analysis of Fosetyl-al and Metalaxyl for Oomycete Control

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the efficacy, mechanisms of action, and experimental evaluation of two leading oomycete fungicides.

In the ongoing battle against oomycete pathogens, which are responsible for devastating plant diseases such as late blight and downy mildew, two fungicides, fosetyl-al and metalaxyl (B1676325), have emerged as prominent control agents. This guide provides a detailed comparative analysis of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Executive Summary

This compound, an organophosphonate fungicide, exhibits a unique dual mode of action. It directly inhibits oomycete growth and sporulation while also stimulating the plant's innate defense mechanisms.[1] Its systemic nature allows for both upward (acropetal) and downward (basipetal) translocation within the plant, providing comprehensive protection.[1]

Metalaxyl, a phenylamide fungicide, acts systemically with protective and curative properties.[2] Its mechanism involves the specific inhibition of ribosomal RNA synthesis in oomycetes by targeting RNA polymerase I.[3][4] This targeted action effectively halts pathogen growth and development.[3]

This guide delves into a detailed comparison of their efficacy through quantitative data, outlines experimental protocols for their evaluation, and visualizes their respective modes of action and experimental workflows.

Quantitative Performance Analysis

The in vitro and in vivo efficacy of this compound and metalaxyl has been evaluated against a range of oomycete pathogens. The following tables summarize key quantitative data from various studies.

Table 1: In Vitro Efficacy (EC50 values in µg/mL) of this compound and Metalaxyl against various Oomycetes.

Oomycete SpeciesThis compound (µg/mL)Metalaxyl (µg/mL)Reference
Phytophthora cinnamomi540.033 - 1.993[5][6]
Phytophthora cactorum>1500 (for complete inhibition)0.033 - 1.993[6][7][8]
Phytophthora citrophthora>1500 (for complete inhibition)<100 (for complete inhibition)[7][8]
Phytophthora nicotianae--[9]
Pythium spp.Less inhibitory than against Phytophthora0.01 - 5[5][10]
Phytophthora infestans--[11][12]

Note: EC50 values can vary depending on the specific isolate and experimental conditions. Data presented is a range compiled from multiple sources.

Table 2: In Vivo Efficacy (% Control) of this compound and Metalaxyl against Oomycete Diseases.

DiseaseHost PlantThis compound (% Control)Metalaxyl (% Control)Reference
Phytophthora Crown and Root RotApricot and Cherry70.68 - 90.6888.00[13]
Phytophthora Crown and Root RotPeachLess effective than metalaxylMost effective[7]
Downy MildewLettuceSignificant disease severity reductionPoor performance (potential resistance)[14]
Late BlightPotato--[12]
Phytophthora Foot RotCitrusReduced lesion sizeReduced lesion size and fungal recovery[15]

Mechanisms of Action

The distinct mechanisms of action of this compound and metalaxyl are crucial for understanding their application and for resistance management strategies.

This compound: A Dual Approach

This compound's efficacy stems from a two-pronged attack on the pathogen.

  • Direct Action: It directly inhibits the germination of spores and the development of mycelium.[16]

  • Indirect Action (Host Defense Induction): this compound stimulates the plant's natural defense system.[1] This involves the activation of complex signaling pathways, including those mediated by salicylic (B10762653) acid (SA), jasmonic acid (JA), and ethylene.[17] Key components of these pathways, such as NPR1, EDS1, and PAD4, are involved in orchestrating the defense response.[18] This leads to the production of defense-related compounds like phytoalexins and pathogenesis-related (PR) proteins, which inhibit the pathogen.[15]

Metalaxyl: Targeted Inhibition of RNA Synthesis

Metalaxyl's mode of action is highly specific. It targets and inhibits the activity of RNA polymerase I in oomycetes.[3][4] This enzyme is essential for the synthesis of ribosomal RNA (rRNA), a critical component of ribosomes, the cellular machinery for protein synthesis.[3] By disrupting rRNA synthesis, metalaxyl effectively halts protein production, leading to the cessation of mycelial growth and sporulation.[3]

Experimental Protocols

Accurate evaluation of fungicide efficacy is paramount in research and development. Below are detailed methodologies for key experiments.

In Vitro Fungicide Efficacy Testing: Poisoned Food Technique

This method assesses the direct inhibitory effect of a fungicide on the mycelial growth of an oomycete.

  • Media Preparation: Prepare a suitable culture medium (e.g., Potato Dextrose Agar (B569324) - PDA) and sterilize it.

  • Fungicide Incorporation: While the medium is still molten, add the test fungicide at various concentrations. Pour the amended medium into sterile Petri plates. Control plates should contain the medium without the fungicide.

  • Inoculation: Place a mycelial plug (a small disc of agar with actively growing mycelium) from a pure culture of the target oomycete at the center of each plate.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the oomycete.

  • Data Collection: Measure the radial growth of the mycelium in millimeters at regular intervals until the mycelium in the control plate reaches the edge of the plate.

  • Analysis: Calculate the percentage of growth inhibition for each fungicide concentration compared to the control. Determine the EC50 value (the concentration of the fungicide that inhibits 50% of the mycelial growth).

In Vivo Fungicide Efficacy Testing: Detached Leaf Assay

This assay evaluates the protective and curative activity of a fungicide on host tissue.

  • Plant Material: Use healthy, young leaves from a susceptible host plant.

  • Fungicide Application:

    • Protective Assay: Spray the leaves with the fungicide solution at different concentrations and allow them to dry.

    • Curative Assay: Inoculate the leaves with the pathogen first and then apply the fungicide solution after a specific incubation period.

  • Inoculation: Place a drop of a zoospore suspension or a mycelial plug of the oomycete pathogen on the surface of each leaf.

  • Incubation: Place the leaves in a humid chamber to maintain high humidity and incubate under controlled light and temperature conditions.

  • Disease Assessment: After a few days, assess the disease severity by measuring the lesion size or the percentage of the leaf area covered by lesions.

  • Analysis: Calculate the percentage of disease control for each treatment compared to the untreated, inoculated control.

Visualizing the Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate the signaling pathways and experimental workflows described.

metalaxyl_mechanism cluster_oomycete Oomycete Cell Metalaxyl Metalaxyl RNAP_I RNA Polymerase I Metalaxyl->RNAP_I Inhibits rRNA Ribosomal RNA Synthesis RNAP_I->rRNA Catalyzes Ribosomes Ribosome Biogenesis rRNA->Ribosomes Proteins Protein Synthesis Ribosomes->Proteins Growth Mycelial Growth & Sporulation Proteins->Growth

Caption: Metalaxyl's mechanism of action in oomycetes.

fosetyl_al_mechanism cluster_dual_action This compound Dual Mode of Action cluster_direct Direct Action on Oomycete cluster_indirect Indirect Action via Plant Defense Induction FosetylAl This compound SporeGermination Spore Germination FosetylAl->SporeGermination Inhibits MycelialGrowth Mycelial Growth FosetylAl->MycelialGrowth Inhibits PlantCell Plant Cell FosetylAl->PlantCell Stimulates SignalingPathways SA, JA, Ethylene Signaling Pathways PlantCell->SignalingPathways Activates DefenseResponse Defense Response (Phytoalexins, PR Proteins) SignalingPathways->DefenseResponse Induces

Caption: Dual mechanism of action of this compound.

experimental_workflow cluster_invitro In Vitro Efficacy: Poisoned Food Technique cluster_invivo In Vivo Efficacy: Detached Leaf Assay A1 Prepare Culture Medium A2 Incorporate Fungicide A1->A2 A3 Inoculate with Oomycete A2->A3 A4 Incubate A3->A4 A5 Measure Mycelial Growth A4->A5 A6 Calculate % Inhibition & EC50 A5->A6 B1 Select Healthy Leaves B2 Apply Fungicide (Protective/Curative) B1->B2 B3 Inoculate with Pathogen B2->B3 B4 Incubate in Humid Chamber B3->B4 B5 Assess Disease Severity B4->B5 B6 Calculate % Disease Control B5->B6

Caption: Experimental workflows for fungicide efficacy testing.

References

Unraveling Fungicide Cross-Resistance: A Comparative Analysis of Fosetyl-al and Other Phosphonates

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the cross-resistance profiles of Fosetyl-al and other phosphonate (B1237965) fungicides reveals a complex interplay of direct antimicrobial action and host defense induction. While evidence points towards a significant level of cross-resistance among phosphonate-based fungicides, their unique dual-action mode of action continues to make them a valuable tool in integrated disease management strategies, particularly against oomycete pathogens.

This guide provides a comprehensive comparison of this compound with other phosphonate fungicides, focusing on their cross-resistance profiles, supported by experimental data and detailed methodologies for researchers, scientists, and professionals in drug development.

Performance Data: Efficacy and Resistance

Phosphonate fungicides, including this compound and potassium phosphite, are widely used to control diseases caused by oomycetes like Phytophthora and Pythium. Their efficacy is measured by the concentration required to inhibit 50% of the pathogen's growth (EC50). Lower EC50 values indicate higher efficacy. However, the emergence of resistance, characterized by higher EC50 values, is a growing concern.

A study on Pseudoperonospora humuli, the causal agent of hop downy mildew, demonstrated a linear relationship between the sensitivity to this compound and two other phosphorous acid-based products, FUNGI-PHITE and Nutri-Phite Magnum. This indicates a high level of cross-resistance among these fungicides. Isolates with reduced sensitivity to one phosphonate fungicide are likely to exhibit reduced sensitivity to others.

Table 1: Comparative Efficacy (EC50) of Phosphonate Fungicides against Pseudoperonospora humuli

FungicideActive IngredientMedian EC50 (Sensitive Isolates)Median EC50 (Insensitive Isolates)
This compoundAluminum tris(O-ethyl phosphonate)0.6% (vol/vol)2.7% (vol/vol)
FUNGI-PHITEPhosphorous AcidLinearly related to this compoundLinearly related to this compound
Nutri-Phite MagnumPhosphorous AcidLinearly related to this compoundLinearly related to this compound

Data adapted from a study on Pseudoperonospora humuli, where EC50 values for FUNGI-PHITE and Nutri-Phite Magnum were found to be linearly related to those of this compound.[1]

Research on Phytophthora species affecting citrus has also revealed a wide range of sensitivities to potassium phosphite. Some isolates have developed resistance, with significantly higher EC50 values.

Table 2: Range of EC50 Values of Potassium Phosphite against Phytophthora species

PathogenEC50 Range (µg/mL)
Phytophthora citrophthora5.5 - 252
Phytophthora syringae9.8 - 141.6
Phytophthora nicotianae12.2 - 141.5
Phytophthora cinnamomi12.9 - 361.2

Data compiled from studies on Phytophthora species isolated from citrus and avocado.[2][3]

Importantly, studies have shown no cross-resistance between phosphonate fungicides and those with different modes of action, such as mefenoxam, oxathiapiprolin, fluopicolide, and mandipropamid.[2] This highlights the importance of rotating fungicides with different FRAC (Fungicide Resistance Action Committee) codes to manage resistance.

Experimental Protocols

Protocol 1: In Vitro Fungicide Sensitivity and Cross-Resistance Assay

This protocol outlines a method for determining the EC50 values of various phosphonate fungicides against oomycete pathogens and assessing cross-resistance.

1. Isolate Preparation:

  • Culture oomycete isolates on a suitable medium, such as potato dextrose agar (B569324) (PDA) or V8 juice agar, at an appropriate temperature (e.g., 20-25°C) in the dark.
  • Use actively growing mycelia from the edge of the colony for inoculation.

2. Fungicide Stock Solution Preparation:

  • Prepare stock solutions of this compound, potassium phosphite, and other phosphonate fungicides in sterile distilled water.
  • Serially dilute the stock solutions to obtain a range of concentrations to be tested.

3. Amended Media Preparation:

  • Prepare the desired culture medium (e.g., PDA) and autoclave.
  • Cool the medium to approximately 45-50°C.
  • Add the appropriate volume of each fungicide dilution to the molten agar to achieve the desired final concentrations.
  • Pour the amended media into petri dishes. Include a control group with no fungicide.

4. Inoculation and Incubation:

  • Place a mycelial plug (e.g., 5 mm diameter) from the actively growing margin of the pathogen culture onto the center of each fungicide-amended and control plate.
  • Incubate the plates at the optimal temperature for the specific pathogen in the dark.

5. Data Collection and Analysis:

  • After a set incubation period (e.g., 5-7 days), measure the radial growth of the mycelium in two perpendicular directions.
  • Calculate the average colony diameter for each fungicide concentration.
  • Determine the percentage of mycelial growth inhibition relative to the control.
  • Calculate the EC50 value for each fungicide and isolate using probit analysis or other suitable statistical software.
  • To assess cross-resistance, plot the EC50 values of one fungicide against the EC50 values of another for a panel of isolates. A significant positive correlation indicates cross-resistance.

Visualizing the Mechanisms

Diagram 1: Experimental Workflow for Cross-Resistance Analysis

experimental_workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis isolates Pathogen Isolates amended_media Prepare Fungicide- Amended Media isolates->amended_media fungicides Phosphonate Fungicides (this compound, K-Phosphite, etc.) fungicides->amended_media inoculation Inoculate Plates amended_media->inoculation incubation Incubate inoculation->incubation measurement Measure Mycelial Growth incubation->measurement ec50 Calculate EC50 Values measurement->ec50 correlation Correlate EC50 Values (Cross-Resistance Analysis) ec50->correlation

Caption: Workflow for assessing cross-resistance between phosphonate fungicides.

Diagram 2: Dual Mode of Action of Phosphonate Fungicides

mode_of_action cluster_fungicide Phosphonate Fungicide (e.g., this compound) cluster_pathogen Oomycete Pathogen cluster_plant Host Plant phosphonate Phosphonate Ion (PO3³⁻) phosphate_metabolism Interference with Phosphate Metabolism phosphonate->phosphate_metabolism Direct Action defense_induction Induction of Host Defenses phosphonate->defense_induction Indirect Action growth_inhibition Mycelial Growth Inhibition phosphate_metabolism->growth_inhibition phytoalexins Production of Phytoalexins & Pathogenesis-Related Proteins defense_induction->phytoalexins resistance Enhanced Disease Resistance phytoalexins->resistance

Caption: Dual mode of action of phosphonate fungicides against oomycete pathogens.

References

Evaluating the Synergistic and Antagonistic Effects of Fosetyl-al with Other Pesticides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fosetyl-al is a systemic fungicide widely recognized for its unique dual mode of action, which involves direct inhibition of pathogens and the stimulation of the plant's natural defense mechanisms.[1] Its systemic nature allows for both upward (acropetal) and downward (basipetal) translocation within the plant, providing comprehensive protection.[1] To enhance its efficacy and manage the development of resistance, this compound is often formulated or tank-mixed with other pesticides. This guide provides a comparative evaluation of the synergistic and antagonistic effects of this compound in combination with other commonly used pesticides, supported by experimental data.

Quantitative Data on Pesticide Combinations

The following tables summarize the efficacy of this compound in combination with other pesticides against various plant pathogens. The data is compiled from several studies and demonstrates the potential for both synergistic and additive effects.

Combination Target Pathogen Host Plant Efficacy (% Disease Control) Interaction Type Reference
This compound + Fluopicolide (Profiler®)Plasmopara viticola (Downy Mildew)Grapevine96.1 - 99.7%Additive/Synergistic[2]
This compound + Folpet (Mikal Flash®)Plasmopara viticola (Downy Mildew)Grapevine94.9 - 99.2%Additive[2]
This compound + MancozebPhytophthora and Pythium spp.VariousEffective control of downy mildewAdditive/Synergistic[3]
This compound + PropamocarbPhytophthora nicotianaePineapple90 - 95%Additive/Synergistic[4]
This compound + MetalaxylPhytophthora cactorumPeachSignificant reduction in crown rotAdditive[5]
Combination Target Pathogen In Vitro Metric (EC50 in µg/mL) Interaction Type Reference
This compoundPhytophthora austrocedri (mycelial growth)>1000-[6][7]
MetalaxylPhytophthora austrocedri (mycelial growth)<1-[6][7]
Imazalil (B1671291)Geotrichum candidum (MIC)66.66-[8]
Imazalil + this compound (80:20 ratio)Geotrichum candidum (MIC)11.87Synergistic[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are outlines of common protocols used to evaluate the synergistic or antagonistic effects of pesticide combinations.

In Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This method assesses the direct inhibitory effect of fungicides on the growth of a pathogen in a controlled laboratory setting.

  • Media Preparation: Prepare a suitable culture medium (e.g., Potato Dextrose Agar (B569324) - PDA) and sterilize it by autoclaving. Allow the medium to cool to approximately 45-50°C.

  • Fungicide Incorporation: Prepare stock solutions of this compound and the partner pesticide. Add the appropriate volumes of the stock solutions to the molten agar to achieve the desired final concentrations. For combination treatments, add both pesticides to the same medium. A control group with no fungicide is also prepared.

  • Plating: Pour the amended and control media into sterile Petri dishes and allow them to solidify.

  • Inoculation: Place a mycelial plug (typically 5 mm in diameter) from an actively growing culture of the target pathogen onto the center of each agar plate.

  • Incubation: Incubate the plates at a suitable temperature for the pathogen (e.g., 25°C) in the dark.

  • Data Collection: Measure the radial growth of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each treatment compared to the control. The interaction between the two pesticides can be determined by comparing the observed inhibition of the combination to the expected inhibition based on the individual effects of each pesticide (e.g., using the Colby method).

In Vivo Greenhouse/Field Trial

This method evaluates the efficacy of pesticide combinations in protecting host plants from disease under more realistic conditions.

  • Plant Material: Use healthy, uniform plants of a susceptible host variety.

  • Experimental Design: Arrange the plants in a randomized complete block design with multiple replications for each treatment.

  • Treatments: Prepare spray solutions of this compound, the partner pesticide, and their combination at the desired concentrations. Include an untreated control and a water-sprayed control.

  • Application: Apply the treatments to the plants until runoff using a calibrated sprayer. Ensure thorough coverage of the foliage.

  • Inoculation: After the spray has dried, inoculate the plants with a suspension of the target pathogen's spores or mycelial fragments.

  • Incubation: Maintain the plants in a controlled environment (greenhouse) or under natural field conditions that are conducive to disease development.

  • Disease Assessment: At regular intervals, assess the disease severity using a standardized rating scale (e.g., percentage of leaf area affected).

  • Data Analysis: Analyze the disease severity data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the treatment effects. The efficacy of each treatment is calculated as the percentage reduction in disease severity compared to the untreated control.

Signaling Pathways and Mechanisms of Action

The synergistic or antagonistic effects of pesticide combinations can often be explained by their different modes of action and their influence on plant and pathogen signaling pathways.

This compound's Dual Mode of Action

This compound's unique efficacy stems from its ability to both directly inhibit oomycete pathogens and stimulate the plant's innate defense mechanisms.[9] It is believed to induce the production of phytoalexins and pathogenesis-related (PR) proteins, key components of systemic acquired resistance (SAR), which is often mediated by the salicylic (B10762653) acid (SA) signaling pathway.[3][10]

Fosetyl_Al_Mode_of_Action cluster_plant Plant Cell cluster_pathogen Oomycete Pathogen This compound This compound SA_Pathway Salicylic Acid Pathway This compound->SA_Pathway Stimulates Direct_Inhibition Direct Inhibition of Spore Germination & Mycelial Growth This compound->Direct_Inhibition PR_Proteins PR Proteins & Phytoalexins SA_Pathway->PR_Proteins Induces JA_Pathway Jasmonic Acid Pathway Systemic Acquired Resistance Systemic Acquired Resistance (SAR) PR_Proteins->Systemic Acquired Resistance

Dual mode of action of this compound.

Modes of Action of Combination Partners
  • Mancozeb: A multi-site contact fungicide that inhibits various enzymes within the fungal cell, disrupting cellular respiration and other metabolic processes.[11][12][13] Its multi-site action makes it a low-risk candidate for resistance development.

  • Metalaxyl: A systemic fungicide that specifically inhibits ribosomal RNA synthesis in oomycetes, thereby blocking protein synthesis.[14][15][16]

  • Propamocarb: A systemic fungicide that disrupts the synthesis of phospholipids (B1166683) and fatty acids, leading to the breakdown of the fungal cell membrane.[2][7][17]

  • Fluopicolide: A systemic fungicide with a novel mode of action that involves the delocalization of spectrin-like proteins in the cytoskeleton of oomycetes, leading to cell lysis.[6][18][19][20][21]

Experimental_Workflow Start Start: Hypothesis of Synergy/ Antagonism In_Vitro In Vitro Assays (e.g., Mycelial Growth Inhibition) Start->In_Vitro In_Vivo In Vivo Assays (Greenhouse/Field Trials) Start->In_Vivo Data_Collection Quantitative Data Collection (EC50, % Disease Control) In_Vitro->Data_Collection In_Vivo->Data_Collection Analysis Statistical Analysis & Interaction Modeling Data_Collection->Analysis Conclusion Conclusion on Synergistic, Additive, or Antagonistic Effect Analysis->Conclusion

Workflow for evaluating pesticide combinations.

Conclusion

The evaluation of this compound in combination with other pesticides reveals a promising strategy for enhancing disease control and managing resistance. The observed synergistic and additive effects are likely due to the complementary modes of action of the combined fungicides. While this compound primes the plant's defenses and directly inhibits the pathogen, its partners can target other essential fungal processes, leading to a more robust and durable disease management program. Further research into the precise molecular interactions and signaling pathways involved will continue to inform the development of more effective and sustainable crop protection strategies.

References

Meta-analysis of Fosetyl-al Effectiveness Across Different Agricultural Pathosystems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Fosetyl-aluminum's (Fosetyl-al) performance against other fungicidal alternatives across various agricultural pathosystems. The information presented is collated from a meta-analysis of publicly available experimental data, offering a comprehensive overview for research and development purposes.

Overview of this compound

This compound is a systemic fungicide belonging to the phosphonate (B1237965) chemical class, renowned for its unique dual mode of action. It exhibits both direct and indirect effects on pathogens.[1] The direct action involves the inhibition of spore germination and mycelial growth of fungi.[1] Indirectly, this compound stimulates the plant's natural defense mechanisms, a phenomenon known as Systemic Acquired Resistance (SAR).[2] This is achieved through the induction of phytoalexins, phenolic compounds, and lytic enzymes that hinder pathogen proliferation.[1] Its systemic nature allows it to be translocated throughout the plant, protecting both existing and new growth.

Comparative Efficacy of this compound

The following tables summarize the quantitative data on the effectiveness of this compound in comparison to other fungicides across different crops and pathogens.

Table 1: Efficacy Against Phytophthora spp.
CropPathogenFungicide(s) ComparedEfficacy of this compound (%)Efficacy of Compared Fungicide(s) (%)Reference
StrawberryPhytophthora cactorumMetalaxyl88-9682-94[3]
Apricot (cv. Zerdali)Phytophthora palmivoraMetalaxyl-M + Mancozeb, Phosphorous acid70.68 - 80.0070.68 - 80.00 (Metalaxyl-M + Mancozeb), 70.68 - 80.00 (Phosphorous acid)[4]
Cherry (cv. Mahaleb)Phytophthora palmivoraMetalaxyl-M + Mancozeb, Phosphorous acid70.68 - 90.6888.00 - 90.68 (Metalaxyl-M + Mancozeb), 70.68 - 90.68 (Phosphorous acid)[4]
PeachPhytophthora cactorumMetalaxyl, Dimethomorph, CymoxanilLess effective than MetalaxylMetalaxyl was most effective[5][6]
CitrusPhytophthora citrophthoraMetalaxyl, Azoxystrobin, Dimethomorph, Fluazinam, ZoxamideSignificant reduction in lesion sizeDimethomorph and Metalaxyl showed similar or greater reduction[7]
TomatoPhytophthora infestansMetalaxylNot specifiedNot specified[8]
Austrocedrus chilensisPhytophthora austrocedriMetalaxylSimilar efficacy in preventive applicationSimilar efficacy in preventive application[9]
Table 2: Efficacy Against Fusarium spp.
CropPathogenFungicide(s) ComparedEfficacy of this compound (%)Efficacy of Compared Fungicide(s) (%)Reference
TomatoFusarium oxysporum f. sp. lycopersiciThiophanate (B166795) methyl, Quinosol (B7768000)62.570.29 (Thiophanate methyl), 67.4 (Quinosol)[10]
MangoFusarium nivaleThiophanate methyl, Metalaxyl+Mancozeb, Copper oxychloride, Mancozeb68.33 - 10072.33 - 100 (Thiophanate methyl)[11][12]
ChickpeaFusarium oxysporum f. sp. ciceriCarbendazim, Tebuconazole, Thiophanate methyl, Propiconazole, Difenconazole, Hexaconazole63.51100 (Carbendazim, Tebuconazole, Thiophanate methyl), 92.96 (Propiconazole), 90.37 (Difenconazole), 85.74 (Hexaconazole)[13]
Table 3: Efficacy Against Other Pathogens
CropPathogenFungicide(s) ComparedEfficacy of this compound (%)Efficacy of Compared Fungicide(s) (%)Reference
TomatoPythium aphanidermatum (Damping off)Mancozeb56.39 - 68.15At par with this compound @ 2.5g/L[14]
TomatoPseudomonas syringae (Bacterial Speck)Phosphites (Calcium, Copper, Magnesium, Potassium, Zinc/Manganese)90.322.8 - 75.3 (Phosphites)[15]
English IvyXanthomonas campestris pv. hederaeCupric hydroxide5872[16]

Experimental Protocols

Detailed methodologies for key experiments cited are provided below to facilitate replication and further research.

In Vivo Efficacy Against Phytophthora spp. in Fruit Trees (Adapted from[4])
  • Pathogen and Inoculum Preparation: Isolates of Phytophthora palmivora are grown on V8 juice agar (B569324). For inoculation, a mycelial suspension is prepared by blending a 10-day-old culture in sterile distilled water. The final concentration is adjusted to approximately 1 x 10^5 zoospores/mL.

  • Plant Material and Growth Conditions: One-year-old apricot (cv. Zerdali) and cherry (cv. Mahaleb) rootstocks are grown in pots containing a sterilized mixture of soil, sand, and organic matter (1:1:1, v/v/v) in a greenhouse maintained at 25±2°C with a 16-hour photoperiod.

  • Fungicide Application:

    • Soil Drench: this compound and Metalaxyl-M+mancozeb are applied as a soil drench. The required amount of fungicide is mixed with water and applied to the soil surface around the base of each plant.

    • Foliar Spray: this compound and phosphorous acid are applied as a foliar spray until runoff using a handheld sprayer.

  • Inoculation: Three days after fungicide application, the soil around the collar region of each plant is wounded, and 10 mL of the zoospore suspension is poured into the wounded area. Control plants are inoculated similarly but without prior fungicide treatment.

  • Data Collection and Analysis: Disease severity is assessed 60 days after inoculation by measuring the lesion length on the stem and the percentage of root rot. Efficacy is calculated using the formula: Efficacy (%) = [(Disease severity in control - Disease severity in treatment) / Disease severity in control] x 100. Data are subjected to Analysis of Variance (ANOVA), and means are compared using an appropriate statistical test (e.g., Duncan's multiple range test).

In Vivo Efficacy Against Fusarium oxysporum in Tomato (Adapted from[10])
  • Pathogen and Inoculum Preparation: Fusarium oxysporum f. sp. lycopersici is cultured on potato dextrose agar (PDA). A conidial suspension is prepared by flooding 10-day-old cultures with sterile distilled water and scraping the surface with a sterile glass rod. The suspension is filtered through sterile cheesecloth, and the concentration is adjusted to 1 x 10^6 conidia/mL.

  • Plant Material and Growth Conditions: Tomato seedlings (a susceptible cultivar) are grown in pots containing sterilized potting mix in a greenhouse at 28±2°C.

  • Fungicide Application: this compound, thiophanate methyl, and quinosol are applied by soil drench. The fungicides are diluted in water to the desired concentrations and applied to the soil around the base of each plant. Two applications are made at a 15-day interval.

  • Inoculation: One week after the first fungicide application, each pot is inoculated with 50 mL of the conidial suspension.

  • Data Collection and Analysis: Disease severity is recorded at 30 and 60 days after the first treatment using a disease rating scale (e.g., 0-4, where 0 = no symptoms and 4 = plant death). The Percent Disease Intensity (PDI) is calculated. Fungicide efficacy is determined based on the reduction in PDI compared to the untreated, inoculated control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways involved in this compound's mode of action and a general experimental workflow for fungicide efficacy testing.

Fosetyl_Al_Signaling_Pathway cluster_pathogen Pathogen cluster_plant Plant Cell cluster_defense Plant Defense Activation Pathogen Fungal/Oomycete Pathogen Fosetyl_Al This compound Phosphorous_Acid Phosphorous Acid (Active Metabolite) Fosetyl_Al->Phosphorous_Acid Metabolism Direct_Inhibition Direct Inhibition (Spore Germination, Mycelial Growth) Phosphorous_Acid->Direct_Inhibition SA_Pathway Salicylic Acid (SA) Signaling Pathway Phosphorous_Acid->SA_Pathway Direct_Inhibition->Pathogen NPR1 NPR1 SA_Pathway->NPR1 PR_Proteins Pathogenesis-Related (PR) Proteins NPR1->PR_Proteins Phytoalexins Phytoalexin Biosynthesis NPR1->Phytoalexins SAR Systemic Acquired Resistance (SAR) PR_Proteins->SAR Phytoalexins->SAR SAR->Pathogen

Caption: Dual mode of action of this compound in plants.

Fungicide_Efficacy_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_eval Evaluation Pathogen_Culture Pathogen Culture & Inoculum Preparation Inoculation Pathogen Inoculation Pathogen_Culture->Inoculation Plant_Propagation Test Plant Propagation Treatment_Application Fungicide Application (e.g., Foliar Spray, Soil Drench) Plant_Propagation->Treatment_Application Fungicide_Prep Fungicide Solution Preparation Fungicide_Prep->Treatment_Application Treatment_Application->Inoculation Incubation Incubation under Controlled Conditions Inoculation->Incubation Data_Collection Data Collection (Disease Severity, etc.) Incubation->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Efficacy_Calculation Efficacy Calculation Statistical_Analysis->Efficacy_Calculation

Caption: General workflow for in vivo fungicide efficacy testing.

References

Unraveling Fosetyl-al's Dual Defense Strategy: A Transcriptomic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

Fosetyl-al, a systemic fungicide, has long been a stalwart in the protection of a wide array of crops against oomycete pathogens. Its efficacy is attributed to a unique dual mode of action: direct inhibition of pathogen growth and the stimulation of the plant's own defense mechanisms. This guide delves into the transcriptomic underpinnings of this compound's indirect mode of action, comparing its performance with other fungicides and providing researchers with the detailed experimental frameworks necessary to validate these findings.

This compound is rapidly absorbed by plants and metabolized into its active component, phosphite (B83602) (phosphorous acid). While phosphite exhibits direct antimicrobial properties, a significant aspect of its protective capability lies in its ability to prime the plant's innate immune system, a phenomenon known as systemic acquired resistance (SAR).[1][2] This guide presents a comprehensive analysis based on available transcriptomic data to elucidate the genetic and molecular pathways activated by this compound, offering a comparative perspective against other fungicidal compounds.

Comparative Performance Analysis

This compound's indirect action through phosphite results in a broad-spectrum, durable resistance by activating the plant's own defense arsenal. This contrasts with fungicides that have a more direct and specific target site on the pathogen, which can sometimes be more susceptible to the development of resistance.

FeatureThis compound (via Phosphite)Metalaxyl/MefenoxamAzoxystrobin (Strobilurins)Dimethomorph
Primary Mode of Action Indirect (Host Defense Induction) & Direct (Pathogen Inhibition)[3][4]Direct (Inhibition of ribosomal RNA synthesis in oomycetes)Direct (Inhibition of mitochondrial respiration)Direct (Inhibition of cell wall synthesis)
Spectrum of Induced Resistance Broad-spectrum, systemic acquired resistance (SAR)[1][2]No induction of host resistanceLimited reports of some defense gene inductionNo primary induction of host resistance
Key Induced Plant Pathways Salicylic Acid (SA), Jasmonic Acid (JA), Ethylene (ET) signaling, Phenylpropanoid biosynthesis[5][6]Primarily targets pathogen biochemistryPrimarily targets pathogen biochemistryPrimarily targets pathogen biochemistry
Risk of Resistance Development Lower, due to multi-pronged defense induction in the hostHigher, due to a specific target siteHigher, due to a specific target siteModerate, with some reported cases

Transcriptomic Insights into this compound's Mode of Action

Transcriptomic studies on plants treated with phosphite reveal a significant reprogramming of gene expression, priming the plant for a more robust and rapid defense response upon pathogen attack. The data indicates a transient but impactful wave of transcriptional changes occurring within hours of application.[7]

Key Upregulated Gene Families and Pathways
Gene/Pathway CategoryDescriptionImplication for Disease Resistance
Pathogenesis-Related (PR) Proteins A suite of proteins with antimicrobial properties, including PR-1, chitinases, and thaumatin-like proteins.[7][8][9]Direct inhibition of pathogen growth and degradation of fungal cell walls.
WRKY Transcription Factors A large family of transcription factors that are key regulators of plant defense signaling.[8][10][11]Activation of a broad range of downstream defense genes.
Salicylic Acid (SA) Biosynthesis and Signaling Genes involved in the synthesis and signaling of SA, a key hormone in SAR.[6]Systemic signaling to prepare distant tissues for pathogen attack.
Jasmonic Acid (JA) and Ethylene (ET) Signaling Genes involved in JA and ET signaling pathways, which are crucial for defense against necrotrophic pathogens and wounding.[6][7]Broadening the defense response to a wider range of pathogens.
Phenylpropanoid Biosynthesis Pathways leading to the production of antimicrobial compounds like phytoalexins and reinforcement of cell walls through lignin (B12514952) deposition.[5]Creation of physical and chemical barriers to pathogen invasion.
Oxidative Stress Response Genes encoding enzymes that manage reactive oxygen species (ROS), which act as signaling molecules and have direct antimicrobial effects.[7]Controlled use of oxidative burst for defense signaling and pathogen inhibition.

Experimental Protocols

This section provides a detailed methodology for conducting a transcriptomic analysis to validate the mode of action of this compound and compare it with other fungicides.

I. Plant Material and Fungicide Treatment
  • Plant Growth: Grow Arabidopsis thaliana (Col-0) seedlings on Murashige and Skoog (MS) medium under a 16-hour light/8-hour dark photoperiod at 22°C for 14 days.

  • Fungicide Application: Prepare solutions of this compound (e.g., 2 g/L), Metalaxyl (e.g., 100 mg/L), and a mock control (sterile water).

  • Treatment: At 14 days, spray the seedlings evenly with the respective solutions until runoff.

  • Time-Course Sampling: Harvest the aerial tissues of the seedlings at 0, 3, 6, 24, and 48 hours post-treatment. Immediately freeze the samples in liquid nitrogen and store at -80°C.

II. RNA Extraction and Library Preparation
  • RNA Extraction: Extract total RNA from the harvested tissues using a suitable plant RNA extraction kit, following the manufacturer's instructions. Include a DNase treatment step to remove any contaminating genomic DNA.

  • RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer to ensure high-quality RNA (RIN > 8).

  • Library Preparation: Prepare RNA-seq libraries from 1 µg of total RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This process typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.

III. Sequencing and Bioinformatic Analysis
  • Sequencing: Sequence the prepared libraries on an Illumina sequencing platform (e.g., NovaSeq) to generate 50 bp paired-end reads.

  • Data Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads. Trim adapter sequences and low-quality reads using Trimmomatic.

  • Read Alignment: Align the trimmed reads to the Arabidopsis thaliana reference genome (e.g., TAIR10) using a splice-aware aligner like HISAT2.

  • Differential Gene Expression Analysis: Use featureCounts to quantify the number of reads mapping to each gene. Perform differential expression analysis using DESeq2 or edgeR in R to identify genes that are significantly up- or downregulated in response to each fungicide treatment compared to the mock control at each time point.

  • Functional Annotation and Pathway Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the differentially expressed genes (DEGs) to identify the biological processes and pathways affected by each treatment.

Visualizing the Molecular Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and the experimental workflow.

Fosetyl_al_Mode_of_Action cluster_plant_cell Plant Cell cluster_defense_pathways Defense Signaling Pathways cluster_downstream_responses Downstream Defense Responses Fosetyl_al This compound Application Phosphite Phosphite (Active Metabolite) Fosetyl_al->Phosphite Metabolism SA_pathway Salicylic Acid (SA) Pathway Phosphite->SA_pathway JA_ET_pathway Jasmonic Acid (JA) / Ethylene (ET) Pathway Phosphite->JA_ET_pathway WRKYs WRKY Transcription Factors SA_pathway->WRKYs SAR Systemic Acquired Resistance (SAR) SA_pathway->SAR JA_ET_pathway->WRKYs PR_proteins Pathogenesis-Related (PR) Proteins WRKYs->PR_proteins Phytoalexins Phytoalexin Production WRKYs->Phytoalexins Cell_wall Cell Wall Reinforcement WRKYs->Cell_wall Transcriptomic_Workflow Plant_Treatment 1. Plant Treatment (this compound, Other Fungicides, Control) RNA_Extraction 2. RNA Extraction & Quality Control Plant_Treatment->RNA_Extraction Library_Prep 3. RNA-seq Library Preparation RNA_Extraction->Library_Prep Sequencing 4. High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis 5. Bioinformatic Analysis (QC, Alignment, DEG Analysis) Sequencing->Data_Analysis Functional_Analysis 6. Functional Annotation & Pathway Analysis Data_Analysis->Functional_Analysis

References

Shifting Soils: A Comparative Look at the Environmental Fate of Fosetyl-al and Novel Systemic Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the environmental journey of a fungicide is as crucial as its efficacy. This guide offers a detailed comparison of the environmental fate of the established systemic fungicide Fosetyl-al with a selection of novel systemic fungicides: Azoxystrobin, Fluopyram, Benzovindiflupyr, Mefentrifluconazole, and Picarbutrazox. By examining key parameters like soil sorption, degradation half-life, and mobility, this document provides a comprehensive overview supported by experimental data to inform future research and development.

The environmental fate of a pesticide dictates its potential for off-site movement, persistence in various environmental compartments, and consequently, its risk to non-target organisms. This comparison focuses on three primary indicators: the soil organic carbon-water (B12546825) partitioning coefficient (Koc), which indicates the tendency of a chemical to bind to soil particles; the soil degradation half-life (DT50), a measure of its persistence; and the Groundwater Ubiquity Score (GUS), which provides an estimate of its leaching potential.

At a Glance: Environmental Fate Parameters

The following table summarizes the key environmental fate parameters for this compound and the selected novel systemic fungicides. These values, gleaned from various sources, offer a quantitative snapshot of their behavior in the soil environment.

FungicideSoil DT50 (days)Koc (mL/g)GUS Score (Calculated)Mobility ClassificationPersistence Classification
This compound < 120 - 311[1]< 1.8Very High to HighNon-persistent
Azoxystrobin 11 - 189365 - 7551.8 - 2.8ModerateSlightly to Moderately Persistent
Fluopyram 15.8 - 746[2]233 - 400[3]> 2.8HighModerately to Very Persistent
Benzovindiflupyr > 1000[4]3829 - 5221[4]< 1.8LowVery Persistent
Mefentrifluconazole 355 - 1105[5]2163 - 3648[5]< 1.8LowVery Persistent
Picarbutrazox 35 - 73[6]1530 - 5849[6]< 1.8LowModerately Persistent

Note: The GUS score was calculated using the formula: GUS = log10(DT50) x (4 - log10(Koc)). A GUS score of < 1.8 indicates a low leaching potential, a score between 1.8 and 2.8 suggests a transitional potential, and a score > 2.8 indicates a high leaching potential.

In Focus: A Comparative Analysis

This compound , an older systemic fungicide, is characterized by its rapid degradation in the soil environment and a wide range in soil sorption, leading to a generally low potential for groundwater contamination. Its primary degradation pathway involves hydrolysis to phosphonic acid and ethanol[1].

Azoxystrobin , a strobilurin fungicide, exhibits moderate persistence and mobility. Its environmental fate can be influenced by factors such as soil type and microbial activity.

Fluopyram , a succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicide, shows a broad range of persistence in soil, from moderately to very persistent[2]. Its moderate Koc values suggest a potential for leaching in some soil types, which is reflected in its higher GUS score.

Benzovindiflupyr and Mefentrifluconazole , also SDHI and DMI fungicides respectively, are characterized by their high persistence in soil and strong sorption to soil particles[4][5]. This combination results in a low potential for leaching, as indicated by their low GUS scores.

Picarbutrazox , a newer fungicide, demonstrates moderate persistence and low mobility due to its high sorption coefficient[6]. Its degradation is influenced by hydrolysis and photolysis[6].

Visualizing the Pathways: Degradation and Experimental Workflows

To further elucidate the environmental fate of these fungicides, the following diagrams illustrate their degradation pathways and the experimental workflows used to determine key environmental parameters.

Fosetyl_al_Degradation This compound This compound Phosphonic Acid Phosphonic Acid This compound->Phosphonic Acid Hydrolysis Ethanol Ethanol This compound->Ethanol Hydrolysis CO2 CO2 Ethanol->CO2 Microbial Degradation

This compound degradation pathway in soil.

Fluopyram_Degradation Fluopyram Fluopyram Fluopyram-benzamide Fluopyram-benzamide Fluopyram->Fluopyram-benzamide Metabolism 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid Fluopyram->3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid Metabolism

Proposed metabolic pathway of Fluopyram.

OECD_106_Workflow cluster_prep Preparation cluster_exp Experiment cluster_data Data Analysis Soil Samples Soil Samples Equilibration Equilibration Soil Samples->Equilibration Test Substance Solution Test Substance Solution Test Substance Solution->Equilibration Centrifugation Centrifugation Equilibration->Centrifugation Analysis of Supernatant Analysis of Supernatant Centrifugation->Analysis of Supernatant Calculate Adsorbed Amount Calculate Adsorbed Amount Analysis of Supernatant->Calculate Adsorbed Amount Determine Kd and Koc Determine Kd and Koc Calculate Adsorbed Amount->Determine Kd and Koc

Experimental workflow for OECD 106 (Adsorption-Desorption).

OECD_307_Workflow cluster_setup Setup cluster_inc Incubation & Sampling cluster_analysis Analysis Soil Incubation Soil Incubation Test Substance Application Test Substance Application Soil Incubation->Test Substance Application Incubation Period Incubation Period Test Substance Application->Incubation Period Periodic Sampling Periodic Sampling Incubation Period->Periodic Sampling Time intervals Extraction Extraction Periodic Sampling->Extraction Quantification of Parent & Metabolites Quantification of Parent & Metabolites Extraction->Quantification of Parent & Metabolites DT50 Calculation DT50 Calculation Quantification of Parent & Metabolites->DT50 Calculation

Experimental workflow for OECD 307 (Aerobic Soil Degradation).

Detailed Experimental Protocols

A thorough understanding of the environmental fate of these fungicides relies on standardized and rigorous experimental protocols. The data presented in this guide are primarily derived from studies following the OECD Guidelines for the Testing of Chemicals.

OECD Guideline 106: Adsorption – Desorption Using a Batch Equilibrium Method

This method is designed to determine the adsorption and desorption potential of a chemical in soil, which is crucial for assessing its mobility.

  • Principle: A known concentration of the test substance in an aqueous solution is agitated with a known amount of soil. After reaching equilibrium, the concentration of the substance remaining in the solution is measured. The amount adsorbed to the soil is calculated by the difference.

  • Methodology:

    • Preparation: A stock solution of the test substance is prepared. Soil samples are sieved and characterized for properties like organic carbon content, pH, and texture.

    • Equilibration: A soil-to-solution ratio is chosen, and the soil is suspended in the test substance solution. The mixture is agitated for a predetermined time to reach equilibrium.

    • Separation: The soil and aqueous phases are separated by centrifugation.

    • Analysis: The concentration of the test substance in the aqueous phase is determined using a suitable analytical method (e.g., HPLC, GC-MS).

    • Calculation: The amount of substance adsorbed to the soil is calculated. The soil-water partition coefficient (Kd) is then determined. The Koc is calculated by normalizing the Kd value to the organic carbon content of the soil (Koc = (Kd / %OC) * 100).

OECD Guideline 307: Aerobic and Anaerobic Transformation in Soil

This guideline outlines the procedure for assessing the rate and route of degradation of a chemical in soil under aerobic or anaerobic conditions.

  • Principle: The test substance is applied to soil samples, which are then incubated under controlled conditions (temperature, moisture, and oxygen levels). At various time points, soil samples are analyzed for the parent compound and its transformation products.

  • Methodology:

    • Soil Treatment: Fresh soil samples are treated with the test substance, often radiolabeled (e.g., with ¹⁴C) to facilitate tracking of the parent compound and its metabolites.

    • Incubation: The treated soil is incubated in the dark at a constant temperature and moisture content. For aerobic studies, a continuous flow of air is maintained. For anaerobic studies, an inert atmosphere (e.g., nitrogen) is established after an initial aerobic phase.

    • Sampling and Extraction: At predefined intervals, replicate soil samples are taken and extracted with appropriate solvents to recover the test substance and its transformation products.

    • Analysis: The extracts are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) with radiometric detection or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the parent compound and its metabolites.

    • Data Analysis: The decline of the parent compound over time is used to calculate the degradation half-life (DT50). The formation and decline of major metabolites are also monitored.

Conclusion

This comparative guide highlights the diverse environmental fate profiles of this compound and a selection of novel systemic fungicides. While this compound demonstrates rapid degradation, newer fungicides like Benzovindiflupyr and Mefentrifluconazole exhibit high persistence, albeit with low mobility. Others, such as Fluopyram, present a more complex picture with variable persistence and a higher potential for leaching. This information is critical for conducting comprehensive environmental risk assessments and for guiding the development of next-generation fungicides with improved environmental profiles. The provided experimental protocols and workflow diagrams offer a foundational understanding of how these crucial data are generated, empowering researchers to critically evaluate and contribute to the body of knowledge on the environmental fate of these important agricultural tools.

References

A Comparative Guide to the Validation of Analytical Methods for Fosetyl-al Detection in Food Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the detection of the fungicide Fosetyl-aluminum (Fosetyl-al) in various food products. This compound is a systemic fungicide used to control fungal diseases in crops. Due to its rapid degradation to phosphonic acid and ethyl phosphonic acid, regulatory bodies often define the residue as the sum of this compound and its metabolites.[1][2][3] This guide will delve into the predominant analytical techniques, their experimental protocols, and performance data to assist researchers in selecting the most suitable method for their specific needs.

The most common and robust methods for this compound analysis are based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), offering high sensitivity and selectivity.[1][4][5] Gas chromatography (GC) based methods are also utilized, often requiring a derivatization step.[6][7]

Comparison of Analytical Method Performance

The selection of an analytical method for this compound detection is often a trade-off between sensitivity, sample throughput, and the complexity of the procedure. The following table summarizes the quantitative performance of various validated methods.

Analytical MethodFood MatrixExtraction MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Linearity (r²)
LC-MS/MS Wheat FlourWater extraction followed by dilution with acetonitrile5 ng/g10 ng/g95.6 - 105.20.9999
LC-MS/MS Cereal GrainsWater extraction, cleanup with cation- and anion-exchange columns-This compound: 0.01 mg/kg, Phosphonic acid: 0.05 mg/kgGood≥0.995
LC-MS/MS (QuPPe) Various plant-based foodsAcidified Methanol (QuPPe method)-0.010 mg/kg for this compound, ethylphosphonic acid, and phosphonic acidGood-
LC-MS/MS LettuceWater extraction with ion-pairing reagent0.05 mg/kg0.2 mg/kg98 - 106-
GC-FPD/NPD VariousMethylation (derivatization)-This compound: 0.05–0.5 mg/kg, Phosphonic acid: 0.1–0.5 mg/kg--
UPLC/MS/MS FoodAcetonitrile/water extraction, C18-SPE cleanup-0.01 mg/kg71 - 95-
RP-HPLC-DAD Pesticide FormulationsWater sonication0.035 mg/mL-96.7 - 100.6-

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are outlines of key experimental protocols cited in the literature.

LC-MS/MS Method for Cereal Grains

This method provides high sensitivity and does not require derivatization.[6][7]

  • Sample Preparation:

    • Homogenize the cereal grain sample.

    • Weigh a representative portion of the homogenized sample.

  • Extraction:

    • Add water to the sample.

    • Extract the analytes by shaking or blending.

    • Centrifuge the mixture to separate the solid and liquid phases.

  • Cleanup:

    • Pass the supernatant through tandem cation- and anion-exchange solid-phase extraction (SPE) cartridges to remove interfering matrix components.

  • Instrumental Analysis:

    • Inject the cleaned extract into the LC-MS/MS system.

    • Separation is typically achieved on a reversed-phase or HILIC column.

    • Detection and quantification are performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.

Quick Polar Pesticides (QuPPe) Method using LC-MS/MS

The QuPPe method is a popular multi-residue method for polar pesticides.[2][3]

  • Sample Preparation:

    • Homogenize the food sample (e.g., fruits, vegetables).

  • Extraction:

    • Extract a weighed portion of the sample with acidified methanol.

    • The addition of an acid helps in the extraction of polar analytes.

    • Shake or homogenize the mixture vigorously.

    • Centrifuge to separate the extract.

  • Cleanup and Analysis:

    • The extract can often be directly injected into the LC-MS/MS system after filtration and dilution. In some cases, a cleanup step using SPE may be necessary.

    • Analysis is performed by LC-MS/MS, typically with a graphitized carbon or HILIC column for separation.[2]

Gas Chromatography (GC) Based Method with Derivatization

GC methods are an alternative to LC-MS/MS but usually require derivatization of the polar analytes.[6][7]

  • Sample Preparation and Extraction:

    • Follow a suitable extraction procedure, such as water or solvent extraction, similar to the initial steps of LC-based methods.

  • Derivatization:

    • The extracted analytes (this compound and phosphonic acid) are converted to more volatile and less polar derivatives. A common method is methylation.

  • Instrumental Analysis:

    • The derivatized sample is injected into a GC system.

    • Separation occurs on a suitable GC column.

    • Detection is typically performed using a Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD), which are sensitive to phosphorus-containing compounds.[6]

Visualizing the Workflow and Method Comparison

To better understand the experimental process and the relationship between different analytical approaches, the following diagrams are provided.

This compound Analysis Workflow Sample Food Sample (e.g., Cereals, Fruits) Homogenization Homogenization Sample->Homogenization Extraction Extraction Homogenization->Extraction Cleanup Cleanup (SPE) Extraction->Cleanup Derivatization Derivatization (for GC) Cleanup->Derivatization Analysis Instrumental Analysis Cleanup->Analysis Direct Injection GC GC-FPD/NPD Derivatization->GC LCMS LC-MS/MS Analysis->LCMS

General workflow for this compound analysis in food.

Method Comparison Methods Analytical Methods LC-MS/MS GC-based LCMS_pros LC-MS/MS Advantages + High Sensitivity + High Selectivity + No Derivatization Methods:s->LCMS_pros LC-MS/MS GC_pros GC-based Advantages + Lower Instrument Cost + Robust Detectors (FPD/NPD) Methods:s->GC_pros GC-based LCMS_cons LC-MS/MS Disadvantages - Matrix Effects - Higher Instrument Cost GC_cons GC-based Disadvantages - Requires Derivatization - Lower Sensitivity (generally) - More Complex Sample Prep

Comparison of LC-MS/MS and GC-based methods.

References

A comparative study on the cost-effectiveness of Fosetyl-al in integrated pest management

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of integrated pest management (IPM), the selection of fungicides is a critical decision for researchers, scientists, and agricultural professionals, balancing efficacy, cost, and environmental impact. This guide provides a comparative analysis of the cost-effectiveness of Fosetyl-al, a systemic fungicide, against other commonly used alternatives for the control of Oomycete pathogens such as Phytophthora and Pythium.

This compound stands out due to its unique dual mode of action. It not only directly inhibits fungal growth but also stimulates the plant's natural defense mechanisms, offering both preventative and curative properties.[1] This systemic fungicide is rapidly absorbed by the plant and translocates to both the shoots and roots, ensuring comprehensive protection.[2]

Comparative Efficacy and Cost Analysis

To provide a clear comparison, the following tables summarize the efficacy and approximate costs of this compound and its alternatives. Efficacy is presented as the percentage of disease reduction observed in various studies, while costs are estimated on a per-hectare basis for a single application. It is important to note that actual costs can vary based on the supplier, location, and application method.

FungicideTarget DiseaseHost CropEfficacy (% Disease Reduction)Reference
This compound Phytophthora root rotCitrus62.9% (single application), 92.5% (two applications)[3]
Metalaxyl Phytophthora root rotCitrusNot specified in this study, but noted as a systemic fungicide for Phytophthora control.[4]
This compound Plasmopara viticola (Downy Mildew)Grapes68.28%[5]
Mancozeb Plasmopara viticola (Downy Mildew)Grapes62.60%[5]
Metalaxyl + Mancozeb Plasmopara viticola (Downy Mildew)GrapesNot specified in this study, but Ridomil Gold MZ (a Metalaxyl + Mancozeb formulation) is labeled for downy mildew control.[6]
This compound Phytophthora infestans (Late Blight)PotatoesNot specified in this study, but noted to have no interaction with metalaxyl.[7]
Mancozeb Phytophthora infestans (Late Blight)Potatoes47% - 72.8%[8]
Metalaxyl Phytophthora infestans (Late Blight)Tomatoes92.75% (as part of a formulation with chlorothalonil)[9]
FungicideFormulationEstimated Cost per kg/L Application Rate per HectareEstimated Cost per Hectare (Material Only)
This compound 80% WP$22 - $242.5 - 5.0 kg$55 - $120
Metalaxyl 2E, 35% WS$66 - $154 per pound (retail)2.34 L (2E)Varies significantly based on formulation and bulk pricing.
Mancozeb 75% WP$7 - $101.5 - 2.0 kg$10.50 - $20
Phosphorous Acid VariousVariesVariesVaries

Note: Fungicide costs are estimates based on available online retail prices and may not reflect prices for agricultural bulk purchases. Application costs, which can range from $12 to $18 per acre, are not included.[3]

Experimental Protocols

The evaluation of fungicide efficacy is crucial for making informed decisions in IPM. A generalized protocol for conducting a field efficacy trial is outlined below, based on common practices described in the cited literature.

Standard Protocol for In-Vivo Fungicide Efficacy Field Trial
  • Trial Site Selection: Choose a field with a history of the target disease and uniform soil type. The site should be representative of the local growing conditions.

  • Experimental Design: Employ a randomized complete block design (RCBD) with a minimum of four replications for each treatment.[10] This design helps to minimize the effects of field variability.

  • Treatments:

    • Untreated Control: Serves as a baseline for disease pressure.

    • Test Fungicide(s): Applied at various concentrations to determine the optimal dose.

    • Reference (Standard) Fungicide: A commercially available and effective fungicide for the target disease, used for comparison.

  • Plot Size and Buffers: Each plot should be of a size suitable for the crop and application equipment. Buffer zones between plots are essential to prevent spray drift.

  • Inoculation (if necessary): In cases of low natural disease pressure, artificial inoculation with the pathogen may be required to ensure a valid efficacy assessment.

  • Fungicide Application:

    • Apply fungicides using calibrated equipment to ensure uniform coverage.

    • The timing and frequency of applications should be based on the manufacturer's recommendations and the disease cycle.

    • Record all application details, including date, time, weather conditions, and equipment used.

  • Disease Assessment:

    • Disease severity and incidence should be assessed at regular intervals throughout the trial.

    • Use a standardized rating scale (e.g., 0-100% leaf area affected) to quantify disease.

    • The Area Under the Disease Progress Curve (AUDPC) can be calculated to represent the total amount of disease over time.

  • Yield Data Collection: At the end of the growing season, harvest the crop from each plot and measure the yield. This data is critical for the cost-benefit analysis.

  • Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences between treatments.[11]

Signaling Pathways and Experimental Workflows

This compound's indirect mode of action involves the stimulation of the plant's innate defense mechanisms. When a plant is treated with this compound, it primes the plant's immune system to respond more rapidly and effectively to pathogen attacks. This involves the production of reactive oxygen species (ROS) and the activation of the phenylpropanoid pathway, which leads to the synthesis of defense-related compounds.

experimental_workflow cluster_prep Preparation cluster_application Application cluster_assessment Assessment cluster_analysis Analysis site_selection Trial Site Selection exp_design Experimental Design (RCBD) site_selection->exp_design treatments Treatment Allocation (Control, Test, Ref) exp_design->treatments inoculation Pathogen Inoculation (if needed) treatments->inoculation fungicide_app Fungicide Application inoculation->fungicide_app disease_assess Disease Assessment (Severity, Incidence) fungicide_app->disease_assess yield_data Yield Data Collection disease_assess->yield_data stat_analysis Statistical Analysis (ANOVA) yield_data->stat_analysis cost_benefit Cost-Benefit Analysis stat_analysis->cost_benefit

A typical workflow for a fungicide efficacy trial.

fosetyl_al_moa cluster_plant_cell Plant Cell cluster_pathogen Oomycete Pathogen fosetyl_al This compound phosphonate Phosphonate fosetyl_al->phosphonate Hydrolysis ros Reactive Oxygen Species (ROS) phosphonate->ros Induces phenylpropanoid Phenylpropanoid Pathway phosphonate->phenylpropanoid Activates direct_inhibition Direct Inhibition of Growth phosphonate->direct_inhibition Direct effect defense_compounds Defense Compounds (e.g., Phytoalexins) ros->defense_compounds phenylpropanoid->defense_compounds pathogen_inhibition Pathogen Inhibition defense_compounds->pathogen_inhibition

Dual mode of action of this compound in plants.

Conclusion

This compound presents a compelling option within an IPM framework, particularly for the control of Oomycete pathogens. Its systemic nature and dual mode of action, combining direct pathogen inhibition with the stimulation of host defenses, offer robust and lasting protection. While the initial material cost per hectare for this compound may be higher than some contact fungicides like Mancozeb, its efficacy, particularly with multiple applications, can lead to significant yield protection and a favorable return on investment. The decision to use this compound or an alternative should be based on a comprehensive assessment of the target pathogen, crop, disease pressure, and a thorough cost-benefit analysis that considers both material and application costs against the potential for yield loss. Furthermore, the integration of this compound into a rotational program with fungicides that have different modes of action is a crucial strategy for resistance management.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Fosetyl-al

Author: BenchChem Technical Support Team. Date: December 2025

Fosetyl-al, a widely used fungicide in agricultural and research settings, requires careful handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination. Adherence to established protocols is paramount for researchers, scientists, and drug development professionals. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with safety and regulatory best practices.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). Handling this compound, whether in pure form or as a residue, necessitates the use of chemical-resistant gloves, safety glasses or goggles, and protective clothing to prevent skin and eye contact.[1][2][3] In case of accidental contact, rinse the affected area immediately and thoroughly with water.[4][5] Always work in a well-ventilated area to avoid inhalation of dust or aerosols.[3]

Step-by-Step Disposal Protocol for this compound Waste

The proper disposal of this compound and its containers is a critical aspect of laboratory safety and environmental responsibility. Pesticide wastes are often classified as acutely hazardous, and improper disposal is a violation of federal law.[5][6]

1. Unused or Excess this compound:

  • Preferred Method: The most responsible way to manage small amounts of excess this compound is to use it according to the label's application instructions.[7]

  • Disposal as Waste: If the product cannot be used, it must be disposed of as hazardous waste. This typically involves sending the material to a licensed incineration plant or a designated hazardous waste landfill.[1][2]

  • Regulatory Consultation: It is imperative to contact your local, state, or federal environmental control agency, or the nearest EPA regional office, for specific guidance and to ensure compliance with all regulations.[5][6] The responsibility for classifying the waste lies with the end-user.[5][6]

2. Empty Container Disposal:

Empty containers can retain hazardous residues and must be decontaminated before disposal.[7]

  • Triple Rinsing: Thoroughly rinse the empty container three times with water.[7] The rinse water, or "rinsate," should be collected and used as a diluent for a pesticide spray mixture, following label directions.[7]

  • Final Disposal: Once cleaned, the container should be disposed of in accordance with label instructions and local regulations.[6] This may include offering the container for recycling, if available, or disposing of it in a sanitary landfill or by incineration. Do not reuse empty pesticide containers for any other purpose.[7]

3. Spill Management and Cleanup:

In the event of a spill, immediate action is necessary to contain and clean the affected area.

  • Isolate the Area: Prevent unprotected personnel from entering the spill zone.[6]

  • Containment: Take steps to prevent the material from entering drains, sewers, or water bodies.[1][3][6]

  • Cleanup: Carefully sweep or vacuum the spilled material and place it into a designated and labeled waste container for disposal.[1][3] Avoid creating dust.[6]

  • Decontamination: Scrub the contaminated area with soap and water, and collect the cleaning solution for proper disposal as hazardous waste.[6]

Quantitative Data Summary

While specific quantitative parameters for disposal are determined by local regulations and the capabilities of waste management facilities, the following table summarizes key toxicity data for this compound, underscoring the importance of preventing environmental release.

ParameterValueSpeciesReference
Acute Aquatic Toxicity
LC50 (48-hour)213 mg/LRainbow Trout[1]
EC50 (48-hour)37 mg/LDaphnia magna[1]
EC50 (96-hour)> 16 mg/LGreen Algae[1]
Mammalian Toxicity
LD50 (dermal)2680 mg/kg bodyweightRabbit[3]

LC50: Lethal concentration for 50% of the test population. EC50: Effective concentration for 50% of the test population. LD50: Lethal dose for 50% of the test population.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Fosetyl_Al_Disposal_Workflow start This compound Waste Generated decision_excess Is it excess, unused product? start->decision_excess use_product Use according to label directions decision_excess->use_product Yes decision_container Is it an empty container? decision_excess->decision_container No dispose_waste Dispose as Hazardous Waste contact_agency Contact Local/State/Federal Environmental Agency for Guidance dispose_waste->contact_agency incineration Licensed Incineration Facility contact_agency->incineration landfill Hazardous Waste Landfill contact_agency->landfill triple_rinse Triple Rinse Container decision_container->triple_rinse Yes spill Is it a spill? decision_container->spill No use_rinsate Use rinsate as part of spray mixture triple_rinse->use_rinsate dispose_container Dispose of Cleaned Container per Local Regulations use_rinsate->dispose_container recycle Recycle if available dispose_container->recycle sanitary_landfill Sanitary Landfill / Incineration dispose_container->sanitary_landfill spill->dispose_waste No (Bulk Waste) contain_spill Contain and Clean Spill spill->contain_spill Yes dispose_spill_waste Dispose of cleanup materials as Hazardous Waste contain_spill->dispose_spill_waste dispose_spill_waste->contact_agency

Caption: Logical workflow for the proper disposal of this compound waste products.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Fosetyl-al

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the use of Fosetyl-al in a laboratory setting, ensuring the protection of researchers and the integrity of experimental outcomes.

This compound, a widely utilized organophosphorus fungicide, demands careful handling to mitigate potential health risks and ensure a safe laboratory environment.[1] Adherence to stringent personal protective equipment (PPE) guidelines, operational procedures, and disposal protocols is paramount for all personnel, including researchers, scientists, and drug development professionals. This guide provides the essential, immediate safety and logistical information necessary for the proficient and safe handling of this compound.

Personal Protective Equipment (PPE) for this compound

The use of appropriate PPE is the first line of defense against exposure. The following table summarizes the required protective gear for handling this compound, based on safety data sheet recommendations.

Body Part Personal Protective Equipment Specifications and Guidelines
Eyes/Face Chemical safety goggles or face shieldMust conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] Provides protection against dust and splashes.[2]
Skin Protective gloves and clothingGloves: Nitrile rubber gloves are recommended.[3] Look for a glove thickness of > 0.4 mm and a permeability rate of > 480 min (Protective index Class 6).[3] Always wash gloves when contaminated and dispose of them if perforated or if external contamination cannot be removed.[3] Clothing: Wear standard coveralls.[3] For significant exposure risks, a Category 3 Type 5 suit should be considered.[3]
Respiratory Respirator (in specific situations)In case of fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand, MSHA/NIOSH approved or equivalent.[2] For exposures in enclosed areas, a NIOSH-approved respirator with an organic vapor (OV) cartridge or canister with an N, R, P, or HE prefilter is necessary.
Experimental Protocols: Safe Handling Procedures

A systematic approach to handling this compound is crucial for minimizing risks. The following procedural steps provide a framework for safe laboratory operations.

1. Pre-Handling Preparations:

  • Ventilation: Ensure adequate ventilation in the work area to minimize dust and vapor concentrations.[2]

  • Emergency Equipment: Confirm that eyewash stations and safety showers are in close proximity to the workstation and are in good working order.[2]

  • Review Safety Data Sheet (SDS): Before commencing any work, thoroughly read and understand the SDS for this compound.

2. Handling and Use:

  • Avoid Contact: Do not get the substance in your eyes, on your skin, or on your clothing.[2]

  • Prevent Dust Formation: Take measures to avoid the formation of dust during handling.[2]

  • Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in areas where this compound is handled.[3] Avoid inhaling any dust or vapors.[2]

  • Mixing: When preparing solutions, add this compound to the solvent slowly to prevent splashing.

3. Post-Handling Procedures:

  • Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling.[3]

  • Storage: Store this compound in its original, tightly closed container in a cool, dry, and well-ventilated area.[4] Keep it away from incompatible materials such as strong oxidizing agents, acids, and alkaline products.[2][5]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

  • Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste.[2]

  • Regulatory Compliance: All disposal activities must adhere to local, regional, and national hazardous waste regulations.[2]

  • Container Disposal: Empty containers should be triple-rinsed and disposed of in accordance with environmental protection legislation.[6] Do not reuse empty containers.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is vital.

Emergency Situation First-Aid Measures
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2] Seek immediate medical attention.[4]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes.[2] If skin irritation persists, call a physician.[2]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2]
Ingestion Do NOT induce vomiting. If the victim is conscious, have them sip a glass of water.[7] Call a poison control center or doctor immediately for treatment advice.[7]
Spills Evacuate unnecessary personnel.[4] Wear appropriate PPE.[4] Sweep or shovel the spilled material into a suitable container for disposal.[4] Avoid generating dust. Prevent the spill from entering drains or water courses.[4]

Visualizing Safe Handling and Mode of Action

To further clarify the procedural flow and the compound's mechanism, the following diagrams provide a visual representation of the essential workflows and logical relationships.

Fosetyl_Al_Handling_Workflow Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_workspace Prepare Workspace (Ventilation, Emergency Equipment) prep_ppe->prep_workspace handling_weigh Weighing prep_workspace->handling_weigh Proceed when ready handling_mix Mixing/Solution Prep handling_weigh->handling_mix handling_use Application/Use handling_mix->handling_use post_decon Decontaminate Workspace & Self handling_use->post_decon After completion emergency Emergency (Spill/Exposure) handling_use->emergency If incident occurs post_storage Store Unused Material post_decon->post_storage post_waste Segregate Waste post_decon->post_waste disp_label Label Waste Container post_waste->disp_label For disposal disp_dispose Dispose via Approved Vendor disp_label->disp_dispose emergency->post_decon After containment & first aid

Caption: A workflow diagram illustrating the key stages of safely handling this compound.

Fosetyl_Al_Mode_of_Action Simplified Mode of Action of this compound cluster_plant Plant System absorption Rapid Absorption (Leaves/Roots) translocation Systemic Translocation (Acropetal & Basipetal) absorption->translocation spore_germ Spore Germination translocation->spore_germ Inhibits mycelium_dev Mycelium Development translocation->mycelium_dev Blocks spore_germ->mycelium_dev result Disease Control sporulation Sporulation mycelium_dev->sporulation

Caption: A diagram showing the systemic action and inhibitory effects of this compound on fungal pathogens.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.